DL-Alanine-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino(1,2,3-13C3)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH]([13C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433343 | |
| Record name | DL-Alanine-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.072 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144476-54-0 | |
| Record name | DL-Alanine-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling Cellular Metabolism: A Technical Guide to the Applications of DL-Alanine-¹³C₃ in Research
For the modern researcher in the life sciences and drug development, the ability to precisely track and quantify metabolic pathways is paramount. Stable isotope-labeled compounds have emerged as indispensable tools in this pursuit, offering a non-radioactive means to elucidate complex biological processes. Among these, DL-Alanine-¹³C₃, a racemic mixture of the D and L isomers of alanine with uniform carbon-13 labeling, provides a versatile probe for a range of applications, from quantifying metabolic fluxes to characterizing bacterial cell wall synthesis and elucidating protein structure. This guide offers an in-depth exploration of the core research applications of DL-Alanine-¹³C₃, grounded in established methodologies and field-proven insights.
The Significance of Stereochemistry and Isotopic Labeling
DL-Alanine-¹³C₃ is a powerful research tool due to two key features: its racemic nature and its complete carbon-13 labeling. Understanding these aspects is fundamental to designing and interpreting experiments.
-
The D and L Isomers: Distinct Metabolic Fates L-alanine is a proteinogenic amino acid central to primary metabolism in eukaryotes, linking glycolysis and the tricarboxylic acid (TCA) cycle through the alanine transaminase (ALT) reaction.[1] In contrast, D-alanine is primarily found in bacterial cell walls as a crucial component of peptidoglycan.[2] This distinction makes DL-Alanine-¹³C₃ a dual-purpose tracer, capable of simultaneously probing distinct metabolic pathways in host-pathogen systems or in studies of gut microbiota metabolism. In mammals, ingested D-alanine is primarily catabolized by D-amino acid oxidase (DAO).[3]
-
¹³C₃ Labeling: A Clear Mass Signature The uniform labeling of all three carbon atoms with the heavy isotope ¹³C provides a distinct mass shift of +3 Daltons compared to the naturally abundant ¹²C-alanine. This significant mass difference allows for clear and unambiguous detection by mass spectrometry (MS) and provides unique spectral signatures in nuclear magnetic resonance (NMR) spectroscopy.[2]
Core Applications in Research
The unique properties of DL-Alanine-¹³C₃ lend it to several powerful research applications. The choice to use the DL-racemic mixture is often a pragmatic one, as it can be more cost-effective than purchasing the individual pure enantiomers.[4] However, careful experimental design and data analysis are required to differentiate the contributions of each isomer.
¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic pathways.[5][6] By introducing a ¹³C-labeled substrate like DL-Alanine-¹³C₃ and measuring the distribution of ¹³C in downstream metabolites, researchers can mathematically model and solve for the fluxes throughout a metabolic network.
Causality in Experimental Design:
-
Why use Alanine? L-Alanine is directly linked to pyruvate, a critical node in central carbon metabolism. Tracing the ¹³C from L-alanine provides insights into the fluxes through glycolysis, the TCA cycle, and gluconeogenesis.[1]
-
Considerations for DL-Mixture: When using DL-Alanine-¹³C₃ for MFA in eukaryotic cells, it is crucial to account for the metabolism of D-alanine via DAO to pyruvate.[7] This parallel entry point into the pyruvate pool must be considered in the metabolic model to ensure accurate flux calculations. In studies involving bacteria, the incorporation of D-alanine into the cell wall represents a distinct metabolic branch.
Experimental Workflow: ¹³C-MFA using DL-Alanine-¹³C₃
Sources
- 1. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation of racemic α-amino acid standards for accurate mass spectrometric analysis via racemization catalyzed by a hydrophobic pyridoxal derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 7. Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to DL-Alanine-13C3: Properties, Synthesis, and Applications in Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stable Isotope Labeling in Modern Science
In the landscape of contemporary scientific inquiry, stable isotope labeling has emerged as an indispensable tool, offering unparalleled insights into complex biological and chemical processes. By replacing specific atoms within a molecule with their heavier, non-radioactive isotopes, researchers can trace the metabolic fate of compounds, elucidate reaction mechanisms, and quantify analytes with exceptional precision. Among the arsenal of isotopically labeled molecules, DL-Alanine-13C3 holds a prominent position. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and structure to its synthesis and critical applications in metabolic research and drug development. As a racemic mixture containing both D- and L-enantiomers fully labeled with carbon-13, this compound offers a unique probe for studying a wide array of biological systems.
Part 1: Core Chemical and Physical Properties of this compound
This compound is a stable isotope-labeled version of the amino acid alanine, where all three carbon atoms are replaced with the 13C isotope. This complete labeling provides a distinct mass shift, making it an excellent tracer and internal standard for mass spectrometry and a powerful tool for NMR-based studies.
Molecular Structure and Basic Information
The structure of this compound is identical to that of unlabeled alanine, with the exception of the isotopic composition of its carbon backbone.
-
Chemical Name: DL-2-Aminopropanoic acid-1,2,3-13C3
-
Synonyms: DL-Alanine (13C3, 98%)[1]
-
Molecular Formula: 13C3H7NO2[2]
-
CAS Number: 144476-54-0[2]
-
Isotopic Purity: Typically ≥98 atom % 13C[1]
Physicochemical Data
The physicochemical properties of this compound are largely similar to its unlabeled counterpart, with minor differences arising from the increased mass.
| Property | Value | Source |
| Appearance | White to off-white solid | [4] |
| Melting Point | 272-275 ºC | [5] |
| Solubility | Soluble in water. | [4] |
| Storage Conditions | Store at room temperature, away from light and moisture. | [6][7] |
Part 2: Synthesis of this compound
The synthesis of isotopically labeled amino acids is a specialized field requiring precise control over chemical reactions to ensure high isotopic enrichment and chemical purity. While specific proprietary methods for the commercial synthesis of this compound are not publicly detailed, a general understanding can be derived from established synthetic routes for labeled amino acids. A common strategy involves starting with a simple 13C-labeled precursor and building the alanine molecule.
A plausible synthetic approach could be a variation of the Strecker synthesis, a well-established method for synthesizing amino acids.
Conceptual Synthetic Pathway: Modified Strecker Synthesis
-
Starting Material: A fully 13C-labeled acetaldehyde (13CH313CHO) would serve as the key precursor.
-
Reaction with Ammonia and Cyanide: The labeled acetaldehyde would be reacted with ammonia (NH3) and a cyanide source (e.g., potassium cyanide, KCN) to form the corresponding α-aminonitrile. To achieve full labeling, a 13C-labeled cyanide source (K13CN) would be required.
-
Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield the racemic mixture of this compound.
Caption: Conceptual workflow for the synthesis of this compound via a modified Strecker synthesis.
This method, starting with appropriately labeled precursors, ensures the incorporation of 13C at all three carbon positions of the alanine molecule.[2][4] Purification of the final product is typically achieved through recrystallization to yield a high-purity solid.
Part 3: Applications in Scientific Research and Drug Development
The unique properties of this compound make it a versatile tool in various research domains, particularly in metabolic studies and as an internal standard in analytical chemistry.
Metabolic Tracer in Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[8][9] By introducing a 13C-labeled substrate like this compound, researchers can trace the path of the carbon atoms as they are incorporated into various downstream metabolites.
-
Introduction of Tracer: Cells or organisms are cultured in a medium where a standard nutrient is replaced with its 13C-labeled counterpart, in this case, this compound.
-
Metabolic Incorporation: As the cells metabolize the labeled alanine, the 13C atoms are distributed throughout the metabolic network.
-
Analysis of Labeling Patterns: The distribution of 13C in various metabolites is analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[8][10]
-
Flux Calculation: The measured isotopic enrichment patterns are then used in computational models to calculate the intracellular metabolic fluxes.[11]
Caption: A generalized workflow for a metabolic flux analysis experiment using this compound.
The use of the racemic DL-mixture allows for the simultaneous investigation of both D- and L-alanine metabolic pathways, which can be particularly insightful in studies involving organisms with D-amino acid metabolism, such as bacteria.[12]
Internal Standard for Quantitative Analysis
In quantitative analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for accurate quantification.[13][14][15] this compound is an ideal internal standard for the quantification of unlabeled alanine in various biological matrices.
-
Co-elution: Being chemically identical to the analyte (unlabeled alanine), this compound co-elutes during chromatographic separation.
-
Correction for Matrix Effects: It experiences the same ionization suppression or enhancement as the analyte in the mass spectrometer's ion source, allowing for accurate correction of matrix effects.
-
Improved Precision and Accuracy: By normalizing the analyte's signal to the internal standard's signal, variations in sample preparation, injection volume, and instrument response are effectively compensated for, leading to highly precise and accurate quantification.[15]
-
Sample Preparation: A known amount of this compound is spiked into the biological sample (e.g., plasma, urine, cell lysate) at the earliest stage of sample preparation.
-
Extraction: The sample is then processed to extract the amino acids.
-
LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The mass spectrometer is set up to monitor specific mass transitions for both unlabeled alanine and this compound.
-
Quantification: The concentration of unlabeled alanine in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Application in Drug Development
The use of stable isotope-labeled compounds is integral to modern drug discovery and development, particularly in the fields of drug metabolism and pharmacokinetics (DMPK). While specific case studies detailing the use of this compound are often proprietary, its application can be inferred from its utility as a metabolic tracer and internal standard.
-
Understanding Drug-Induced Metabolic Reprogramming: Cancer cells and other diseased cells often exhibit altered metabolism. This compound can be used to trace how a drug candidate affects central carbon metabolism, providing insights into its mechanism of action.[16]
-
Investigating Drug Metabolism: If a drug molecule is metabolized to a compound that interacts with alanine pathways, this compound can be used to probe these interactions.
-
Bioavailability and Pharmacokinetic Studies: As a component of a labeled cocktail of amino acids, it can be used to assess the impact of a drug on overall amino acid absorption and disposition.
Part 4: Analytical Characterization: NMR and Mass Spectrometry
The primary analytical techniques for characterizing and utilizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
13C NMR Spectroscopy
In 13C NMR, the presence of three 13C atoms in this compound results in a distinct spectrum compared to unlabeled alanine. The spectrum will exhibit complex splitting patterns due to 13C-13C coupling, providing unambiguous confirmation of the labeling pattern. The chemical shifts of the carbon atoms will be very similar to those of unlabeled alanine.[17][18]
Mass Spectrometry
In mass spectrometry, this compound will show a molecular ion peak that is 3 mass units higher than that of unlabeled alanine. This clear mass shift is the basis for its use as a tracer and an internal standard.[19][20] Fragmentation patterns in tandem mass spectrometry (MS/MS) will also show corresponding mass shifts in the fragment ions containing the 13C atoms, which can be used to confirm the position of the labels.
Conclusion: A Versatile Tool for Advancing Scientific Discovery
This compound is a powerful and versatile tool for researchers in academia and the pharmaceutical industry. Its well-defined chemical and physical properties, coupled with the ability to trace its metabolic fate and serve as a robust internal standard, make it invaluable for a wide range of applications. From elucidating fundamental metabolic pathways to enhancing the accuracy of bioanalytical methods in drug development, this compound continues to be a key enabler of scientific progress. This guide provides a foundational understanding of its core attributes and applications, empowering researchers to effectively integrate this important isotopically labeled compound into their studies.
References
-
ResearchGate. LC-MS/MS spectra the mixture of 1-13 C/3-13 C-labelled alanine +... [Link]
-
PubChem. L-(
ngcontent-ng-c1597341111="" class="ng-star-inserted">13C_3)Alanine. [Link] -
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). [Link]
-
Leighty, M. W., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature protocols, 14(10), 2857–2878. [Link]
-
NIST WebBook. Alanine. [Link]
-
AHB Global. DL-Alanine: A bio-based monomer for multi-field applications. [Link]
-
Organic Syntheses. dl-ALANINE. [Link]
-
Nature Protocols. High-resolution 13C metabolic flux analysis. [Link]
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 1-11. [Link]
-
PubMed Central. A guide to 13C metabolic flux analysis for the cancer biologist. [Link]
-
Mylott, W. R. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(16), 1641–1644. [Link]
-
Dölle, A. (2000). Metabolism of D‐and L‐[13C] alanine in rat liver detected by 1H and 13C NMR spectroscopy in vivo and in vitro. NMR in Biomedicine, 13(2), 72-81. [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
-
Romer Labs. The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. [Link]
Sources
- 1. otsuka.co.jp [otsuka.co.jp]
- 2. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. isotope.com [isotope.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. isotope.com [isotope.com]
- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. scispace.com [scispace.com]
- 15. foodriskmanagement.com [foodriskmanagement.com]
- 16. isotope.com [isotope.com]
- 17. L-Alanine(56-41-7) 13C NMR [m.chemicalbook.com]
- 18. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161) [hmdb.ca]
- 19. researchgate.net [researchgate.net]
- 20. Alanine [webbook.nist.gov]
Navigating the Landscape of Stable Isotope Labeling: A Technical Guide to DL-Alanine-13C3
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, proteomics, and drug development, the ability to trace and quantify metabolic pathways with precision is paramount. Stable isotope-labeled compounds, such as DL-Alanine-13C3, serve as indispensable tools for achieving this level of analytical depth. This guide provides a comprehensive overview of this compound, from sourcing and economic considerations to its synthesis, quality assessment, and practical application in the laboratory. As a senior application scientist, my aim is to equip you with not only the necessary protocols but also the underlying scientific rationale to empower your experimental design and data interpretation.
The Significance of this compound in Modern Research
This compound is a non-radioactive, stable isotope-labeled version of the amino acid alanine, where all three carbon atoms are replaced with the heavier carbon-13 isotope. This seemingly simple substitution provides a powerful analytical handle. The mass shift of +3 atomic mass units allows for its unambiguous detection and differentiation from its natural counterpart (12C-alanine) by mass spectrometry (MS). Furthermore, its nuclear spin properties make it amenable to nuclear magnetic resonance (NMR) spectroscopy.[1][]
The racemic "DL" form indicates a mixture of both D- and L-enantiomers. While L-alanine is the predominant form in biological systems, the DL-mixture can be a more cost-effective option for certain applications where stereospecificity is not a critical factor, or it can be used to study metabolic pathways that involve racemases.
Procuring this compound: A Supplier and Pricing Analysis
The acquisition of high-quality stable isotope-labeled compounds is a critical first step in any experiment. Several reputable suppliers specialize in the synthesis and distribution of these reagents.
Key Suppliers:
-
Sigma-Aldrich (Merck): A major global supplier of chemicals and laboratory equipment, offering a range of isotopically labeled amino acids, including various forms of 13C-labeled alanine.[3][4]
-
Cambridge Isotope Laboratories, Inc. (CIL): A leading manufacturer of stable isotopes and stable isotope-labeled compounds for research and diagnostic applications.[5][6][7] CIL provides extensive documentation, including certificates of analysis.
-
Creative Peptides: A company specializing in peptide synthesis and related products, also offering a portfolio of stable isotope-labeled amino acids.[8][9]
-
CP Lab Safety: A supplier of laboratory safety products that also distributes a selection of fine chemicals, including this compound.
Pricing Considerations:
The cost of this compound is influenced by several factors:
-
Isotopic Purity: This refers to the percentage of molecules that are fully labeled with 13C at all three carbon positions. Higher isotopic purity (e.g., >99%) commands a higher price.
-
Chemical Purity: The percentage of the material that is the desired compound, free from other chemical contaminants. High chemical purity is essential for accurate quantification.
-
Quantity: As with most chemical reagents, purchasing in larger quantities often results in a lower cost per unit.
-
Supplier: Prices can vary between suppliers for products of similar specifications.
Illustrative Pricing Table:
| Supplier | Product Description | Catalog Number (Example) | Quantity | Price (USD) |
| Sigma-Aldrich | This compound, 99 atom % 13C | 485543 | 500mg | $1140 |
| American Custom Chemicals Corporation | This compound | BAR0001127 | 500MG | $1302.49 |
| Cambridge Isotope Laboratories | L-Alanine (¹³C₃, 99%) | CLM-2184-H-0.1 | 0.1 g | $778 |
| MedChemExpress | L-Alanine-13C3,15N | HY-113589S1 | 5 mg | $160 |
Note: Prices are subject to change and may not be current. It is advisable to obtain quotes directly from the suppliers. The table includes L-alanine variants for price comparison, as specific pricing for this compound can be less commonly listed and may require a direct inquiry.
The Science Behind the Standard: Synthesis and Quality Control
Understanding the manufacturing and quality assessment of this compound is crucial for appreciating its reliability as a research tool.
Synthesis of 13C-Labeled Alanine
The synthesis of isotopically labeled amino acids is a specialized area of organic chemistry. While multiple synthetic routes exist, a common strategy involves starting with a simple, commercially available 13C-labeled precursor.
A generalized synthetic approach could involve:
-
Starting Material: A common starting point is a 13C-labeled cyanide, such as potassium cyanide (K¹³CN), or a 13C-labeled methyl source like iodomethane-¹³C.
-
Building the Carbon Skeleton: Chemical reactions are employed to construct the three-carbon backbone of alanine, incorporating the 13C atoms at the desired positions. For instance, a Strecker synthesis could be adapted using ¹³C-labeled reagents.
-
Introduction of the Amino Group: An amino group is introduced into the molecule.
-
Purification: The final product is rigorously purified to remove any unreacted starting materials, byproducts, and other impurities.
A recent development in the synthesis of 13C-labeled α-amino acids involves visible light-driven C(sp3)–H carboxylation using 13C-formate, offering a potentially more cost-effective and milder synthetic route.[10]
Ensuring Scientific Integrity: A Self-Validating System of Quality Control
The utility of this compound is entirely dependent on its purity. Reputable suppliers employ a battery of analytical techniques to ensure both the chemical and isotopic integrity of their products.
A. Chemical Purity Assessment:
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the chemical purity of amino acids.[11][12]
-
Methodology: A solution of the this compound is injected into an HPLC system. The components of the sample are separated based on their affinity for a stationary phase (the column) and a mobile phase (the solvent). A detector, typically a UV or mass spectrometer detector, measures the amount of each component as it elutes from the column.
-
Interpretation: A pure sample will show a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of chemical purity.
B. Isotopic Purity and Enrichment Determination:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for determining the isotopic enrichment of a compound.[13][14] Due to the low natural abundance of 13C (approximately 1.1%), the signals in a 13C NMR spectrum of an unlabeled compound are weak. In a highly 13C-enriched compound like this compound, the 13C signals are significantly enhanced, and the coupling patterns between adjacent 13C nuclei provide definitive evidence of labeling.
-
Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio. By analyzing the mass spectrum of this compound, the relative abundance of the fully labeled molecule (with a mass of 92.07 g/mol ) compared to partially labeled or unlabeled molecules can be determined, thus confirming the isotopic purity.
In-Depth Application: this compound as an Internal Standard in Quantitative Mass Spectrometry
One of the most common and critical applications of this compound is its use as an internal standard in quantitative mass spectrometry-based assays, particularly in metabolomics and clinical diagnostics.[1][15]
The Rationale: Correcting for Variability
Quantitative analysis by MS can be affected by several sources of variability, including sample preparation losses, instrument drift, and matrix effects (where other components in a complex sample can suppress or enhance the signal of the analyte of interest).[16] An ideal internal standard is a compound that behaves identically to the analyte during sample preparation and analysis but is distinguishable by the mass spectrometer. Stable isotope-labeled compounds are the gold standard for this purpose.[15]
By adding a known amount of this compound to each sample at the beginning of the workflow, any losses or variations in signal intensity will affect both the labeled internal standard and the endogenous (unlabeled) alanine equally. The ratio of the signal from the endogenous alanine to the signal from the internal standard is then used for quantification. This ratio remains constant even if the absolute signal intensities fluctuate, leading to highly accurate and precise measurements.
Experimental Workflow: Quantification of Alanine in a Biological Sample
This protocol outlines the general steps for using this compound as an internal standard for the quantification of alanine in a biological sample (e.g., plasma, cell lysate) by Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Workflow for quantitative analysis of alanine using this compound as an internal standard.
Detailed Protocol:
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., 0.1 M HCl in water) to create a concentrated stock solution.
-
Perform serial dilutions to create a working internal standard solution at a concentration appropriate for your expected analyte levels.
-
-
Sample Preparation:
-
Thaw your biological samples (e.g., plasma, cell pellets) on ice.
-
To a defined volume of your sample (e.g., 50 µL of plasma), add a precise volume of the internal standard working solution. This step is critical and should be done with a calibrated pipette.
-
Add a protein precipitation agent (e.g., ice-cold methanol or acetonitrile, typically 3-4 volumes) to the sample to precipitate proteins and release small molecule metabolites.
-
Vortex the mixture thoroughly and incubate at a low temperature (e.g., -20°C for 20 minutes) to enhance protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis.
-
-
LC-MS Analysis:
-
Inject a small volume of the supernatant into the LC-MS system.
-
The sample is first separated on an appropriate HPLC or UHPLC column (e.g., a HILIC or reversed-phase column suitable for amino acid analysis).[17]
-
The eluent from the column is introduced into the mass spectrometer.
-
The mass spectrometer is operated in a mode that allows for the specific detection and quantification of both unlabeled alanine (m/z 90.05 for the [M+H]+ ion) and this compound (m/z 93.07 for the [M+H]+ ion). This is typically done using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous alanine and the this compound internal standard in the resulting chromatograms.
-
Calculate the ratio of the peak area of the endogenous alanine to the peak area of the internal standard.
-
To determine the absolute concentration of alanine in the original sample, a calibration curve must be generated. This is done by preparing a series of standards with known concentrations of unlabeled alanine and a constant concentration of the internal standard. The peak area ratios of these standards are plotted against their concentrations to create the calibration curve.
-
The concentration of alanine in the unknown samples can then be calculated from their peak area ratios using the calibration curve.
-
Conclusion: Empowering Discovery with Precision
This compound is more than just a chemical reagent; it is a key that unlocks a deeper understanding of biological systems. By carefully selecting a reputable supplier, understanding the principles of its synthesis and quality control, and implementing robust analytical protocols, researchers can leverage the power of stable isotope labeling to generate high-quality, reproducible data. Whether you are elucidating novel metabolic pathways, quantifying biomarkers for disease diagnosis, or developing new therapeutic agents, the principled application of tools like this compound will continue to be a cornerstone of scientific advancement.
References
-
Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. National Institutes of Health. Available at: [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. Available at: [Link]
-
Synthesis of 13C labeled β-cyano-ʟ-alanine. SciSpace. Available at: [Link]
-
Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
(PDF) Synthesis of 13C labeled β-cyano-ʟ-alanine. ResearchGate. Available at: [Link]
-
NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. Available at: [Link]
-
Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. ChemRxiv. Available at: [Link]
-
Analysis of amino acids by high performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. ACS Publications. Available at: [Link]
-
Analytical Methods for Amino Acids. Shimadzu. Available at: [Link]
-
Amino Acid Analysis. Agilent. Available at: [Link]
-
A guide to 13C metabolic flux analysis for the cancer biologist. National Center for Biotechnology Information. Available at: [Link]
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers. Available at: [Link]
-
Metabolic Flux Analysis with 13C-Labeling Experiments. 13cflux.net. Available at: [Link]
-
Abundance of the carbon-13 isotope & 13C NMR spectroscopy. YouTube. Available at: [Link]
-
Isotope Labeled Standards in Skyline. SlidePlayer. Available at: [Link]
-
A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Cell Mentor. Available at: [Link]
-
13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. RSC Publishing. Available at: [Link]
-
How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies. Available at: [Link]
-
The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available at: [Link]
-
11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. YouTube. Available at: [Link]
-
Creative Peptides. InsideScientific. Available at: [Link]
-
DL-Alanine: A bio-based monomer for multi-field applications. AHB Global. Available at: [Link]
-
Peptides. Creative Biolabs. Available at: [Link]
-
The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Romer Labs. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 3. Alanine | Sigma-Aldrich [sigmaaldrich.com]
- 4. Sigma-Aldrich alanine-13C and -15N | Sigma-Aldrich [sigmaaldrich.com]
- 5. isotope.com [isotope.com]
- 6. isotope.com [isotope.com]
- 7. Cambridge Isotope Laboratories L-ALANINE (13C3, 99%), 0.25 G, 100108-77-8, | Fisher Scientific [fishersci.com]
- 8. DL-ALANINE (13C3, 98%), Creative Peptides L-Iso-0010 - Creative Peptides [creative-peptides.com]
- 9. Stable Isotope Labeled Amino Acids - Creative Peptides [creative-peptides.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. iroatech.com [iroatech.com]
- 16. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 17. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comprehensive Technical Guide to the Safe Handling of DL-Alanine-13C3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling, storage, and disposal of DL-Alanine-13C3, a stable isotope-labeled amino acid crucial for a range of applications in modern research and drug development. As a non-radioactive tracer, this compound offers a powerful tool for metabolic flux analysis, proteomics, and mechanistic studies without the hazards associated with radioactive isotopes.[1][] However, adherence to rigorous safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document, compiled with the expertise of a senior application scientist, offers field-proven insights and self-validating protocols to guide you in the safe and effective use of this compound.
Understanding this compound: Properties and Stability
This compound is a racemic mixture of the D and L isomers of alanine where the three carbon atoms have been replaced with the stable isotope carbon-13. This isotopic enrichment allows the molecule to be distinguished from its natural counterpart by mass spectrometry and NMR, making it an invaluable tool for tracing metabolic pathways.[1][]
While this compound is chemically identical to unlabeled DL-alanine in its reactivity, understanding its physical properties is the first step in safe handling.
| Property | Value | Source |
| Molecular Formula | ¹³C₃H₇NO₂ | [3] |
| Molecular Weight | 92.07 g/mol | [3] |
| Appearance | White solid/powder | [4] |
| Melting Point | 272-275 °C | [5] |
| Boiling Point | 212.9 ± 23.0 °C at 760 mmHg | [5] |
| Solubility | Soluble in water | [4] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [4][5] |
This compound is generally a stable compound. However, it is incompatible with strong oxidizing agents.[4][5] Care should be taken to avoid contact with such substances to prevent vigorous reactions.
Hazard Identification and Risk Assessment
While stable isotopes are not radioactive, it is crucial to treat all chemicals with a degree of caution. The primary hazards associated with this compound are related to its physical form (a powder) and potential for irritation upon contact.
Based on safety data sheets for isotopically labeled alanine, the following potential hazards have been identified:
-
Oral Toxicity: Harmful if swallowed.[6]
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[6][7]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6][7]
It is important to note that no component of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, or NTP.[6][8]
Core Directive: Safe Handling Protocol
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the critical steps from preparation to use.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Personal Protective Equipment (PPE)
The foundation of safe handling is the consistent use of appropriate PPE.
-
Eye Protection: Wear safety glasses with side shields or goggles.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[7]
-
Body Protection: A standard laboratory coat should be worn.[7]
-
Respiratory Protection: If working outside of a ventilated enclosure and there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[7]
Engineering Controls
Whenever possible, engineering controls should be the primary method of exposure reduction.
-
Ventilation: Handle this compound powder in a well-ventilated area, preferably a chemical fume hood or a ventilated balance enclosure, to minimize inhalation of dust.[6]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing:
-
Perform weighing operations within a ventilated enclosure to contain any airborne powder.
-
Use anti-static weighing paper or a weighing boat to prevent dispersal of the fine powder.
-
Handle the container and spatula with care to avoid generating dust.
-
-
Dissolving:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
If the solvent is volatile, perform this step in a fume hood.
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder.
-
Dispose of all contaminated materials, including weighing paper and gloves, in the designated chemical waste stream.
-
Wash hands thoroughly with soap and water after handling is complete.[6]
-
Storage and Stability: Maintaining Compound Integrity
Proper storage is critical for maintaining the chemical purity and isotopic enrichment of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature.[5][9] | Prevents potential degradation from temperature fluctuations. |
| Atmosphere | Keep in a dry place.[4] | The compound is hygroscopic and can absorb moisture from the air. |
| Light | Protect from light.[9] | While generally stable, prolonged exposure to light can potentially degrade some organic compounds. |
| Container | Keep container tightly closed.[4] | Prevents contamination and moisture absorption. |
A decision-making workflow for the storage of this compound is presented below.
Caption: A flowchart for the proper storage of this compound upon receipt.
For long-term storage of solutions, it is recommended to aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles, which can potentially degrade some compounds.[10] While a study on various isotopically labeled metabolites showed stability for up to 10 freeze-thaw cycles, minimizing these cycles is a best practice.[10]
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and being prepared is crucial for a safe outcome.
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: For a small powder spill, carefully sweep up the material, avoiding dust generation. A HEPA-filtered vacuum can also be used. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent.
-
Dispose: Place all contaminated materials in a sealed container for proper chemical waste disposal.[6]
Sources
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. L-(~13~C_3_)Alanine | C3H7NO2 | CID 16213446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. geneseo.edu [geneseo.edu]
- 5. DL-Alanine | CAS#:302-72-7 | Chemsrc [chemsrc.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. isotope.com [isotope.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. isotope.com [isotope.com]
- 10. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]
Deconstructing the Certificate of Analysis: A Technical Guide to DL-Alanine-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Pass/Fail
In the realm of scientific research and pharmaceutical development, the purity and identity of starting materials are paramount. A Certificate of Analysis (CoA) is the primary document that attests to the quality of a chemical substance, but to the untrained eye, it can be a dense collection of data and specifications.[1][2][3][4] This guide aims to deconstruct the CoA for DL-Alanine-13C3, an isotopically labeled amino acid, transforming it from a static report into a dynamic tool for ensuring experimental success and regulatory compliance. As a senior application scientist, the goal is to not only present what is tested but to illuminate why it is tested and how the integrity of the data is assured. This document will delve into the core analytical principles and methodologies that underpin each section of the CoA, providing you with the expertise to critically evaluate and confidently utilize this compound in your work.
The Anatomy of a this compound Certificate of Analysis
A CoA for a specialized reagent like this compound is a comprehensive quality report. Each batch of the product receives a unique lot number, ensuring traceability from production to your laboratory.[1] The following sections represent the critical quality attributes you will find on a typical CoA, each supported by rigorous analytical testing.
Identification and General Properties
This initial section provides the fundamental identity of the compound. It's the first checkpoint to ensure you have the correct material.
| Parameter | Example Specification | Methodology | Purpose |
| Product Name | This compound | - | Confirms the specific isotopically labeled compound. |
| CAS Number | [Specific to this compound] | - | Provides a unique, unambiguous identifier for the chemical substance. |
| Molecular Formula | ¹³C₃H₇NO₂ | Elemental Analysis | Verifies the elemental composition of the molecule, accounting for the 13C isotopes. |
| Molecular Weight | 92.07 g/mol | Mass Spectrometry | Confirms the molecular mass, which will be higher than unlabeled alanine due to the three ¹³C atoms. |
| Appearance | White to off-white solid | Visual Inspection | A basic but important quality control check for physical consistency and absence of gross contamination. |
Purity and Isotopic Enrichment: The Core of Quality
For an isotopically labeled compound, purity is a multi-faceted attribute. It encompasses not only chemical purity but also the isotopic enrichment and the correct stereoisomeric form.
Chemical and Structural Identity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound, confirming its identity and assessing its purity.[5][6][7][8][9] For this compound, both ¹H and ¹³C NMR are employed.
-
¹H NMR (Proton NMR): This technique provides information on the hydrogen atoms in the molecule. The spectrum for this compound will show characteristic signals for the protons on the alpha-carbon and the methyl group. The coupling patterns of these signals can confirm the connectivity of the atoms.
-
¹³C NMR (Carbon-13 NMR): This is particularly crucial for ¹³C-labeled compounds. It directly detects the carbon atoms. For this compound, the spectrum will show three highly intensified signals corresponding to the three labeled carbon atoms, confirming the position and enrichment of the ¹³C isotopes.
Expertise in Action: Why NMR is a Self-Validating System
The chemical shifts and coupling constants in an NMR spectrum are intrinsic properties of the molecule's structure. By comparing the obtained spectrum to a reference standard or theoretical predictions, we can unequivocally confirm the identity of this compound. The absence of significant unidentifiable signals is a strong indicator of high chemical purity.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in a suitable deuterated solvent (e.g., D₂O) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).
-
Due to the ¹³C enrichment, the acquisition time will be significantly shorter than for a natural abundance sample.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Integrate the signals in the ¹H spectrum and measure the chemical shifts (in ppm) relative to a reference standard (e.g., DSS or TSP).
-
Measure the chemical shifts of the signals in the ¹³C spectrum.
-
Compare the obtained spectra with a reference spectrum or theoretical data to confirm the structure and assess purity.
-
Isotopic Enrichment: Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the isotopic enrichment of a labeled compound.[10][11][12][13][14] It separates ions based on their mass-to-charge ratio (m/z).
For this compound, the analysis will show a distribution of molecular ions. The most abundant ion will correspond to the molecule with three ¹³C atoms. By comparing the intensities of this peak with the peaks corresponding to molecules with fewer ¹³C atoms (and the natural abundance unlabeled compound), the isotopic enrichment can be accurately calculated.
Trustworthiness Through Data: The Logic of Isotopic Enrichment Calculation
The calculation of isotopic enrichment is a rigorous process that corrects for the natural abundance of isotopes, ensuring an accurate representation of the labeling efficiency.[10][13] High-resolution mass spectrometry can further enhance accuracy by resolving the desired labeled compound from any potential isobaric interferences.
Experimental Protocol: Isotopic Enrichment by Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in the region of the expected molecular ion.
-
Ensure sufficient resolution to distinguish between the different isotopologues.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unlabeled alanine (M+0) and the ¹³C-labeled isotopologues (M+1, M+2, M+3).
-
Measure the intensity of each of these peaks.
-
Correct the measured intensities for the natural abundance of isotopes in the unlabeled compound.
-
Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = (Sum of intensities of labeled isotopologues) / (Total intensity of all isotopologues) * 100
-
Enantiomeric Purity: Chiral High-Performance Liquid Chromatography (HPLC)
DL-Alanine is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers. Chiral HPLC is employed to confirm this 50:50 ratio.[15][16][17][18][19] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times.
The Importance of Chirality
In many biological systems, enantiomers have vastly different activities. For applications where the racemic nature of this compound is critical, confirming the enantiomeric ratio is essential for the validity of the research.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase.
-
Instrumentation: Utilize an HPLC system equipped with a UV or fluorescence detector and a chiral column (e.g., a crown-ether-based CSP).
-
Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of solvents, often an aqueous buffer with an organic modifier (e.g., perchloric acid solution and methanol).
-
Flow Rate: A constant flow rate appropriate for the column dimensions (e.g., 1.0 mL/min).
-
Column Temperature: Maintain a constant temperature to ensure reproducible retention times.
-
Detection: Monitor the eluent at a wavelength where alanine can be detected (or use a derivatization agent for fluorescence detection).
-
-
Analysis:
-
Inject a standard solution containing both D- and L-alanine to determine their retention times.
-
Inject the this compound sample.
-
Integrate the peak areas for the D- and L-enantiomers.
-
Calculate the percentage of each enantiomer: Enantiomer (%) = (Peak area of the enantiomer) / (Total peak area of both enantiomers) * 100
-
Impurity Profile: Ensuring Safety and Minimizing Interference
Beyond the primary compound, a CoA must also detail the presence of any potential impurities that could affect experimental outcomes or pose safety risks.
Residual Solvents: Gas Chromatography (GC)
Organic solvents are often used in the synthesis and purification of chemical compounds. Residual solvents are trace amounts of these solvents that may remain in the final product.[5] The United States Pharmacopeia (USP) General Chapter <467> provides a framework for the control of these impurities. Headspace gas chromatography (GC) is the standard method for their analysis.
Protecting Your Research from Unseen Variables
Even at low levels, some residual solvents can be toxic or interfere with experimental assays. The CoA provides assurance that these are below acceptable limits.
Elemental Impurities: Inductively Coupled Plasma (ICP) Spectroscopy
Elemental impurities, which include heavy metals, can be introduced from raw materials, catalysts, or manufacturing equipment. USP General Chapters <232> and <233> outline the limits and procedures for their control.[20][21][22][23][24] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) are highly sensitive techniques used for their quantification.
The Rationale for Stringent Elemental Impurity Control
Many elements can be toxic even at trace levels and can interfere with biological systems. The CoA confirms that the material is safe for its intended use and free from metallic contaminants that could compromise experimental results.
Experimental Protocol: Elemental Impurity Analysis via ICP-MS (USP <233> Procedure 2)
-
Sample Preparation:
-
Accurately weigh a representative sample of this compound.
-
Digest the sample using a closed-vessel microwave digestion system with a suitable acid (e.g., nitric acid) to bring the elements into solution.
-
Dilute the digested sample to a known volume with high-purity water.
-
-
Instrumentation: Utilize a calibrated ICP-MS instrument.
-
Analysis:
-
Prepare a series of calibration standards for the target elements.
-
Aspirate the prepared sample solution into the plasma, which atomizes and ionizes the elements.
-
The mass spectrometer separates the ions based on their mass-to-charge ratio, and the detector measures their abundance.
-
-
Data Interpretation:
-
Quantify the concentration of each element in the sample by comparing its signal to the calibration curve.
-
Report the results in parts per million (ppm) or micrograms per gram (µg/g) and compare them to the limits specified in USP <232>.
-
Microbiological and Endotoxin Testing
For applications in cell culture or in vivo studies, the absence of microbial contamination is critical.
-
Microbial Enumeration (Bioburden): This test, often performed according to USP <61>, quantifies the total number of aerobic bacteria, yeast, and mold in a sample.[25]
-
Tests for Specified Microorganisms: This qualitative test (USP <62>) ensures the absence of specific pathogenic microorganisms.[25][26][27][28]
-
Bacterial Endotoxins (LAL Test): Performed according to USP <85>, this test detects endotoxins from gram-negative bacteria, which can cause pyrogenic responses.
Stability and Storage
The CoA will provide a recommended storage condition and a retest date. The retest date is the date after which the material should be re-analyzed to ensure it still meets specifications. This is determined through stability studies conducted under controlled conditions, as guided by principles from organizations like the International Council for Harmonisation (ICH).[29][30] For isotopically labeled compounds, proper storage (e.g., protected from light and moisture) is crucial to prevent degradation and maintain isotopic purity.[31]
Visualizing the CoA Workflow
The generation of a Certificate of Analysis is a structured process that ensures all quality attributes are thoroughly tested and documented.
Caption: Workflow for the generation of a this compound Certificate of Analysis.
Conclusion: Your Partner in Scientific Integrity
The Certificate of Analysis for this compound is more than a simple document; it is a testament to the rigorous quality control that ensures the material's suitability for your research. By understanding the methodologies behind the data and the rationale for each specification, you are empowered to make informed decisions, troubleshoot experiments, and maintain the highest level of scientific integrity. This guide serves as a framework for interpreting not just this specific CoA, but any CoA for a critical research chemical, ultimately contributing to the reproducibility and success of your scientific endeavors.
References
-
United States Pharmacopeia. General Chapter <233> Elemental Impurities—Procedures. USP. Available from: [Link]
-
Analytik Jena. USP <233> Elemental Impurities—Procedures. Analytik Jena. Available from: [Link]
-
Research Chems Hub. How to Read a Certificate of Analysis (COA) for Research Chemicals. Research Chems Hub. 2022. Available from: [Link]
-
United States Pharmacopeia. General Chapter <233> Elemental Impurities—Procedures. USP-NF. Available from: [Link]
-
ResearchGate. Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF. ResearchGate. Available from: [Link]
-
Microbe Investigations. USP 62 Microbiological Testing of Non-Sterile Products. Microbe Investigations. Available from: [Link]
-
CPT Labs. Microbial Content Testing: USP <61> and <62>. CPT Labs. Available from: [Link]
-
Agilent. USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent Technologies. 2021. Available from: [Link]
-
ARL Bio Pharma. USP <61> and USP <62> Microbial Tests for Non-Sterile Products. ARL Bio Pharma. Available from: [Link]
-
BA Sciences. USP 62 Tests For Specified Microorganisms. BA Sciences. Available from: [Link]
-
United States Pharmacopeia. 62 MICROBIOLOGICAL EXAMINATION OF NONSTERILE PRODUCTS: TESTS FOR SPECIFIED MICROORGANISMS. USP. Available from: [Link]
-
Lab Alley. How to Read a Chemical Certificate of Analysis (COA). Lab Alley. 2025. Available from: [Link]
-
Global Chems Depot. Research Chemical COA: 5 Steps to Verify Quality. Global Chems Depot. 2025. Available from: [Link]
-
Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry?. Advent Chembio. Available from: [Link]
-
Contract Laboratory. Certificate of Analysis (COA): Understanding Its Importance and Key Components. Contract Laboratory. 2024. Available from: [Link]
-
PubMed Central. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. 13C n.m.r. study of L-alanine peptides. National Center for Biotechnology Information. Available from: [Link]
-
ACS Publications. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. American Chemical Society. Available from: [Link]
-
Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000161). HMDB. Available from: [Link]
-
Eurisotop. L-ALANINE. Eurisotop. Available from: [Link]
-
ResearchGate. a HPLC separation of standard DL-alanine (50 mM in HPLC grade water). ResearchGate. Available from: [Link]
-
ResearchGate. A 950 MHz proton [ 1 H]-NMR spectrum of alanine. ResearchGate. Available from: [Link]
-
BMRB. bmse000282 Alanine at BMRB. Biological Magnetic Resonance Bank. Available from: [Link]
-
PubMed. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. High-resolution 1H ultrafast MAS spectra of L-alanine. ResearchGate. Available from: [Link]
-
LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available from: [Link]
-
Brieflands. Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Brieflands. Available from: [Link]
-
Acanthus Research Inc. Designing Stable Isotope Labeled Internal Standards. Acanthus Research Inc. 2022. Available from: [Link]
-
ICH. Q1A(R2) Guideline. International Council for Harmonisation. Available from: [Link]
-
EMA. ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. Available from: [Link]
Sources
- 1. researchchemshub.com [researchchemshub.com]
- 2. alliancechemical.com [alliancechemical.com]
- 3. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000161) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. bmse000282 Alanine at BMRB [bmrb.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. brieflands.com [brieflands.com]
- 20. usp.org [usp.org]
- 21. usp.org [usp.org]
- 22. usp.org [usp.org]
- 23. USP <233> - Analytik Jena [analytik-jena.com]
- 24. agilent.com [agilent.com]
- 25. ARL Bio Pharma | USP and USP Microbial Tests for Non-Sterile Products [arlok.com]
- 26. microbe-investigations.com [microbe-investigations.com]
- 27. USP 62 Tests For Specified Microorganisms - BA Sciences [basciences.com]
- 28. usp.org [usp.org]
- 29. database.ich.org [database.ich.org]
- 30. pharma.gally.ch [pharma.gally.ch]
- 31. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
An In-depth Technical Guide: The Dichotomy of Carbon Isotopes—Natural Abundance of ¹³C Versus ¹³C-Labeled Alanine in Modern Research
This guide provides an in-depth exploration of the fundamental differences and synergistic applications of naturally occurring ¹³C and synthetically enriched ¹³C-labeled alanine. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles, analytical methodologies, and practical applications that leverage the subtle yet powerful distinction between these isotopic forms.
Part 1: Foundational Principles of Carbon Isotopes
The Ubiquity of Carbon and its Isotopes
Carbon is the cornerstone of organic chemistry and life itself. In nature, carbon exists primarily as two stable isotopes: ¹²C and ¹³C. The vast majority of carbon is ¹²C, with a natural abundance of approximately 98.9%.[1][2] The heavier, stable isotope, ¹³C, which possesses an additional neutron, constitutes about 1.07% to 1.1% of all natural carbon on Earth.[3][4][5] This low natural abundance is a critical baseline for the techniques described herein.[1]
The Concept of Isotopic Labeling
Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes.[6] In the context of this guide, we focus on the replacement of ¹²C with ¹³C in the amino acid alanine. This substitution creates a "heavy" version of alanine that is chemically identical to its natural counterpart but distinguishable by its mass.[7] This mass difference is the key to its utility as a tracer in complex biological systems.[7][]
| Isotope | Protons | Neutrons | Natural Abundance (%) | NMR Active |
| ¹²C | 6 | 6 | ~98.9 | No |
| ¹³C | 6 | 7 | ~1.1 | Yes |
Table 1: Properties of Stable Carbon Isotopes.
Part 2: ¹³C-Labeled Alanine: Synthesis and Specifications
Rationale for Using ¹³C-Labeled Alanine
Alanine is a non-essential amino acid central to several metabolic pathways, including glycolysis and the citric acid cycle.[9][10] By introducing ¹³C-labeled alanine into a biological system, researchers can trace the metabolic fate of the alanine molecule and its constituent carbon atoms.[11] This provides invaluable insights into metabolic fluxes, pathway dynamics, and the impact of disease or therapeutic interventions on cellular metabolism.[7][12][13]
Synthesis of ¹³C-Labeled Alanine
The production of ¹³C-labeled alanine involves sophisticated chemical or biological synthesis methods.[14][]
-
Chemical Synthesis: This approach offers precise control over which carbon atoms in the alanine molecule are labeled. For example, it is possible to synthesize alanine with ¹³C at the C1 (carboxyl), C2 (alpha-carbon), or C3 (methyl) position, or to create uniformly labeled alanine ([U-¹³C]-alanine) where all three carbon atoms are ¹³C.[16][17] High-yielding synthetic routes often utilize palladium-catalyzed C(sp³)–H functionalization.[16][18]
-
Biosynthesis: This method involves culturing microorganisms, such as Escherichia coli, in a medium where the sole carbon source is ¹³C-labeled, for instance, [U-¹³C]-glucose.[19] The microorganisms then incorporate the ¹³C into the amino acids they synthesize, including alanine.[16][19]
The choice of synthesis method depends on the specific research application and the desired labeling pattern.
Caption: Potential ¹³C labeling patterns in alanine.
Part 3: Analytical Techniques for Distinguishing Natural vs. Labeled Alanine
The ability to differentiate between the low natural abundance of ¹³C and the high enrichment of ¹³C in labeled compounds is paramount. Two primary analytical techniques are employed for this purpose: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6]
Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). This technique is highly sensitive and can readily distinguish between unlabeled alanine and its ¹³C-labeled isotopologues.[7][12]
-
Principle: In a mass spectrum of unlabeled alanine, a small peak (M+1) will be observed at one mass unit higher than the main molecular ion peak (M) due to the natural abundance of ¹³C.[3] For a molecule with three carbon atoms like alanine, the M+1 peak will be approximately 3.3% of the M peak's intensity. In contrast, fully ¹³C-labeled alanine will exhibit a molecular ion peak that is three mass units higher (M+3).[17]
-
Application: By quantifying the relative intensities of these peaks, researchers can determine the degree of ¹³C enrichment in a sample, providing a quantitative measure of the metabolic pathway's activity.[20][21][22]
Experimental Protocol: Sample Preparation and LC-MS/MS Analysis of Alanine Isotopologues
-
Sample Extraction: Extract metabolites from cells or tissues using a cold solvent mixture (e.g., 80% methanol).
-
Sample Derivatization (Optional): Derivatization can improve chromatographic separation and ionization efficiency.
-
LC Separation: Separate metabolites using liquid chromatography (LC) to reduce matrix effects.
-
MS/MS Analysis: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to resolve the different isotopologues of alanine.[23]
-
Data Analysis: Integrate the peak areas for each isotopologue (M, M+1, M+2, M+3) to calculate the isotopic enrichment.
Caption: Workflow for MS-based analysis of ¹³C-labeled metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise location of ¹³C atoms within a molecule.[24][25]
-
Principle: Unlike ¹²C, the ¹³C nucleus has a nuclear spin, making it NMR-active.[2] While the low natural abundance and sensitivity of ¹³C can make NMR challenging for unlabeled samples,[1][2] it is an excellent technique for analyzing highly enriched ¹³C-labeled compounds.[24] 1D and 2D NMR experiments can provide detailed information about ¹³C-¹³C couplings, revealing which atoms in a metabolite are derived from the labeled source.[25][26]
-
Application: NMR is particularly valuable for elucidating complex metabolic pathways and for studies where the position of the label is critical.[24][25]
Experimental Protocol: 1D ¹³C NMR for Isotopomer Analysis
-
Sample Preparation: Prepare a highly concentrated and pure sample of the metabolite of interest.
-
NMR Acquisition: Acquire a 1D ¹³C NMR spectrum on a high-field NMR spectrometer. Broadband proton decoupling is typically used to simplify the spectrum and improve sensitivity.[2]
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Spectral Analysis: Assign the peaks to the corresponding carbon atoms in the molecule and integrate the peak areas to determine the relative ¹³C enrichment at each position.
| Feature | Mass Spectrometry | NMR Spectroscopy |
| Principle | Mass-to-charge ratio | Nuclear spin |
| Sensitivity | High | Moderate to Low |
| Information | Isotopic enrichment | Positional enrichment, molecular structure |
| Sample Req. | Low | High |
| Throughput | High | Low |
Table 2: Comparison of MS and NMR for ¹³C Analysis.
Part 4: Applications in Drug Development and Research
The use of ¹³C-labeled compounds, such as alanine, is integral to various stages of drug discovery and development.[7][12][27]
Target Identification and Validation
By tracing metabolic pathways, researchers can identify enzymes that are critical for the survival of cancer cells or pathogens.[11] These enzymes can then be targeted for drug development.
Pharmacokinetics and Drug Metabolism (ADME)
Stable isotope labeling is used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[][12] By labeling a drug molecule with ¹³C, its metabolic fate can be tracked with high precision.[7][12]
Pharmacodynamics and Efficacy Studies
¹³C tracer studies can reveal how a drug modulates metabolic pathways, providing insights into its mechanism of action and efficacy.[7] This is particularly valuable in the development of drugs for metabolic diseases and cancer.[28]
Caption: Role of ¹³C-labeling in the drug development pipeline.
Part 5: Conclusion and Future Perspectives
The distinction between the natural abundance of ¹³C and the targeted enrichment in ¹³C-labeled alanine provides a powerful analytical window into the complexities of biological systems. The continued development of more sensitive analytical instrumentation and sophisticated synthesis methodologies will further expand the applications of stable isotope labeling in biomedical research and drug development. As we move towards an era of personalized medicine, the ability to precisely map individual metabolic phenotypes using techniques like ¹³C tracer analysis will be indispensable.[28]
References
-
Carbon-13 - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (2024, November 21). Retrieved January 14, 2026, from [Link]
-
A Simple and Economical Method for the Production of 13C,18O-Labeled Fmoc-Amino Acids with High Levels of Enrichment: Applications to Isotope-Edited IR Studies of Proteins | Organic Letters - ACS Publications. (n.d.). Retrieved January 14, 2026, from [Link]
-
Biosynthetic Production of 13C-labeled Amino Acids With Site-Specific Enrichment. (1982, February 10). Retrieved January 14, 2026, from [Link]
-
Isotopic Labeling of Metabolites in Drug Discovery Applications. (2012, November 1). Retrieved January 14, 2026, from [Link]
-
Carbon-13 - isotopic data and properties - ChemLin. (n.d.). Retrieved January 14, 2026, from [Link]
-
NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions | Analytical Chemistry - ACS Publications. (2010, May 11). Retrieved January 14, 2026, from [Link]
-
Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]
-
13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - Bio-protocol. (2015, November 20). Retrieved January 14, 2026, from [Link]
-
NMR-Based Method for Intramolecular 13C Distribution at Natural Abundance Adapted to Small Amounts of Glucose | Analytical Chemistry - ACS Publications. (2023, July 6). Retrieved January 14, 2026, from [Link]
-
Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC - NIH. (2021, October 30). Retrieved January 14, 2026, from [Link]
-
abundance of the carbon-13 isotope & 13C NMR spectroscopy - YouTube. (2022, October 7). Retrieved January 14, 2026, from [Link]
-
Applications of Stable Isotope-Labeled Molecules - Silantes. (2023, December 11). Retrieved January 14, 2026, from [Link]
-
An Overview of Stable-Labeled Compounds & Their Applications - Moravek. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - Springer Nature Experiments. (n.d.). Retrieved January 14, 2026, from [Link]
-
Isotopic Abundance of Carbon Atoms - Shimadzu. (n.d.). Retrieved January 14, 2026, from [Link]
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products - Frontiers. (n.d.). Retrieved January 14, 2026, from [Link]
-
NMR Spectroscopy :: 6-CMR-1 Measuring 13C NMR Spectra - Organic Chemistry Data. (n.d.). Retrieved January 14, 2026, from [Link]
-
13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry | Analytical Chemistry - ACS Publications. (n.d.). Retrieved January 14, 2026, from [Link]
-
Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Natural abundance carbon-13 nuclear magnetic resonance studies of histone and DNA dynamics in nucleosome cores - PubMed. (1986, May 5). Retrieved January 14, 2026, from [Link]
-
Evaluation of the moderate DI13C isotope enrichment method for measuring photochemical mineralization of marine dissolved organic carbon. (n.d.). Retrieved January 14, 2026, from [Link]
-
NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - American Chemical Society. (2010, May 11). Retrieved January 14, 2026, from [Link]
-
Stable isotope tracing to assess tumor metabolism in vivo - Springer Nature Experiments. (n.d.). Retrieved January 14, 2026, from [Link]
-
Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - Frontiers. (2021, June 21). Retrieved January 14, 2026, from [Link]
-
Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC - NIH. (2019, April 10). Retrieved January 14, 2026, from [Link]
-
Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio. (n.d.). Retrieved January 14, 2026, from [Link]
-
Isotopic labeling - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed. (2015, September 10). Retrieved January 14, 2026, from [Link]
-
Stable Isotope Labeling in Omics Research: Techniques and Applications - PharmiWeb.com. (2024, September 26). Retrieved January 14, 2026, from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Carbon-13 - Wikipedia [en.wikipedia.org]
- 4. Carbon-13 - isotopic data and properties [chemlin.org]
- 5. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 7. metsol.com [metsol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. isotope.com [isotope.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. isotope.com [isotope.com]
- 18. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Biosynthetic production of 13C-labeled amino acids with site-specific enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 21. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
- 28. moravek.com [moravek.com]
understanding isotopic enrichment with DL-Alanine-13C3
An In-depth Technical Guide to Isotopic Enrichment with DL-Alanine-13C3
Authored by a Senior Application Scientist
Foreword: Beyond the Label - Understanding Metabolic Dynamics
In the intricate landscape of cellular metabolism, metabolites are not static entities but are in a constant state of flux, dynamically interconverting through a vast network of biochemical reactions. To truly understand cellular physiology, disease pathology, or the mechanism of action of a therapeutic compound, we must move beyond static snapshots of metabolite concentrations and begin to quantify the rates of these reactions—the metabolic fluxes. Stable isotope tracers are the cornerstone of this endeavor, providing a powerful lens through which we can observe and measure the flow of atoms through metabolic pathways.[1][2]
This guide focuses on a particularly versatile tracer: DL-Alanine uniformly labeled with Carbon-13 (this compound). While biological systems primarily utilize the L-isomer, the principles of tracing the carbon backbone remain the same. We will dissect the core biochemical principles of alanine metabolism, provide a detailed framework for designing and executing tracer experiments, and explore the analytical techniques required to decode the resulting isotopic enrichment patterns. This document is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotope labeling to gain deeper, quantitative insights into biological systems.
The Tracer: Properties and Rationale of this compound
This compound is a form of the amino acid alanine where all three carbon atoms have been replaced with the heavy, non-radioactive isotope ¹³C.[3] This complete labeling of the carbon backbone provides a distinct mass shift that makes it an unambiguous tracer for analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]
Why Use a Uniformly Labeled (¹³C₃) Tracer?
The primary advantage of using a uniformly labeled compound like Alanine-¹³C₃ is the ability to track the entire carbon skeleton of the molecule as it is metabolized.[5][6] When ¹³C₃-Alanine is converted to pyruvate, the resulting pyruvate will also contain three ¹³C atoms (M+3). This M+3 signature is a clear and direct indicator of the pathway's activity. If this pyruvate then enters other metabolic pathways, the distribution of these three ¹³C atoms among downstream metabolites provides rich data for quantifying the fluxes through interconnected pathways.[7][8]
A Note on the DL-Racemic Mixture: It is critical to recognize that most biological enzymes are stereospecific and will preferentially metabolize L-Alanine. In tracer studies, it is the L-Alanine-¹³C₃ that is incorporated into central carbon metabolism. The D-isomer is often not metabolized or is handled by different, less prominent pathways. For studies involving urine analysis, it's important to be aware that D-amino acids may be discriminated by renal tubules, potentially confounding the interpretation of enrichment data if not properly accounted for.[9]
The Hub of Metabolism: Alanine's Central Role
Alanine is a non-essential amino acid that occupies a critical node in cellular metabolism, directly linking amino acid metabolism with carbohydrate metabolism through its connection to pyruvate.[10][11] Understanding these connections is fundamental to designing and interpreting tracer experiments with Alanine-¹³C₃.
The primary reaction is the transamination of alanine to pyruvate, catalyzed by alanine transaminase (ALT). This reaction is reversible and central to the flow of both carbon and nitrogen in the cell.[12]
-
L-Alanine + α-Ketoglutarate ⇌ Pyruvate + L-Glutamate
Once formed from alanine, pyruvate can enter several key pathways:
-
TCA Cycle: Pyruvate is converted to Acetyl-CoA and enters the TCA cycle for oxidation and energy production.[11]
-
Gluconeogenesis: In tissues like the liver, pyruvate is a primary substrate for the synthesis of glucose, a process crucial for maintaining blood glucose levels during fasting.[13]
-
Lactate Production: Under anaerobic conditions, pyruvate can be reduced to lactate.
-
Anaplerosis: Pyruvate can be carboxylated to form oxaloacetate, replenishing TCA cycle intermediates.
This interconnectedness is visually represented in the metabolic map below.
Core Application: ¹³C-Metabolic Flux Analysis (¹³C-MFA)
The gold-standard application for Alanine-¹³C₃ is ¹³C-Metabolic Flux Analysis (¹³C-MFA).[7] This powerful technique uses the pattern of ¹³C incorporation into downstream metabolites to calculate the intracellular reaction rates (fluxes) throughout a metabolic network.[8][14]
The Causality of ¹³C-MFA: The fundamental principle is that the distribution of ¹³C atoms in metabolites (known as the mass isotopomer distribution, or MID) is a direct consequence of the relative activities of the pathways that produced them.[7] For example, if pyruvate-¹³C₃ (derived from Alanine-¹³C₃) is the sole source for the TCA cycle, all downstream intermediates will carry the ¹³C label. However, if unlabeled glucose is also being consumed, the pyruvate pool will be a mixture of labeled and unlabeled molecules. By precisely measuring the MIDs of various metabolites and using a computational model of the metabolic network, we can deduce the fluxes that best explain the observed labeling patterns.[8]
Applications in Drug Development and Research:
-
Oncology: Cancer cells exhibit significant metabolic reprogramming. ¹³C-MFA can quantify these changes, revealing metabolic dependencies that can be targeted for therapy.[5]
-
Mechanism of Action: To understand how a drug works, researchers can use ¹³C-MFA to see how it alters metabolic fluxes in target cells.[5][6]
-
Bioprocess Optimization: In metabolic engineering, ¹³C-MFA is used to identify bottlenecks in production pathways and to engineer cells for higher yields of desired products.[14]
Experimental Protocol: A Step-by-Step Guide to a Cell Culture Labeling Study
This section provides a self-validating protocol for a typical ¹³C labeling experiment in adherent mammalian cells. The trustworthiness of the results hinges on careful execution and the inclusion of proper controls.
Protocol: ¹³C Labeling of Adherent Mammalian Cells with DL-Alanine-¹³C₃
Pillar of Trustworthiness: This protocol incorporates parallel control plates (unlabeled) and multiple time points to validate isotopic steady state, ensuring the reliability of the final flux calculations.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Custom-formulated DMEM lacking alanine
-
L-Alanine (unlabeled)
-
DL-Alanine-¹³C₃ (isotopic purity >98%)
-
6-well cell culture plates
-
Quenching solution: ice-cold 0.9% NaCl solution
-
Extraction solvent: ice-cold 80:20 methanol:water solution
-
Cell scraper
Methodology:
-
Preparation of Media:
-
Control Medium: Prepare the custom DMEM by supplementing it with unlabeled L-Alanine to match the concentration in your standard medium. Add dFBS and other necessary components.
-
Labeling Medium: Prepare the custom DMEM by supplementing it with DL-Alanine-¹³C₃ to the same final molar concentration as the control. Rationale: Using custom media ensures that the only source of alanine is the one you provide, preventing dilution from unlabeled sources.
-
-
Cell Seeding and Growth:
-
Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Prepare enough plates for all time points and controls (e.g., T=0, 8, 16, 24 hours, with n=3 replicates per condition).
-
Allow cells to attach and grow in standard (unlabeled) medium for 24 hours. Rationale: This ensures cells are in a healthy, exponential growth phase before the experiment begins.
-
-
Isotopic Labeling:
-
At T=0, aspirate the standard medium from the plates.
-
Gently wash the cells once with sterile phosphate-buffered saline (PBS).
-
For "Control" plates, add the pre-warmed Control Medium.
-
For "Labeled" plates, add the pre-warmed Labeling Medium.
-
Return all plates to the incubator.
-
-
Metabolite Quenching and Extraction (Perform at each time point):
-
Step 4a (Quenching): This step must be performed as rapidly as possible to arrest enzymatic activity.
-
Remove the plate from the incubator and immediately place it on a bed of dry ice.
-
Aspirate the medium.
-
Quickly wash the cell monolayer with 2 mL of ice-cold 0.9% NaCl. Aspirate immediately.
-
Rationale: Rapidly dropping the temperature and removing nutrient sources instantly halts metabolic activity, preserving the in-vivo isotopic enrichment state.
-
-
Step 4b (Extraction):
-
Add 1 mL of ice-cold 80:20 methanol:water solution to each well.
-
Place the plate on dry ice for 10 minutes.
-
Scrape the cells from the plate surface using a cell scraper.
-
Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant (containing polar metabolites) to a new tube. This is your metabolite extract.
-
Store extracts at -80°C until analysis.
-
-
-
Validation of Isotopic Steady State:
-
Analyze the metabolite extracts from each time point (e.g., 8, 16, 24 hours) via MS.
-
Plot the fractional enrichment of key metabolites (e.g., intracellular alanine, pyruvate, lactate) over time.
-
Isotopic steady state is reached when the fractional enrichment no longer changes between time points. All subsequent flux calculations should be performed on samples harvested at or after this point. Rationale: ¹³C-MFA models assume that labeling is at a steady state. Failure to confirm this can lead to inaccurate flux estimations.
-
Data Analysis: From Mass Shift to Metabolic Flux
The metabolite extracts are typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16][17] These techniques separate the individual metabolites and then measure the mass-to-charge ratio of the ions, allowing for precise quantification of the fraction of molecules that contain zero, one, two, or three ¹³C atoms.[18]
Interpreting Mass Isotopomer Distributions (MIDs):
The raw output from the mass spectrometer is a list of MIDs for each detected metabolite. The table below shows hypothetical data for a cell culture experiment using Alanine-¹³C₃.
| Metabolite | Mass Isotopomer | Unlabeled Control (Fraction) | Alanine-¹³C₃ Labeled (Fraction) | Interpretation of Labeled Data |
| Alanine | M+0 | 0.99 | 0.05 | Small remaining unlabeled pool. |
| M+1 | 0.01 | 0.01 | Natural ¹³C abundance. | |
| M+2 | 0.00 | 0.01 | Natural ¹³C abundance. | |
| M+3 | 0.00 | 0.93 | Majority of the pool is from the tracer. | |
| Pyruvate | M+0 | 0.99 | 0.40 | Significant unlabeled influx (e.g., from glucose). |
| M+1 | 0.01 | 0.02 | ||
| M+2 | 0.00 | 0.02 | ||
| M+3 | 0.00 | 0.56 | 56% of the pyruvate pool is directly from alanine. | |
| Lactate | M+0 | 0.99 | 0.41 | Lactate pool mirrors the pyruvate pool. |
| M+1 | 0.01 | 0.02 | ||
| M+2 | 0.00 | 0.02 | ||
| M+3 | 0.00 | 0.55 | Confirms lactate is primarily produced from pyruvate. |
Table 1: Example Mass Isotopomer Distribution (MID) data from a ¹³C-MFA experiment. The M+3 peak in pyruvate and lactate directly reflects the contribution from the Alanine-¹³C₃ tracer.
This data is then corrected for the natural abundance of ¹³C and used as an input for computational flux modeling software. The software uses iterative algorithms to find the set of flux values that best reproduces the experimentally measured MIDs.[7][8]
Conclusion: A Quantitative Leap in Biological Understanding
Isotopic enrichment using tracers like this compound represents a paradigm shift from descriptive to quantitative biology. By enabling the measurement of metabolic fluxes, this technique provides unparalleled insight into the operational logic of cellular metabolism.[14][19] It allows researchers to build validated, predictive models of cellular behavior, accelerating the discovery of novel drug targets, the elucidation of disease mechanisms, and the rational engineering of biological systems. The meticulous application of the principles and protocols outlined in this guide will empower scientists to harness the full potential of stable isotope tracers in their research endeavors.
References
-
Thompson, M. L., et al. (1984). Alanine kinetics in humans: influence of different isotopic tracers. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
PubChem. Alanine Metabolism Pathway. National Center for Biotechnology Information. [Link]
-
Lane, A. N., et al. (2011). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Magnetic Resonance in Chemistry. [Link]
-
Bier, D. M., et al. (1977). In-vivo measurement of glucose and alanine metabolism with stable isotopic tracers. Diabetes. [Link]
-
Meier-Augenstein, W., et al. (1995). Determination of 13C Enrichment by Conventional GC-MS and GC-(MS)-C-IRMS. Isotopes in Environmental and Health Studies. [Link]
-
Small Molecule Pathway Database (SMPDB). Alanine Metabolism. [Link]
-
Dauner, M. (2008). Analysis of 13C labeling enrichment in microbial culture applying metabolic tracer experiments using gas chromatography-combustion-isotope ratio mass spectrometry. Analytical Biochemistry. [Link]
-
BOKU. Stable Isotope Labeling-Assisted Experiments. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Current Opinion in Biotechnology. [Link]
-
Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. [Link]
-
Young, J. D. (2015). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Current Opinion in Biotechnology. [Link]
-
13CFLUX.NET. Metabolic Flux Analysis with 13C-Labeling Experiments. [Link]
-
Tang, Y. J., et al. (2012). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Journal of Visualized Experiments. [Link]
-
Wyre, C., & Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. White Rose Research Online. [Link]
-
Wyre, C., et al. (2023). Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. Magnetic Resonance. [Link]
-
Pencharz, P. B., et al. (1999). Isotopic enrichment of amino acids in urine following oral infusions of L-[1-(13)C]phenylalanine and L-[1-(13)C]lysine in humans: confounding effect of D-[13C]amino acids. Metabolism. [Link]
-
O'Brien, M. P., & Young, J. D. (2015). 13C metabolic flux analysis in cell line and bioprocess development. Current Opinion in Chemical Engineering. [Link]
-
Sake, S., et al. (2024). 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation. Frontiers in Immunology. [Link]
Sources
- 1. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 9. Isotopic enrichment of amino acids in urine following oral infusions of L-[1-(13)C]phenylalanine and L-[1-(13)C]lysine in humans: confounding effect of D-[13C]amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. SMPDB [smpdb.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 14. vanderbilt.edu [vanderbilt.edu]
- 15. In-vivo measurement of glucose and alanine metabolism with stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Stable Isotope Labeling in Omics Research: Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 19. chempep.com [chempep.com]
Methodological & Application
Application Notes and Protocols for DL-Alanine-13C3 in Metabolic Flux Analysis
Introduction: Unraveling Cellular Metabolism with DL-Alanine-13C3
Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic pathways.[1][2][3] By introducing a stable isotope-labeled substrate, such as this compound, into a biological system, we can trace the journey of the labeled carbon atoms through the intricate network of metabolic reactions.[3] This provides a detailed snapshot of cellular physiology, revealing how cells utilize nutrients and regulate their metabolism in response to various stimuli or genetic modifications.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for using this compound in metabolic flux analysis.
Alanine, a non-essential amino acid, holds a central position in cellular metabolism, directly linking carbohydrate and amino acid pathways.[4][5] It is readily synthesized from pyruvate, the end product of glycolysis, and can be converted back to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for gluconeogenesis.[4][6][7] This makes 13C-labeled alanine an invaluable tracer for probing central carbon metabolism, particularly the fluxes surrounding the pyruvate node, the TCA cycle, and gluconeogenesis.[8] The use of this compound, a racemic mixture, allows for the investigation of both L- and D-alanine metabolic pathways, which can be of interest in specific biological contexts.[8]
Scientific Principles: The Journey of 13C from Alanine into Central Metabolism
The core principle of 13C-MFA lies in tracking the incorporation of the heavy isotope (13C) from the labeled substrate into downstream metabolites.[3] When cells are cultured in a medium containing this compound, the labeled alanine is taken up by the cells and enters the intracellular amino acid pool. Through the action of alanine aminotransferase (ALT), the 13C-labeled carbon backbone of alanine is converted to 13C-labeled pyruvate.[4]
This labeled pyruvate then serves as a key branch point in metabolism:
-
Entry into the TCA Cycle: Labeled pyruvate can be converted to labeled acetyl-CoA by pyruvate dehydrogenase, which then enters the TCA cycle. Alternatively, it can be carboxylated to labeled oxaloacetate by pyruvate carboxylase, another key entry point into the TCA cycle.[4]
-
Gluconeogenesis: In cell types capable of gluconeogenesis, such as hepatocytes, the labeled pyruvate can be used to synthesize labeled glucose.[4]
-
Other Biosynthetic Pathways: The labeled carbon atoms can also be incorporated into other amino acids (e.g., via transamination from TCA cycle intermediates) and fatty acids (from acetyl-CoA).
By measuring the mass isotopomer distributions (MIDs) of these downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can deduce the relative contributions of different pathways to their production.[3] This data, in conjunction with a stoichiometric model of cellular metabolism, allows for the calculation of intracellular fluxes.
Experimental Workflow for this compound Metabolic Flux Analysis
The following diagram illustrates the general workflow for an MFA experiment using this compound.
Caption: Overview of the this compound Metabolic Flux Analysis Workflow.
Detailed Protocols
Part 1: Cell Culture and Labeling
Objective: To culture cells in a medium containing this compound and achieve isotopic steady state.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) lacking unlabeled alanine
-
This compound (ensure high isotopic purity, e.g., 99 atom % 13C)[9]
-
Dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled amino acids
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks, etc.)
Protocol:
-
Medium Preparation: Prepare the experimental medium by supplementing the base medium with all necessary amino acids, vitamins, and glucose, but omitting unlabeled alanine. Add this compound to the desired final concentration. The concentration should be optimized for your cell line but is typically in the physiological range.
-
Cell Seeding: Seed cells in multi-well plates or flasks at a density that will allow for sufficient growth during the labeling period without reaching overconfluence.
-
Adaptation (Optional but Recommended): For some cell lines, it may be beneficial to adapt them to the experimental medium with unlabeled alanine for one passage before introducing the labeled tracer. This ensures that the cells are accustomed to the custom medium formulation.
-
Labeling: Replace the culture medium with the pre-warmed experimental medium containing this compound.
-
Incubation: Culture the cells for a sufficient duration to approach isotopic steady state. This is the point where the isotopic enrichment of intracellular metabolites no longer changes significantly over time. The time required to reach steady state is dependent on the cell line's growth rate and the turnover rates of the metabolites of interest. Typically, this is achieved within 24-48 hours for rapidly proliferating mammalian cells. It is recommended to perform a time-course experiment to determine the optimal labeling time for your specific system.
Part 2: Sample Quenching and Metabolite Extraction
Objective: To rapidly halt metabolic activity and extract intracellular metabolites.
Materials:
-
Cold saline solution (0.9% NaCl in water)
-
Quenching solution (e.g., -80°C methanol or a cold methanol:water mixture)
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge capable of reaching low temperatures
Protocol:
-
Quenching:
-
Aspirate the labeling medium from the culture vessel.
-
Quickly wash the cell monolayer with cold saline to remove extracellular metabolites.
-
Immediately add the ice-cold quenching solution to the cells to halt all enzymatic reactions.
-
-
Cell Lysis and Extraction:
-
Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Perform a freeze-thaw cycle to ensure complete cell lysis.
-
Add the pre-chilled extraction solvent to the cell lysate.
-
Vortex vigorously and incubate at -20°C for at least 20 minutes to allow for complete protein precipitation and metabolite extraction.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until derivatization.
Part 3: Metabolite Derivatization for GC-MS Analysis
Objective: To chemically modify the polar metabolites to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.
Materials:
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS))
-
Pyridine
-
Acetonitrile
-
Heating block or oven
Protocol:
-
Reagent Preparation: Prepare the derivatization solution according to the manufacturer's instructions. A common method is to dissolve MTBSTFA in a suitable solvent like pyridine or acetonitrile.
-
Derivatization Reaction:
-
Add the derivatization reagent to the dried metabolite extract.
-
Vortex to ensure complete dissolution.
-
Incubate the samples at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to allow the derivatization reaction to proceed to completion.[10] The optimal temperature and time should be determined empirically.
-
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert.
Part 4: GC-MS Analysis and Data Acquisition
Objective: To separate the derivatized metabolites and measure their mass isotopomer distributions.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column for separating amino acid derivatives (e.g., a DB-5ms or similar)
GC-MS Parameters (Example):
| Parameter | Setting |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Oven Program | Start at 80°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full scan mode to identify metabolites and selected ion monitoring (SIM) for accurate quantification of MIDs |
Data Acquisition:
-
Inject the derivatized sample into the GC-MS.
-
Acquire the data in both full scan and SIM mode. In full scan mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z) to identify the metabolites based on their retention times and mass spectra.
-
In SIM mode, the mass spectrometer is programmed to monitor specific m/z values corresponding to the different isotopomers of the target metabolites. This provides higher sensitivity and more accurate quantification of the mass isotopomer distributions.
Data Analysis and Interpretation
Data Correction
The raw mass spectrometry data must be corrected for the natural abundance of 13C and other heavy isotopes. This is a critical step to ensure that the measured isotopic enrichment is solely due to the introduced this compound tracer. Several software packages and in-house scripts are available for this correction.
Flux Calculation
The corrected MIDs are then used as input for a computational model of cellular metabolism. Software packages such as INCA (Isotopomer Network Compartmental Analysis) or Metran are commonly used for this purpose.[11][12] These programs use an iterative algorithm to find the set of metabolic fluxes that best explains the experimentally measured MIDs.
Visualizing Alanine's Entry into the TCA Cycle
The following diagram illustrates how the 13C label from this compound is incorporated into the TCA cycle.
Caption: Incorporation of 13C from this compound into the TCA Cycle.
Statistical Analysis and Biological Interpretation
The final step is to perform a statistical analysis of the calculated fluxes to determine their confidence intervals. This provides a measure of the precision of the flux estimates. The resulting flux map can then be interpreted in the context of the biological question being investigated. For example, a comparison of flux maps between control and treated cells can reveal metabolic reprogramming in response to a drug.
Conclusion
This compound is a versatile and informative tracer for metabolic flux analysis. By following the detailed protocols and principles outlined in this application note, researchers can gain valuable insights into the workings of central carbon metabolism in their biological system of interest. The ability to precisely quantify metabolic fluxes provides a powerful tool for basic research, drug discovery, and metabolic engineering.
References
-
National Center for Biotechnology Information. (n.d.). Alanine Metabolism Pathway. PubChem. Retrieved January 14, 2026, from [Link]
-
The Metabolomics Innovation Centre. (n.d.). Alanine Metabolism. Small Molecule Pathway Database (SMPDB). Retrieved January 14, 2026, from [Link]
-
Wikipedia. (2024, November 26). Alanine. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). beta-Alanine Metabolism Pathway. PubChem. Retrieved January 14, 2026, from [Link]
-
Pfeuffer, F., Flogel, U., Dringen, R., & Leibfritz, D. (2000). Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro. NMR in Biomedicine, 13(1), 23–32. [Link]
-
Kuharcik, T. S., & Turi, Z. (2012). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science, 35(10-11), 1364–1373. [Link]
-
Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). Flux-P: automating metabolic flux analysis. BMC Bioinformatics, 10, 231. [Link]
-
Kim, J., Kim, J., & Lee, S. Y. (2023). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. ACS Synthetic Biology, 12(9), 2725–2730. [Link]
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13. [Link]
-
Chen, Y., & Bordbar, A. (2024). fluxTrAM: Integration of tracer-based metabolomics data into atomically resolved genome-scale metabolic networks for metabolic. bioRxiv. [Link]
-
ResearchGate. (n.d.). Commonly used software tools for metabolic flux analysis (MFA). Retrieved January 14, 2026, from [Link]
-
Young Lab. (n.d.). MFA Suite™. Retrieved January 14, 2026, from [Link]
-
Qu, W., Zwingmann, C., Richter-Landsberg, C., & Leibfritz, D. (2001). 13C isotopomer analysis of glucose and alanine metabolism reveals cytosolic pyruvate compartmentation as part of energy metabolism in astrocytes. Journal of Neuroscience Research, 66(5), 803–813. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(10), 2897–2918. [Link]
-
Tang, Y. J., Meadows, A. L., & Keasling, J. D. (2012). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Journal of Visualized Experiments, (60), e3548. [Link]
- Husek, P. (2000). Method of preparing sample for amino acid analysis and kit for analyzing the same.
-
Tsikas, D., & Chobanyan-Jürgens, K. (2020). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 10(11), 448. [Link]
-
Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167–174. [Link]
-
Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2011). Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. Metabolic Engineering, 13(3), 351–357. [Link]
-
Kaspar, H. (2009). Amino acid analysis in biological fluids by GC-MS. University of Regensburg. [Link]
-
Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. ResearchGate. [Link]
-
Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Burgess, S. C. (2015). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular BioSystems, 11(5), 1335–1346. [Link]
-
ResearchGate. (n.d.). ¹³C-Labeling (%) in a TCA cycle intermediates and b amino acids in.... Retrieved January 14, 2026, from [Link]
Sources
- 1. Flux-P: Automating Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 5. Alanine - Wikipedia [en.wikipedia.org]
- 6. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. SMPDB [smpdb.ca]
- 8. Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 12. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Unlocking Molecular Insights: An Application Guide to DL-Alanine-¹³C₃ in NMR Spectroscopy
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and protocols for utilizing DL-Alanine-¹³C₃ in Nuclear Magnetic Resonance (NMR) spectroscopy. By moving beyond a simple recitation of steps, we delve into the rationale behind experimental design, offering a robust framework for leveraging this powerful isotopic label to illuminate complex biological systems.
The Power of a Labeled Perspective: Why ¹³C in NMR?
In the landscape of biomolecular analysis, NMR spectroscopy stands out for its ability to provide atomic-level information on the structure, dynamics, and interactions of molecules in solution.[1] However, the low natural abundance of the NMR-active ¹³C isotope (approximately 1.1%) presents a significant sensitivity challenge.[2][3] Isotopic labeling, the strategic incorporation of stable isotopes like ¹³C into a molecule of interest, elegantly overcomes this limitation.[4][5] The use of ¹³C-labeled compounds, such as DL-Alanine-¹³C₃, dramatically enhances the signal-to-noise ratio in ¹³C NMR spectra, enabling a suite of experiments that would otherwise be impractical.[2][3] This heightened sensitivity, coupled with the large chemical shift dispersion of ¹³C, results in spectra with well-resolved peaks, minimizing the spectral overlap that can complicate ¹H NMR.[6][7]
DL-Alanine-¹³C₃, in which all three carbon atoms are replaced with the ¹³C isotope, serves as a versatile probe in a variety of NMR-based investigations. Its utility stems from alanine's central role in metabolism and its prevalence in protein structures.
Core Applications of DL-Alanine-¹³C₃ in NMR Spectroscopy
Metabolic Flux Analysis: Tracing the Pathways of Life
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell.[8] By introducing a ¹³C-labeled substrate, such as DL-Alanine-¹³C₃, into a biological system, researchers can trace the flow of carbon atoms through metabolic pathways.[8] NMR spectroscopy is exceptionally well-suited for this purpose as it can distinguish between different isotopomers (molecules that differ only in their isotopic composition), providing detailed information about the activity of specific enzymes and pathways.[9][10]
When cells metabolize DL-Alanine-¹³C₃, the ¹³C label is incorporated into downstream metabolites. By analyzing the ¹³C labeling patterns of these metabolites using NMR, it is possible to reconstruct the metabolic network and quantify the flux through different routes.[8][11] For instance, the conversion of [¹³C₃]alanine to [¹³C₃]pyruvate and its subsequent entry into the tricarboxylic acid (TCA) cycle can be monitored, providing insights into cellular energy metabolism.[12] This approach has been instrumental in understanding metabolic reprogramming in diseases like cancer and in metabolic engineering for the production of valuable bioproducts.
Illustrative Workflow for Metabolic Flux Analysis using DL-Alanine-¹³C₃
Caption: A generalized workflow for ¹³C metabolic flux analysis.
Protein Structure and Dynamics: Probing the Building Blocks of Life
The determination of protein structure is fundamental to understanding its function. While X-ray crystallography provides high-resolution static structures, NMR spectroscopy offers the unique advantage of studying proteins in a solution state that more closely mimics their native environment.[1] Uniform or selective ¹³C labeling of proteins is a cornerstone of modern biomolecular NMR.[13]
By expressing a protein in a medium containing DL-Alanine-¹³C₃ as the sole source of alanine, all alanine residues in the protein will be ¹³C-labeled. This selective labeling simplifies complex NMR spectra, aiding in the critical process of resonance assignment, where specific signals are attributed to individual atoms in the protein.[14] Once assigned, a variety of NMR experiments can be performed to derive structural restraints, such as inter-atomic distances from Nuclear Overhauser Effect (NOE) experiments and dihedral angles from J-couplings. The conformation-dependent nature of ¹³C chemical shifts also provides valuable structural information.[15][16]
Beyond static structure, ¹³C NMR relaxation experiments on labeled proteins provide insights into their dynamics on a wide range of timescales. This information is crucial for understanding protein function, allosteric regulation, and interactions with other molecules. For challenging systems like intrinsically disordered proteins (IDPs), ¹³C direct-detect NMR methods have proven particularly powerful.[17][18]
Drug Discovery and Development: Identifying and Characterizing Interactions
NMR spectroscopy is a valuable tool in the drug discovery pipeline, from hit identification to lead optimization.[19][20] Isotope-labeling strategies are often employed in protein-observed NMR screening experiments. In a typical ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment, the chemical shifts of the protein's backbone amides are monitored upon the addition of a potential drug candidate. Changes in these chemical shifts indicate binding and can map the binding site on the protein.[20]
While ¹⁵N labeling is more common for this application, ¹³C labeling with probes like DL-Alanine-¹³C₃ can provide complementary information, particularly for side-chain interactions. This is especially relevant when alanine residues are located in the binding pocket of the target protein. Furthermore, quantitative NMR (qNMR) can be utilized in various stages of biotherapeutic drug development, including the analysis of process impurities in complex matrices.[21]
Protocols for the Application of DL-Alanine-¹³C₃ in NMR Spectroscopy
The following protocols provide a framework for the use of DL-Alanine-¹³C₃ in common NMR applications. It is essential to optimize these protocols for the specific biological system and NMR instrumentation being used.
Protocol 1: Sample Preparation for Metabolic Flux Analysis
This protocol outlines the steps for preparing cell extracts for NMR-based metabolomics.
Materials:
-
DL-Alanine-¹³C₃
-
Cell culture medium appropriate for the cell line
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solvent (e.g., chloroform:methanol:water, 1:3:1)
-
Phosphate buffer with D₂O for NMR lock
Procedure:
-
Cell Culture: Culture cells in a medium containing DL-Alanine-¹³C₃ at a known concentration. The duration of labeling will depend on the metabolic rates of the cells and should be optimized to achieve a steady-state labeling pattern.
-
Quenching: Rapidly quench metabolic activity by adding ice-cold quenching solution to the cell culture. This step is critical to prevent metabolic changes during sample harvesting.
-
Cell Harvesting: Centrifuge the quenched cell suspension to pellet the cells.
-
Metabolite Extraction: Resuspend the cell pellet in the extraction solvent and lyse the cells (e.g., by sonication or freeze-thaw cycles).
-
Phase Separation: Centrifuge the lysate to separate the polar (containing amino acids and other central metabolites), non-polar, and protein phases.
-
Sample Preparation for NMR: Collect the polar phase, lyophilize to dryness, and reconstitute in a known volume of phosphate buffer in D₂O containing an internal standard for quantification.[24]
-
Filtration: Filter the sample to remove any particulate matter that could degrade spectral quality.
-
NMR Tube: Transfer the filtered sample to a high-quality NMR tube.[25]
Protocol 2: Protein Expression and Purification with ¹³C-Alanine Labeling
This protocol describes the production of a protein with ¹³C-labeled alanine residues for structural and dynamic studies.
Materials:
-
Expression vector containing the gene of interest
-
E. coli expression strain (e.g., BL21(DE3))
-
Minimal medium (e.g., M9)
-
DL-Alanine-¹³C₃
-
Other unlabeled amino acids (if required for specific labeling schemes)
-
¹⁵NH₄Cl (for ¹⁵N, ¹³C double labeling)
-
¹³C-glucose (for uniform ¹³C labeling, if desired)[13]
-
IPTG for induction
Procedure:
-
Transformation: Transform the E. coli expression strain with the expression vector.
-
Starter Culture: Grow a starter culture overnight in a rich medium (e.g., LB).
-
Main Culture: Inoculate the minimal medium containing DL-Alanine-¹³C₃ (and other isotopic labels as required) with the starter culture. For selective alanine labeling, ensure all other amino acids are present in their unlabeled form.
-
Growth and Induction: Grow the main culture at the optimal temperature to the desired optical density (OD₆₀₀). Induce protein expression with IPTG.
-
Harvesting: Harvest the cells by centrifugation.
-
Purification: Lyse the cells and purify the protein of interest using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
NMR Sample Preparation: Exchange the purified protein into an NMR buffer (typically a low salt buffer at a specific pH in D₂O or H₂O/D₂O). Concentrate the protein to the desired concentration (typically 0.1-1 mM).[25]
-
NMR Tube: Transfer the final protein sample to a suitable NMR tube.
Protocol 3: NMR Data Acquisition and Processing
This protocol provides general guidelines for acquiring and processing ¹³C NMR data.
Instrumentation and Software:
-
High-field NMR spectrometer equipped with a cryoprobe
-
NMR data processing software (e.g., TopSpin, NMRPipe)
Data Acquisition Parameters: The optimal parameters will vary depending on the sample and the specific experiment. The following table provides a starting point for a 1D ¹³C NMR experiment.
| Parameter | Recommended Starting Value | Rationale |
| Pulse Program | zgpg30 (or similar with proton decoupling) | Simple 1D acquisition with proton decoupling to produce sharp singlets. |
| Number of Scans (ns) | 1024 or higher | ¹³C is an insensitive nucleus, requiring a large number of scans for adequate signal-to-noise.[26] |
| Recycle Delay (d1) | 2-5 seconds | Allows for sufficient relaxation of the ¹³C nuclei between scans for quantitative measurements. |
| Acquisition Time (aq) | ~1 second | Determines the digital resolution of the spectrum. |
| Spectral Width (sw) | ~200 ppm | Sufficient to cover the chemical shift range of most organic molecules.[6] |
| Temperature | 298 K (25°C) | Should be stable and optimized for sample stability and desired dynamics. |
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline.
-
Referencing: Reference the chemical shifts to the internal standard.
-
Integration: Integrate the peak areas for quantitative analysis.
Logical Flow of a ¹³C-Detected Protein NMR Experiment
Caption: From labeled sample to structural insights.
Conclusion
DL-Alanine-¹³C₃ is a versatile and powerful tool for NMR-based research in metabolism, structural biology, and drug discovery. The strategic incorporation of this stable isotope provides a significant sensitivity enhancement, enabling a wide range of experiments that can deliver profound insights at the molecular level. By understanding the principles behind the applications and carefully optimizing the experimental protocols, researchers can fully harness the potential of DL-Alanine-¹³C₃ to address complex biological questions.
References
-
Bax, A. (1983). A simple, effective protein-folding algorithm. International Journal of Peptide and Protein Research, 22(4), 502-508. [Link]
-
Wiechert, W., & Noh, K. (2005). ¹³C-metabolic flux analysis. Metabolic engineering, 7(5-6), 331-353. [Link]
-
Bermel, W., Felli, I. C., & Pierattelli, R. (2020). The Use of ¹³C Direct-Detect NMR to Characterize Flexible and Disordered Proteins. Methods in Molecular Biology, 2127, 239-268. [Link]
-
Department of Chemistry and Biochemistry. NMR Sample Requirements and Preparation. University of Arizona. [Link]
-
University of Leicester. NMR Sample Preparation. [Link]
-
Cohen, S. M., Rognstad, R., Shulman, R. G., & Katz, J. (1981). ¹³C NMR study of gluconeogenesis from labeled alanine in hepatocytes from euthyroid and hyperthyroid rats. Proceedings of the National Academy of Sciences, 78(1), 60-64. [Link]
-
Opella, S. J., & Marassi, F. M. (2004). Labeling strategies for ¹³C-detected aligned-sample solid-state NMR of proteins. Methods in molecular biology, 278, 259-276. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Ando, I., Saito, H., Tabeta, R., Asakura, T., & Shoji, A. (1984). Conformation-dependent carbon-13 NMR chemical shifts of poly(L-alanine) in the solid state. Macromolecules, 17(3), 457-461. [Link]
-
Chemical Instrumentation Facility, Iowa State University. (2013). NMR Sample Preparation. [Link]
-
Hong, M. (1999). Selective and extensive ¹³C labeling of a membrane protein for solid-state NMR investigations. Journal of magnetic resonance, 139(2), 389-401. [Link]
-
Miclet, E., O'Neil-Cabello, E., & Boisbouvier, J. (2018). Stable Isotopes Relevant to RNA NMR Spectroscopy. Chemical reviews, 118(1), 216-258. [Link]
-
Reo, N. V. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical chemistry, 82(11), 4565-4572. [Link]
-
Takeuchi, K., Ng, E., & Kainosho, M. (2018). Amino Acid Selective ¹³C Labeling and ¹³C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance. Biochemistry, 57(28), 4217-4226. [Link]
-
Fan, T. W. M., & Lane, A. N. (2014). ¹³C NMR metabolomics: applications at natural abundance. Analytical chemistry, 86(17), 8562-8569. [Link]
-
Bingol, K., & Brüschweiler, R. (2015). An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. Frontiers in plant science, 6, 871. [Link]
-
Merritt, M. E., Harrison, C., Ciminelli, M., Sherry, A. D., & Malloy, C. R. (2007). Hyperpolarized ¹³C allows a direct measure of flux through a single enzyme-catalyzed step by NMR. Proceedings of the National Academy of Sciences, 104(49), 19420-19424. [Link]
-
Edison, A. S., Le Guennec, A., Delaglio, F., & Kupce, E. (2019). Practical Guidelines to ¹³C-based NMR Metabolomics. Methods in molecular biology, 2037, 81-99. [Link]
-
Helm, M., & Motorin, Y. (2019). Benefits of Stable Isotope Labeling in RNA Analysis. Genes, 10(7), 494. [Link]
-
Higman, V. A. (2012). ¹⁵N,¹³C. Protein NMR. [Link]
-
SpectraBase. D-Alanine - Optional[¹³C NMR] - Chemical Shifts. [Link]
-
SpectraBase. Alanine - Optional[¹³C NMR] - Chemical Shifts. [Link]
-
Felli, I. C., & Pierattelli, R. (2014). ¹³C direct detected NMR for challenging systems. Journal of magnetic resonance, 241, 107-115. [Link]
-
Human Metabolome Database. L-Alanine ¹³C NMR Spectrum. [Link]
-
Heux, S., & Portais, J. C. (2012). Labeling Analysis for ¹³C MFA Using NMR Spectroscopy. Methods in molecular biology, 927, 327-344. [Link]
-
Vila, J. A., & Scheraga, H. A. (2011). ¹³C chemical shifts in proteins: a rich source of encoded structural information. Current opinion in structural biology, 21(5), 595-603. [Link]
-
Wang, X., & Li, X. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry, 93(3), 1289-1313. [Link]
-
Bruker. (n.d.). ¹³C NMR Protocol for beginners AV-400. [Link]
-
Hagn, F., & Wagner, G. (2013). Isotope labeling for solution and solid-state NMR spectroscopy of membrane proteins. Frontiers in pharmacology, 4, 75. [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectra of alanine and lactic acid produced from glycerol-¹³C3. [Link]
-
Hanson, P. (2008). The Power of NMR: The Beginnings. Education in Chemistry. [Link]
-
Gossert, A. D., & Jahnke, W. (2016). Applications of Solution NMR in Drug Discovery. Molecules, 21(11), 1493. [Link]
-
Arisaka, M. (2016). Application of NMR in drug discovery. Journal of Analytical Sciences, Methods and Instrumentation, 6(2), 25-37. [Link]
-
Arbogast, L. W., Brinson, R. G., & Marino, J. P. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Power of NMR: The Beginnings | Feature | RSC Education [edu.rsc.org]
- 4. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 5. Benefits of stable isotope labeling in RNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 7. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]
- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. 13C NMR study of gluconeogenesis from labeled alanine in hepatocytes from euthyroid and hyperthyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. protein-nmr.org.uk [protein-nmr.org.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 13C Chemical Shifts in Proteins: A Rich Source of Encoded Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchmap.jp [researchmap.jp]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 23. cif.iastate.edu [cif.iastate.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 26. chem.uiowa.edu [chem.uiowa.edu]
DL-Alanine-13C3 as a Tracer in Mass Spectrometry: Application Notes and Protocols
Introduction: The Power of Stable Isotopes in Unraveling Metabolic Networks
In the intricate landscape of cellular metabolism, understanding the dynamic flow of molecules—the metabolic flux—is paramount to deciphering physiological and pathological states.[1][2] Stable isotope tracers, such as DL-Alanine-¹³C₃, have emerged as indispensable tools for quantifying the activity of metabolic pathways in real-time.[2][3] Unlike radioactive isotopes, stable isotopes are non-hazardous and do not decay, making them ideal for a wide range of applications, from basic research to clinical studies.[1] By introducing a ¹³C-labeled substrate into a biological system, we can track the incorporation of these heavy carbon atoms into downstream metabolites. Mass spectrometry (MS) then allows for the precise measurement of the mass shift, revealing the fate of the tracer and the relative activity of the metabolic pathways involved.[4][5]
DL-Alanine-¹³C₃, a non-essential amino acid uniformly labeled with three ¹³C atoms, serves as a versatile tracer for probing central carbon metabolism.[6][7] Alanine is a key node in metabolism, linking glycolysis (via pyruvate) and the tricarboxylic acid (TCA) cycle. It is readily interconverted with pyruvate through the action of alanine aminotransferase (ALT), making it an excellent probe for assessing the contributions of glycolysis and amino acid catabolism to the TCA cycle, a central hub of cellular energy production and biosynthesis.[8]
This guide provides a comprehensive overview of the application of DL-Alanine-¹³C₃ as a tracer in mass spectrometry-based metabolic flux analysis. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful technique to gain deeper insights into cellular metabolism.
Principle of ¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a powerful technique used to quantify intracellular metabolic fluxes.[3][4] The core principle involves introducing a ¹³C-labeled substrate (the tracer) into a biological system and allowing it to be metabolized. As the tracer moves through the metabolic network, the ¹³C atoms are incorporated into various downstream metabolites. The distribution of these heavy isotopes in the metabolites, known as the mass isotopomer distribution (MID), is then measured by mass spectrometry.[9] By analyzing the MIDs of key metabolites and applying computational modeling, we can deduce the relative rates of the reactions within the metabolic network.[5][10]
The choice of tracer is critical and depends on the specific metabolic pathways of interest.[11] DL-Alanine-¹³C₃ is particularly useful for investigating the interplay between glycolysis, the TCA cycle, and amino acid metabolism.
Experimental Design: Key Considerations
A well-designed experiment is crucial for obtaining meaningful and reproducible results in ¹³C-MFA. Here are the key factors to consider:
-
Cell Culture and Acclimatization: Ensure that cells are in a state of metabolic and isotopic steady-state.[12] This means that the intracellular metabolite concentrations and fluxes are constant over time. It is essential to acclimatize cells to the culture medium for a sufficient period before introducing the tracer.
-
Choice of ¹³C-Labeled Tracer: DL-Alanine-¹³C₃ is an excellent choice for studying the pyruvate-alanine cycle and its connections to the TCA cycle. For a more comprehensive analysis, it can be used in combination with other tracers like ¹³C-glucose or ¹³C-glutamine.[1]
-
Isotopic Steady State: The duration of labeling should be sufficient to achieve isotopic steady state, where the isotopic enrichment of the metabolites of interest no longer changes over time.[9] The time to reach steady state varies depending on the cell type and the specific metabolic pathway.
-
Control Groups: Appropriate control groups are essential for data interpretation. These should include cells grown in a medium with unlabeled alanine.
Visualizing the Workflow
The overall workflow of a ¹³C-MFA experiment using DL-Alanine-¹³C₃ is depicted below.
Caption: Central role of Alanine in metabolism and its link to the TCA cycle.
Applications in Research and Drug Development
The use of DL-Alanine-¹³C₃ as a tracer has numerous applications:
-
Understanding Disease Metabolism: Elucidating metabolic reprogramming in diseases like cancer, where altered alanine metabolism has been observed.
-
Target Identification and Validation: Identifying enzymes in alanine metabolism that are critical for disease progression and could serve as drug targets.
-
Mechanism of Action Studies: Determining how drugs or genetic modifications alter metabolic pathways connected to alanine.
-
Bioprocess Optimization: Enhancing the production of biologics in cell culture by optimizing cellular metabolism.
Quantitative Data Summary
The following table provides an example of how to present mass isotopomer distribution data for alanine.
| Metabolite | Isotopologue | Relative Abundance (Unlabeled Control) | Relative Abundance (¹³C-Alanine Labeled) |
| Alanine | M+0 | 96.6% | 5.2% |
| M+1 | 3.1% | 2.5% | |
| M+2 | 0.3% | 1.8% | |
| M+3 | 0.0% | 90.5% |
Note: The data presented are for illustrative purposes only and will vary depending on the experimental conditions.
Conclusion
DL-Alanine-¹³C₃ is a powerful and versatile tracer for investigating central carbon metabolism using mass spectrometry. By carefully designing experiments, preparing samples, and analyzing the resulting data, researchers can gain valuable insights into the dynamic nature of metabolic networks. This knowledge is crucial for advancing our understanding of health and disease and for the development of new therapeutic strategies.
References
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. Available from: [Link]
-
Jang, C., et al. (2018). The Small-Molecule Transporter SLC25A1 Links Fatty Acid Synthesis to Citrate Availability. Nature Metabolism, 1(1), 1-13. Available from: [Link]
-
Wahl, S. A., et al. (2004). New tools for mass isotopomer data evaluation in 13C flux analysis: mass isotope correction, data consistency checking, and precursor relationships. Biotechnology and Bioengineering, 85(3), 259-268. Available from: [Link]
-
Crown, S. B., et al. (2016). Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts. American Journal of Physiology-Heart and Circulatory Physiology, 311(4), H991-H1003. Available from: [Link]
-
Fan, T. W., et al. (2012). Stable Isotope-Resolved Metabolomics and Its Applications to In Vivo Systems. Methods in Molecular Biology, 881, 3-25. Available from: [Link]
-
Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822-837. Available from: [Link]
-
Allen, D. K., et al. (2013). Metabolic flux analysis using ¹³C peptide label measurements. The Plant Journal, 75(3), 511-522. Available from: [Link]
-
Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195-206. Available from: [Link]
-
Long, C. P., & Antoniewicz, M. R. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Current Opinion in Biotechnology, 59, 83-91. Available from: [Link]
-
Wang, L., et al. (2021). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 15, 709458. Available from: [Link]
-
UC Davis Stable Isotope Facility. (n.d.). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Retrieved from [Link]
-
Khairallah, M., et al. (2012). High-resolution metabolic flux analysis of the perfused working heart. American Journal of Physiology-Heart and Circulatory Physiology, 303(4), H444-H455. Available from: [Link]
-
Allen, D. K., & Young, J. D. (2013). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 85(15), 7236-7243. Available from: [Link]
-
Leighty, R. W., & Antoniewicz, M. R. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 13(6), 725-733. Available from: [Link]
-
Recasens, A., et al. (2021). 13 C Tracer Analysis and Metabolomics in Dormant Cancer Cells. Methods in Molecular Biology, 2332, 141-157. Available from: [Link]
-
Nättinen, J., et al. (2013). Isotopomer distribution computation from tandem mass spectrometric data with overlapping fragment spectra. BMC Bioinformatics, 14(Suppl 1), S12. Available from: [Link]
-
AHB Global. (2024). DL-Alanine: A bio-based monomer for multi-field applications. Retrieved from [Link]
Sources
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. DL-Alanine: A bio-based monomer for multi-field applications [ahb-global.com]
- 9. biorxiv.org [biorxiv.org]
- 10. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cellular Metabolism: A Guide to Preparing Stable Isotope-Labeled Media with DL-Alanine-13C3
Introduction: Tracing the Paths of Cellular Life
In the intricate world of cellular biology, understanding the dynamic flow of nutrients is paramount to deciphering the mechanisms of health and disease. Stable isotope tracing has emerged as a cornerstone technique, allowing researchers to follow the journey of molecules through complex metabolic networks.[1] By replacing common atoms like carbon-12 (¹²C) with their heavier, non-radioactive counterparts such as carbon-13 (¹³C), we can effectively "label" and track metabolites, providing a quantitative snapshot of cellular activity. This approach is fundamental to methodologies like ¹³C-Metabolic Flux Analysis (¹³C-MFA) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which are indispensable in fields ranging from cancer research to drug development.[1]
Alanine, a non-essential amino acid, holds a central position in cellular metabolism. It is intricately linked to glucose and glutamine metabolism, two of the most critical nutrient sources for proliferating cells.[2] Specifically, L-alanine is a key component of the glucose-alanine cycle, a process that facilitates the transport of nitrogen from peripheral tissues to the liver.[3] The preparation of cell culture media containing ¹³C-labeled alanine, therefore, opens a window into these core metabolic pathways. This application note provides a comprehensive, in-depth guide to the preparation, quality control, and application of cell culture media supplemented with DL-Alanine-¹³C₃, designed for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope tracing.
The Significance of DL-Alanine-13C3 in Metabolic Research
The choice of DL-Alanine-¹³C₃ as a tracer offers a unique opportunity to probe cellular metabolism. L-alanine is the enantiomer incorporated into proteins, while D-alanine, though less common in eukaryotes, plays a significant role in the bacterial world, particularly in cell wall synthesis.[4][5] In mammalian systems, the presence of D-alanine is largely attributed to the gut microbiota and is catabolized by the enzyme D-amino acid oxidase (DAO) into pyruvate, ammonia, and hydrogen peroxide.[4] The use of a racemic mixture (DL-alanine) allows for the simultaneous investigation of both L-alanine's role in central carbon metabolism and the potential, albeit less prominent, metabolic fate of D-alanine. The ¹³C₃ label on all three carbon atoms of the alanine molecule ensures that the isotopic signature is retained as it is processed through various metabolic transformations, providing a clear and unambiguous signal for detection by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Core Principles of Labeled Media Preparation: A Foundation of Accuracy
The successful execution of a stable isotope tracing experiment hinges on the meticulous preparation of the cell culture medium. The foundational principle is the substitution of a naturally abundant nutrient with its isotopically labeled counterpart in a defined medium.[1] This necessitates the use of a base medium that is devoid of the nutrient of interest—in this case, alanine.
A critical consideration in this process is the use of dialyzed Fetal Bovine Serum (dFBS). Standard FBS is a rich source of small molecules, including amino acids, which would compete with the labeled DL-Alanine-¹³C₃, diluting the isotopic enrichment and confounding the experimental results.[1] Dialysis effectively removes these small molecules while retaining the essential growth factors and proteins necessary for robust cell culture.
Experimental Protocol: Preparation of DMEM Supplemented with this compound
This protocol details the preparation of 500 mL of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with DL-Alanine-¹³C₃ to a final concentration of 0.4 mM.
Materials:
-
DMEM powder, alanine-free
-
DL-Alanine-¹³C₃ (isotopic purity ≥ 98%)
-
Cell culture grade water
-
Sodium bicarbonate (NaHCO₃)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution (100x)
-
1N HCl and 1N NaOH for pH adjustment
-
Sterile storage bottles
Calculations:
-
Determine the required mass of DL-Alanine-¹³C₃:
-
Desired final concentration = 0.4 mM = 0.0004 mol/L
-
Final volume = 500 mL = 0.5 L
-
Moles needed = 0.0004 mol/L * 0.5 L = 0.0002 mol
-
Molecular weight of DL-Alanine-¹³C₃ (C₃H₇NO₂) = 92.08 g/mol (approx.)
-
Mass needed = 0.0002 mol * 92.08 g/mol = 0.0184 g = 18.4 mg
-
Procedure:
-
Reconstitution of Basal Medium:
-
In a sterile beaker or flask, add approximately 450 mL of cell culture grade water.
-
With continuous stirring, slowly add the alanine-free DMEM powder until fully dissolved.[8] Do not heat the solution.[8]
-
Add the required amount of sodium bicarbonate (typically 3.7 g for 1 L of DMEM, so 1.85 g for 500 mL).[5] Stir until dissolved.
-
-
Preparation and Addition of DL-Alanine-¹³C₃ Stock Solution:
-
Accurately weigh 18.4 mg of DL-Alanine-¹³C₃.
-
Dissolve the powder in a small volume (e.g., 10 mL) of cell culture grade water to create a stock solution. Ensure complete dissolution.
-
Aseptically add the DL-Alanine-¹³C₃ stock solution to the reconstituted DMEM.
-
-
pH Adjustment:
-
Gently stir the medium and measure the pH.
-
Adjust the pH to approximately 7.2-7.4 using 1N HCl or 1N NaOH. It is advisable to adjust the pH to 0.1-0.2 units below the final target pH, as filtration can slightly increase the pH.[8]
-
-
Final Volume and Supplementation:
-
Add cell culture grade water to bring the final volume to 500 mL.
-
Add dFBS to the desired final concentration (e.g., 10% v/v, which would be 50 mL for a final volume of 500 mL of complete medium). Note: Some protocols suggest adding supplements after bringing the basal medium to the final volume, while others incorporate the supplement volume into the final volume calculation. Consistency is key.[9][10]
-
Add Penicillin-Streptomycin to a 1x final concentration (e.g., 5 mL of 100x stock).
-
-
Sterilization:
-
Storage:
-
Store the prepared labeled medium at 2-8°C, protected from light. Use within a reasonable timeframe, as the stability of some components can decrease over time.
-
Visualization of the Media Preparation Workflow
Caption: Workflow for the preparation of this compound labeled cell culture medium.
Quality Control and Validation: Ensuring Experimental Integrity
The quality of the prepared medium is a critical determinant of the reliability of the experimental data. Therefore, a robust quality control process is essential.
Key Quality Control Parameters:
| Parameter | Method | Purpose |
| Sterility | Incubation of an aliquot of the final medium at 37°C for 48-72 hours. | To check for bacterial or fungal contamination. Visual inspection for turbidity is a primary indicator. |
| pH | pH meter | To ensure the medium is within the optimal physiological range for cell growth (typically 7.2-7.4). |
| Isotopic Enrichment | LC-MS/MS | To confirm the concentration and isotopic purity of DL-Alanine-¹³C₃ in the final medium. |
Protocol for Verifying Isotopic Enrichment by LC-MS/MS:
-
Sample Preparation:
-
Take a small aliquot (e.g., 100 µL) of the final prepared medium.
-
Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile.[12]
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[12]
-
Transfer the supernatant to a new tube and dilute it with an appropriate volume of LC-MS grade water (e.g., a 1:100 dilution) for analysis.[12]
-
-
LC-MS/MS Analysis:
-
Utilize a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Employ a suitable chromatography method (e.g., HILIC or reversed-phase) to separate alanine from other media components.
-
Set the mass spectrometer to monitor the mass-to-charge ratio (m/z) of both unlabeled alanine (m/z ~89) and DL-Alanine-¹³C₃ (m/z ~92).
-
The ratio of the peak areas for the labeled and unlabeled forms will confirm the isotopic enrichment.
-
-
Data Analysis:
-
Calculate the percentage of isotopic enrichment by dividing the peak area of the labeled alanine by the sum of the peak areas of both labeled and unlabeled alanine.
-
The result should be close to 100%, accounting for any residual unlabeled alanine from the starting materials.
-
Metabolic Fate of this compound: A Simplified Overview
Once introduced to the cell culture, the ¹³C-labeled alanine will be taken up by the cells and enter the central carbon metabolism.
Caption: Simplified metabolic fate of this compound in mammalian cells.
-
L-Alanine-¹³C₃: The L-enantiomer can be reversibly converted to ¹³C-labeled pyruvate by alanine transaminase (ALT). This labeled pyruvate can then enter the TCA cycle, be used for gluconeogenesis, or be converted to other amino acids. L-Alanine-¹³C₃ will also be incorporated into newly synthesized proteins, which can be analyzed in SILAC experiments.
-
D-Alanine-¹³C₃: The D-enantiomer can be oxidatively deaminated by D-amino acid oxidase (DAO) to produce ¹³C-labeled pyruvate.[4] This provides an alternative route for the labeled carbons to enter the central metabolic pathways. While the flux through this pathway is generally lower than that for L-alanine, it is a factor to consider in the interpretation of metabolic flux data.
Conclusion: A Powerful Tool for Discovery
The preparation of cell culture media with DL-Alanine-¹³C₃ is a powerful yet straightforward technique that enables researchers to probe the intricacies of cellular metabolism. By following the detailed protocols outlined in this application note and adhering to stringent quality control measures, scientists can generate reliable and reproducible data. The insights gained from tracing the metabolic fate of ¹³C-labeled alanine can significantly advance our understanding of cellular physiology and pathology, ultimately contributing to the development of new therapeutic strategies.
References
-
Waters Corporation. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved from [Link]
-
UC Davis Stable Isotope Facility. (2024). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Retrieved from [Link]
-
MacCoss, M. J., et al. (2015). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 87(15), 7757–7764. Retrieved from [Link]
-
A-STAR7_DOCTOR. (2024). A Systems-Level Framework for Combating Antimicrobial Resistance. Medium. Retrieved from [Link]
-
Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
-
Bajad, S. U., et al. (2007). Isotope Labeling in Mammalian Cells. Methods in Molecular Biology, 359, 149–175. Retrieved from [Link]
-
GMP Plastics. (2025). Sterile Filtration in Cell Culture: Importance & Best Practices. Retrieved from [Link]
-
Pall Corporation. (2024). Solutions for lab scale sterile filtration and clarification. Retrieved from [Link]
-
Dumont, M. G., & Murrell, J. C. (2012). A liquid chromatography-mass spectrometry method to measure ¹³C-isotope enrichment for DNA stable-isotope probing. Applied and Environmental Microbiology, 78(8), 2886–2892. Retrieved from [Link]
-
Li, Y., et al. (2017). Quality control of imbalanced mass spectra from isotopic labeling experiments. BMC Bioinformatics, 18(Suppl 3), 91. Retrieved from [Link]
-
de Kok, F. J., et al. (2022). Amino Acid Modifications During the Production (Shearing, Sterilization) of Plant-Based Meat Analogues. ACS Food Science & Technology, 2(11), 1774–1783. Retrieved from [Link]
-
Everley, R. A., et al. (2009). Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Molecular & Cellular Proteomics, 8(8), 1878–1886. Retrieved from [Link]
-
Awuchi, C. G. (2022). How much non-essential amino acids solution (concentrate X100) must be in cell culture? ResearchGate. Retrieved from [Link]
-
University of North Texas. (n.d.). 13C-Stable Isotope Labeling. Retrieved from [Link]
-
Reddit. (2025). What is the correct way of preparing DMEM?? Retrieved from [Link]
-
Gruhler, A., et al. (2005). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Methods in Molecular Biology, 328, 145–158. Retrieved from [Link]
-
de la Mora-Vizcaino, R., et al. (2020). Assessment of metabolic changes in Mycobacterium smegmatis wild type and alr mutant strains: evidence for a new pathway of D-alanine biosynthesis. Scientific Reports, 10(1), 1082. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]
-
Mulukutla, B. C., et al. (2017). Metabolic flux rewiring in mammalian cell cultures. Current Opinion in Biotechnology, 43, 103–111. Retrieved from [Link]
-
Ritter, J. B., et al. (2016). Amino acids in the cultivation of mammalian cells. Amino Acids, 48(5), 1191–1200. Retrieved from [Link]
-
Blagoev, B., & Mann, M. (2005). Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Studying Dynamics of Protein Abundance and Posttranslational Modifications. Science's STKE. Retrieved from [Link]
-
G-Biosciences. (2018). SILAC for Improved Mass Spectrometry & Quantitative Proteomics. Retrieved from [Link]
-
Carinhas, N., et al. (2013). Amino acid consumption in naïve and recombinant CHO cell cultures: producers of a monoclonal antibody. Journal of Industrial Microbiology & Biotechnology, 40(11), 1253–1263. Retrieved from [Link]
-
Mu, C., et al. (2024). Protocol for producing hyperpolarized 13C-bicarbonate for clinical MRI of extracellular pH in aggressive tumors. STAR Protocols, 5(3), 103091. Retrieved from [Link]
-
Hui, S., et al. (2017). Quantitative flux analysis in mammals. Nature Metabolism, 2(9), 868–881. Retrieved from [Link]
-
Quek, L. E., et al. (2010). Metabolic flux analysis in mammalian cell culture. Metabolic Engineering, 12(2), 161–171. Retrieved from [Link]
-
Torkay, G. (2021). Mixing of DMEM media and FBS for complete media preparation? ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolic flux rewiring in mammalian cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acid consumption in naïve and recombinant CHO cell cultures: producers of a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of metabolic changes in Mycobacterium smegmatis wild type and alr mutant strains: evidence for a new pathway of D-alanine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gmpplastic.com [gmpplastic.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. lcms.cz [lcms.cz]
Application Notes and Protocols: DL-Alanine-13C3 in Cancer Metabolism Research
Abstract
Cancer cell metabolism is characterized by significant alterations to support rapid proliferation and adaptation to the tumor microenvironment. Alanine, a non-essential amino acid, plays a central role in cellular metabolism, contributing to energy production, biosynthesis, and nitrogen balance. Stable isotope tracing using compounds like DL-Alanine-13C3 has emerged as a powerful technique to dissect these metabolic alterations in cancer. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in cancer metabolism research. It details the underlying principles, experimental protocols for both in vitro and in vivo studies, and data analysis strategies using mass spectrometry and NMR spectroscopy.
Introduction: The Significance of Alanine Metabolism in Cancer
Alanine is a key player in cancer cell metabolism, acting as a crucial link between glycolysis and the tricarboxylic acid (TCA) cycle.[1] It is involved in several critical metabolic pathways:
-
Gluconeogenesis: Alanine serves as a primary substrate for glucose production in the liver, a process that can be co-opted by cancer cells to maintain energy homeostasis.[1]
-
Anaplerosis: The conversion of alanine to pyruvate by alanine transaminase (ALT) provides a vital source of carbon for the TCA cycle, replenishing intermediates used for biosynthesis.
-
Nitrogen Metabolism: Alanine is a major carrier of nitrogen, participating in the glucose-alanine cycle to transport nitrogen from peripheral tissues to the liver, a pathway that can be exploited by tumors.[1]
-
Biosynthesis: The carbon skeleton of alanine can be incorporated into other amino acids and biomolecules essential for cell growth.
Recent studies have highlighted the importance of alanine metabolism in various cancers, including non-small-cell lung cancer and pancreatic cancer, making it an attractive target for therapeutic intervention.[2][3] Stable isotope tracing with this compound allows for the precise quantification of metabolic fluxes through these pathways, providing invaluable insights into the metabolic reprogramming of cancer cells.[4][5][6][7][8]
Principle of Stable Isotope Tracing with this compound
Stable isotope tracing involves introducing a nutrient labeled with a stable isotope, such as carbon-13 (¹³C), into a biological system.[9][10] The ¹³C atoms from the labeled nutrient are incorporated into downstream metabolites through enzymatic reactions. By measuring the mass shifts in these metabolites using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can trace the metabolic fate of the labeled nutrient and quantify the activity of different metabolic pathways.[9][11][12][13][14]
This compound is an alanine molecule where all three carbon atoms are replaced with the ¹³C isotope. When cells are cultured in media containing this compound, the labeled alanine is taken up and metabolized. The ¹³C label will appear in pyruvate, lactate, TCA cycle intermediates, and other amino acids, allowing for the detailed mapping of alanine utilization.
Experimental Workflow Overview
A typical stable isotope tracing experiment using this compound follows a general workflow, whether conducted in vitro with cancer cell lines or in vivo in animal models.
Sources
- 1. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective alanine transporter utilization creates a targetable metabolic niche in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isotope.com [isotope.com]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] A guide to 13C metabolic flux analysis for the cancer biologist | Semantic Scholar [semanticscholar.org]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Illuminating Cellular Machinery: A Guide to Quantifying Amino Acid Metabolism with DL-Alanine-¹³C₃
Application Note & Protocol
Preamble: Beyond Static Snapshots – Tracing the Dynamics of Alanine Metabolism
In the intricate landscape of cellular metabolism, amino acids are far more than simple building blocks for proteins. They are central hubs for energy production, redox homeostasis, and the synthesis of critical biomolecules like nucleotides and lipids.[1] Alanine, in particular, serves as a key link between glycolysis and the tricarboxylic acid (TCA) cycle, acting as a crucial currency for carbon and nitrogen transport between tissues and within the tumor microenvironment.[2][3] Understanding the flux—the rate of turnover—through these pathways provides a dynamic view of cellular function that cannot be captured by static metabolite profiling alone.
This guide details the principles and protocols for quantifying alanine metabolism using DL-Alanine-¹³C₃, a stable isotope tracer. Stable isotope tracing is a powerful technique that allows researchers to follow the journey of atoms from a labeled substrate into downstream metabolic products.[4][5] By replacing naturally abundant ¹²C with the heavier, non-radioactive ¹³C isotope, we can use mass spectrometry to precisely measure the incorporation of the tracer's carbon backbone into a host of other compounds. This approach is instrumental in deciphering metabolic reprogramming in disease, identifying novel drug targets, and assessing the pharmacodynamic effects of therapeutics.[5][6]
This document is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the critical reasoning behind experimental choices to ensure robust and interpretable results.
The Principle: Following the ¹³C Atoms from Alanine
The core of this technique lies in introducing DL-Alanine-¹³C₃ into a biological system (e.g., cell culture or an in vivo model) and tracking the ¹³C atoms as they are incorporated into other molecules. The use of a racemic mixture (DL-Alanine) is a key consideration; the two stereoisomers are metabolized through distinct pathways:
-
L-Alanine: This is the proteogenic isomer. Its primary metabolic fate is a reversible transamination reaction catalyzed by Alanine Transaminase (ALT), also known as Glutamate-Pyruvate Transaminase (GPT). This reaction converts L-alanine and α-ketoglutarate into pyruvate and glutamate. The newly formed ¹³C₃-pyruvate can then enter the TCA cycle, be used for gluconeogenesis, or be converted into other amino acids.[3][7]
-
D-Alanine: While less common in eukaryotes, D-alanine can be metabolized by D-amino acid oxidase (DAO) into pyruvate, ammonia, and hydrogen peroxide.[7] Investigating this pathway can be relevant in specific contexts, such as microbiology or studies of renal or brain metabolism where DAO is active.
Once the labeled ¹³C₃-pyruvate enters central carbon metabolism, the three ¹³C atoms are distributed throughout the TCA cycle and connected biosynthetic pathways. Mass spectrometry (MS) analysis of downstream metabolites will reveal a shift in their mass corresponding to the number of ¹³C atoms incorporated. For example, citrate, which is formed from acetyl-CoA (2 carbons) and oxaloacetate (4 carbons), can incorporate ¹³C atoms from ¹³C₃-pyruvate. After one turn of the TCA cycle, pyruvate-derived carbons can be found in metabolites like malate, fumarate, and aspartate. The specific pattern of these mass shifts, known as the Mass Isotopologue Distribution (MID), provides a quantitative readout of pathway activity.
Applications in Research and Drug Development
The ability to quantitatively trace alanine metabolism provides powerful insights across various fields:
-
Oncology: Cancer cells exhibit profound metabolic reprogramming.[1] Many tumors, such as pancreatic ductal adenocarcinoma, become heavily reliant on alanine supplied by the microenvironment to fuel their TCA cycle and biosynthetic needs.[2] Tracing with Alanine-¹³C₃ can elucidate these dependencies, identify metabolic vulnerabilities, and serve as a pharmacodynamic biomarker to assess the efficacy of drugs targeting amino acid metabolism.[3]
-
Drug Development: Stable isotope tracers are increasingly used in clinical pharmacology to assess a drug's mechanism of action and its effect on metabolic pathways.[8][9] For instance, a compound designed to inhibit a specific enzyme in the TCA cycle can be tested by measuring the change in ¹³C label incorporation from alanine into downstream metabolites, providing direct evidence of target engagement.
-
Metabolic Diseases: This technique is valuable for studying disorders of amino acid metabolism, gluconeogenesis, and insulin resistance, providing a dynamic measure of nutrient utilization in response to different physiological or pathological states.[10]
Experimental Design: The Foundation of Validated Results
The quality of a metabolic tracing experiment is determined by its design. Careful consideration of the following factors is paramount to generating trustworthy and interpretable data.
Causality Behind Key Choices:
-
Tracer Selection (DL-Alanine-¹³C₃): Using the fully labeled ¹³C₃ version is crucial because it allows for the unambiguous tracking of the entire carbon backbone. This maximizes the potential mass shift in downstream metabolites, improving the signal-to-noise ratio during MS analysis.
-
Labeling Duration: The incubation time must be sufficient to achieve a metabolic steady-state, where the rate of tracer uptake and incorporation into downstream pools becomes constant. A pilot time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is essential to determine the optimal labeling window for your specific model system. Too short, and label incorporation will be too low to detect; too long, and the label may become "scrambled" through numerous metabolic cycles, complicating interpretation.[11]
-
Controls are Non-Negotiable:
-
Unlabeled Control (¹²C-Alanine): A parallel experiment using natural abundance (¹²C) alanine is mandatory. This control establishes the natural isotopic distribution for each metabolite, which must be subtracted from the labeled data to calculate true enrichment.
-
Time Zero (T=0) Control: Harvesting a sample immediately after adding the ¹³C tracer provides a baseline for extracellular metabolite concentrations and confirms that no significant labeling occurs before the intended incubation period.
-
Detailed Protocols
Protocol 1: In Vitro Cell Culture Labeling
This protocol is designed for adherent mammalian cells. Modifications may be required for suspension cultures.
Materials:
-
Mammalian cells of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids
-
DL-Alanine-¹³C₃ (e.g., Cambridge Isotope Laboratories, Inc.)
-
Custom labeling medium: Base medium lacking alanine
-
Phosphate-Buffered Saline (PBS), ice-cold
-
6-well or 10 cm culture plates
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment. Culture under standard conditions (37°C, 5% CO₂).
-
Prepare Labeling Medium: Prepare the custom base medium (lacking alanine) and supplement it with dFBS and other necessary components. Just before use, add DL-Alanine-¹³C₃ to the desired final concentration (typically matching the physiological concentration in the standard medium, e.g., 0.1-0.3 mM). Prepare an equivalent amount of control medium with unlabeled DL-Alanine.
-
Initiate Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cell monolayer once with pre-warmed PBS to remove residual medium.
-
Add the pre-warmed ¹³C-labeling medium (or ¹²C-control medium) to the respective wells.
-
-
Incubation: Return the plates to the incubator for the predetermined optimal labeling time.
-
Harvesting and Quenching: This step must be performed rapidly to halt enzymatic activity.
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove extracellular tracer.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and lyse the cells.
-
Scrape the cells into the methanol solution and transfer the lysate to a microcentrifuge tube.
-
Protocol 2: Polar Metabolite Extraction
This protocol uses a modified Folch extraction to separate polar metabolites from lipids and proteins.
Materials:
-
Cell lysate in 80% methanol (from Protocol 1)
-
Chloroform, ice-cold
-
Ultrapure water, ice-cold
-
Centrifugal vacuum concentrator (e.g., SpeedVac)
Methodology:
-
Phase Separation:
-
To the 1 mL methanol lysate, add 500 µL of ice-cold chloroform. Vortex vigorously for 30 seconds.
-
Add 500 µL of ice-cold ultrapure water. Vortex again for 30 seconds.
-
-
Centrifugation: Centrifuge the tubes at >14,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases:
-
Top (aqueous) phase: Contains polar metabolites (amino acids, organic acids, sugar phosphates).
-
Middle interface: Contains precipitated protein.
-
Bottom (organic) phase: Contains lipids.
-
-
Collection: Carefully collect the top aqueous phase (~900 µL) into a new, clean microcentrifuge tube, being careful not to disturb the protein interface.
-
Drying: Dry the extracted polar metabolites completely using a centrifugal vacuum concentrator. Dried samples can be stored at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
Analysis is typically performed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
General Parameters:
-
Chromatography: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for separating polar metabolites. A gradient of acetonitrile and aqueous ammonium acetate/formate is a common mobile phase system.
-
Mass Spectrometry:
-
Operate in negative ion mode, as many central carbon metabolites are acids that are readily deprotonated.
-
Acquire data in full scan mode over a mass range of approximately 70-1000 m/z.
-
The high resolution of the instrument is critical to accurately resolve the different isotopologues (M+0, M+1, M+2, etc.).[12]
-
Data Analysis and Interpretation
The goal of data analysis is to determine the Mass Isotopologue Distribution (MID) for key metabolites.
-
Feature Detection: Use software (e.g., XCMS, MS-DIAL, vendor-specific software) to detect metabolic features (defined by a specific m/z and retention time) from the raw LC-MS data.
-
Metabolite Identification: Identify metabolites by matching their accurate mass and retention time to an authentic standard library.
-
Isotopologue Extraction: For each identified metabolite, extract the intensity of each isotopologue (M+0, M+1, M+2, etc.).
-
Natural Abundance Correction: The measured MIDs must be corrected for the natural abundance of ¹³C (~1.1%) and other heavy isotopes. This is typically done using established algorithms.[13]
-
Calculate Fractional Enrichment: The corrected data is presented as the fractional contribution of each isotopologue to the total pool of the metabolite.
Data Presentation: The final data should be summarized in a table for clear comparison between experimental groups.
| Metabolite | Isotopologue | Control Group (¹²C) | Treated Group (¹³C) |
| Pyruvate | M+0 | 96.7% | 5.2% |
| M+1 | 3.2% | 1.8% | |
| M+2 | 0.1% | 3.0% | |
| M+3 | 0.0% | 90.0% | |
| Citrate | M+0 | 93.5% | 45.1% |
| M+1 | 6.1% | 20.5% | |
| M+2 | 0.4% | 30.4% | |
| M+3 | 0.0% | 4.0% | |
| Malate | M+0 | 95.5% | 55.3% |
| M+1 | 4.3% | 15.2% | |
| M+2 | 0.2% | 25.1% | |
| M+3 | 0.0% | 4.4% | |
| Table 1: Example Mass Isotopologue Distribution (MID) data for key metabolites downstream of alanine. Note the significant increase in M+3 pyruvate and M+2 citrate/malate in the labeled group, indicating active metabolism of the ¹³C₃-alanine tracer through the TCA cycle. |
References
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
-
Fan, T. W., Lorkiewicz, P. K., & Lane, A. N. (2011). Stable isotope-resolved metabolomics and applications for drug development. PubMed. [Link]
-
Grankvist, K., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. PubMed Central. [Link]
-
Gao, Y., & Li, Y. (2019). The use of stable isotopes in drug metabolism studies. ResearchGate. [Link]
-
Templeton, A. J., et al. (2022). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. [Link]
-
Tang, Y. J., et al. (2012). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. PubMed Central. [Link]
-
Templeton, A. J., et al. (2022). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell cultures. ACS Fall 2025. [Link]
-
Koster, R. A., Alffenaar, J. W. C., & Uges, D. R. A. (2007). Applications of stable isotopes in clinical pharmacology. PubMed Central. [Link]
-
Sousa, C. M., et al. (2016). Selective Alanine Transporter Utilization Creates a Targetable Metabolic Niche in Pancreatic Cancer. AACR Journals. [Link]
-
Zhang, J., et al. (2017). C-13 Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells. IntechOpen. [Link]
-
A-K. et al. (2010). LC-MS/MS spectra the mixture of 1-13 C/3-13 C-labelled alanine +.... ResearchGate. [Link]
-
Certara. (2018). Application of Tracer Kinetics in Drug Development A Valuable but Underused Tool in Clinical Pharmac. YouTube. [Link]
-
Jayashree, R. (2019). Investigating the role of alanine aminotransferase 2 in breast cancer. ResearchGate. [Link]
-
Libourel, I. G., & Shachar-Hill, Y. (2011). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. ACS Publications. [Link]
-
Zhang, J., et al. (2020). Metabolism of Amino Acids in Cancer. Frontiers. [Link]
-
Chen, Y., et al. (2023). Comprehensive characterization of β-alanine metabolism-related genes in HCC identified a novel prognostic signature related to clinical outcomes. PubMed Central. [Link]
-
DeChild, S. J., et al. (2015). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. NIH. [Link]
-
Chai, Y., et al. (2021). Alanine as an alternative energy source activated its downstream.... ResearchGate. [Link]
-
Kanamori, K., & Ross, B. D. (2000). Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro. PubMed. [Link]
-
London, R. E., et al. (1983). 13C n.m.r. study of L-alanine peptides. PubMed. [Link]
-
Bier, D. M., et al. (1977). In-vivo measurement of glucose and alanine metabolism with stable isotopic tracers. PubMed. [Link]
Sources
- 1. Frontiers | Metabolism of Amino Acids in Cancer [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. metsol.com [metsol.com]
- 5. Stable isotope-resolved metabolomics and applications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. In-vivo measurement of glucose and alanine metabolism with stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for In Vivo Metabolic Tracing with DL-Alanine-13C3
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling Metabolic Dynamics with Stable Isotopes
The study of metabolism in a living organism presents a significant challenge due to the dynamic and interconnected nature of biochemical pathways. While measurements of metabolite concentrations provide a static snapshot, they do not capture the kinetic information of metabolic fluxes—the rates of production and consumption of molecules.[1] Stable isotope tracers, such as DL-Alanine fully labeled with Carbon-13 (DL-Alanine-¹³C₃), have become indispensable tools for quantitatively assessing these dynamics in vivo.[2][3] Unlike radioactive isotopes, stable isotopes are non-radioactive, naturally occurring, and pose no discernible risk at the enrichment levels used in research, making them ideal for in vivo studies.[2][4]
Alanine is a key non-essential amino acid central to intermediary metabolism. It serves as a primary substrate for hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate sources, and is a major carrier of nitrogen between peripheral tissues and the liver.[5][6] By introducing DL-Alanine-¹³C₃ into a biological system, researchers can trace the journey of the ¹³C atoms as they are incorporated into pyruvate, glucose, and intermediates of the tricarboxylic acid (TCA) cycle.[5][7] This allows for the precise measurement of pathway activities and provides profound insights into cellular and systemic metabolism in states of health and disease.
This application note provides a comprehensive, field-proven guide for researchers designing and executing in vivo studies using DL-Alanine-¹³C₃. We will delve into the underlying biochemistry, detail critical experimental design considerations, and provide step-by-step protocols for tracer administration, sample collection, and processing.
Scientific Background: The Metabolic Fate of Alanine
To effectively design and interpret a tracer study, it is crucial to understand the metabolic pathways through which the ¹³C atoms from DL-Alanine-¹³C₃ will travel. Alanine is primarily metabolized in the liver.
-
Conversion to Pyruvate: The journey begins with the transamination of L-alanine by alanine aminotransferase (ALT), which transfers the amino group to α-ketoglutarate, forming glutamate and pyruvate. The ¹³C₃-labeled carbon backbone is now in the form of [U-¹³C]pyruvate.
-
D-Alanine Metabolism: The D-isomer of alanine is metabolized via D-amino acid oxidase to form pyruvate, though this pathway is generally less prominent than L-alanine metabolism.[5][8]
-
Pyruvate's Crossroads: [U-¹³C]pyruvate stands at a critical metabolic node. Its labeled carbons can enter two major pathways:
-
Pyruvate Carboxylase (PC): Pyruvate is carboxylated to form oxaloacetate. This is the first committed step of gluconeogenesis and also an anaplerotic reaction that replenishes TCA cycle intermediates. The ¹³C label can then be traced into newly synthesized glucose.[9][10]
-
Pyruvate Dehydrogenase (PDH): Pyruvate is decarboxylated to form acetyl-CoA, which then enters the TCA cycle by condensing with oxaloacetate to form citrate. This oxidative pathway is central to energy production.
-
By analyzing the distribution of ¹³C atoms (the mass isotopologue distribution) in downstream metabolites like glucose, lactate, and TCA cycle intermediates, one can deduce the relative activities of these competing pathways.[11][12]
Protocol 1: Tracer Preparation (for Oral Gavage)
-
Calculate Required Amount: Determine the total amount of DL-Alanine-¹³C₃ needed based on the number of animals and the target dose (e.g., 2 g/kg).
-
Dissolution: Weigh the required amount of DL-Alanine-¹³C₃ and dissolve it in sterile saline or phosphate-buffered saline (PBS) to a final concentration suitable for the gavage volume (typically 5-10 µL/g body weight). For example, for a 2 g/kg dose and a gavage volume of 10 µL/g, the concentration would be 200 mg/mL.
-
Ensure Complete Dissolution: Gently warm and vortex the solution to ensure all powder is dissolved.
-
Sterility: If necessary, filter the solution through a 0.22 µm sterile filter. Keep the solution on ice until use.
Protocol 2: Tracer Administration via Oral Gavage
-
Animal Handling: Gently but firmly restrain the mouse. Ensure the head and body are in a straight line to prevent esophageal injury.
-
Gavage Needle Insertion: Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib). Gently insert the blunt-tipped gavage needle into the mouth, over the tongue, and advance it into the esophagus. There should be no resistance.
-
Tracer Delivery: Slowly dispense the prepared tracer solution.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress. Record the exact time of administration.
Protocol 3: Sample Collection
CAUSALITY: The single most critical step in metabolomics is to halt (or "quench") enzymatic activity instantly upon sample collection to preserve the metabolite profile as it existed in vivo. [13]Failure to do so will lead to artifactual changes as metabolism continues post-mortem. The gold standard for quenching is snap-freezing in liquid nitrogen. [14]
-
Euthanasia: At the predetermined time point, euthanize the animal using an IACUC-approved method (e.g., cervical dislocation followed by decapitation or CO₂ asphyxiation). The method should be rapid to minimize metabolic changes due to stress or hypoxia.
-
Blood Collection: Immediately collect trunk blood into a tube containing an anticoagulant (e.g., EDTA for plasma). [15]Place the tube on ice.
-
Tissue Dissection: Rapidly dissect the tissues of interest (e.g., liver, kidney, skeletal muscle, brain). Work quickly on a cold surface.
-
Snap-Freezing: Immediately place the dissected tissue into a pre-labeled cryovial and drop it into liquid nitrogen. The time from euthanasia to tissue freezing should be minimized, ideally under 60 seconds.
-
Plasma Preparation: Centrifuge the collected blood at 2,000 x g for 15 minutes at 4°C. [16]Carefully collect the supernatant (plasma), transfer it to a new cryovial, and snap-freeze in liquid nitrogen.
-
Storage: Store all frozen samples at -80°C until metabolite extraction. Avoid freeze-thaw cycles, which can degrade metabolites. [14]If possible, aliquot samples before initial freezing.
Protocol 4: Metabolite Extraction from Tissue
-
Preparation: Pre-cool all tubes, pestles, and solvent solutions on dry ice.
-
Tissue Pulverization: Keep the tissue frozen in liquid nitrogen and pulverize it into a fine powder using a cryo-grinder or a pre-chilled mortar and pestle. This ensures efficient and uniform extraction.
-
Weighing: Weigh out approximately 20-50 mg of the frozen tissue powder into a pre-chilled tube.
-
Extraction: Add a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v), at a ratio of 1 mL per 20 mg of tissue. [17]This solvent mixture precipitates proteins while keeping polar metabolites in solution.
-
Homogenization: Vortex the tube vigorously for 1 minute.
-
Centrifugation: Centrifuge at maximum speed (~16,000 x g) for 15 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (SpeedVac).
-
Storage: Store the dried extract at -80°C until analysis. For analysis, the extract will be reconstituted in a solvent appropriate for the analytical platform (e.g., LC-MS).
Analytical Methods and Data Interpretation
The analysis of ¹³C-labeled samples is typically performed using high-resolution mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy. [7][18]
-
Mass Spectrometry: LC-MS is highly sensitive and can detect the mass shift in metabolites that have incorporated ¹³C atoms. The data is presented as a Mass Isotopologue Distribution (MID), which shows the relative abundance of each isotopologue (e.g., M+0 for the unlabeled metabolite, M+1 for one ¹³C, M+2 for two ¹³C, M+3 for three ¹³C from alanine, etc.). [12]* Data Correction: Raw MID data must be corrected for the natural 1.1% abundance of ¹³C to accurately determine the enrichment from the tracer. [12]* Interpretation: The fractional enrichment of ¹³C in precursor and product pools is used to understand pathway contributions. For example, the appearance of M+3 in glucose is a direct indicator of gluconeogenesis from the administered alanine. [9]The pattern of M+2, M+3, and M+4 labeling in TCA cycle intermediates reveals the relative inputs from PDH and PC.
Example Data Table: Expected Labeling from [U-¹³C]Alanine
| Metabolite | Expected Isotopologue | Primary Pathway Indicated |
| Pyruvate | M+3 | Direct conversion from Alanine |
| Lactate | M+3 | Lactate Dehydrogenase |
| Glucose | M+3 | Gluconeogenesis via Pyruvate Carboxylase |
| Citrate | M+2 | TCA Cycle entry via PDH |
| Citrate | M+3 | TCA Cycle entry via PC |
| Aspartate | M+3 | From Oxaloacetate (PC pathway) |
Conclusion
Stable isotope tracing with DL-Alanine-¹³C₃ is a powerful and safe technique for interrogating central carbon metabolism in vivo. [2][19]It provides unparalleled insights into the dynamic fluxes through key pathways like gluconeogenesis and the TCA cycle. The success of these experiments hinges on meticulous experimental design, rapid and consistent sample handling to preserve the in vivo metabolic state, and sophisticated analytical techniques. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible data to advance our understanding of metabolic regulation in complex biological systems.
References
-
Zhang, A., Sun, H., Wang, P., Han, Y., & Wang, X. (2017). Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research. PubMed. [Link]
-
Metabolomics Sample Preparation, Storage, and Transportation. (n.d.). Metabolon. [Link]
-
Enago Academy. (2017). Animal Studies: Important Ethical Considerations You Need to Know. Enago Academy. [Link]
-
Hui, S., Ghergurovich, J. M., Morscher, R. J., et al. (2017). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Lirias. [Link]
-
Clish, C. B. (2020). Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions. PubMed Central. [Link]
-
Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (n.d.). Stable Isotope Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Metabolites. [Link]
-
ichorbio. (2022). Navigating the Ethics of In Vivo Research: Science vs. Welfare. ichorbio. [Link]
-
Pfeuffer, F., Flogel, U., Dringen, R., & Leibfritz, D. (2000). Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro. PubMed. [Link]
-
Maynard, J. C., Burris, T. P., & Griffin, P. R. (n.d.). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). NIH. [Link]
-
Tanimowo, O. S., & Omiyale, O. O. (2023). Ethical considerations regarding animal experimentation. PubMed Central. [Link]
-
Metabolomics Sample Preparation FAQ. (n.d.). MetwareBio. [Link]
-
Metabolomics Sample Preparation. (n.d.). Organomation. [Link]
-
Mackay, G. M., Zheng, L., van der Meer, L. T., & Gottlieb, E. (2015). Stable Isotope Tracers for Metabolic Pathway Analysis. Springer Nature Experiments. [Link]
-
Rios-Covian, D., Gonzalez, S., Nogacka, A. M., et al. (2020). Ethical considerations in animal research: The principle of 3R's. SciELO México. [Link]
-
Ghasemi, M., & Dehpour, A. R. (2009). Ethical considerations in animal studies. ResearchGate. [Link]
-
Do, T. D., & Kohl, P. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers. [Link]
-
Buescher, J. M., Antoniewicz, M. R., Boros, L. G., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. [Link]
-
Brestoff, J. R., Wann, K. T., Santosa, S., et al. (2020). Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics. PubMed Central. [Link]
-
Davidson, S. M., & Vander Heiden, M. G. (2023). Metabolic pathway analysis using stable isotopes in patients with cancer. PubMed Central. [Link]
-
Flogel, U., Pfeuffer, F., Dringen, R., & Leibfritz, D. (2000). Metabolism of D‐ and L‐[13C]alanine in rat liver detected by 1H and 13C NMR spectroscopy in vivo and in vitro. Semantic Scholar. [Link]
-
Brosnan, J. T. (2001). Alanine metabolism in the perfused rat liver. Studies with (15)N. PubMed. [Link]
-
Calder, A. G. (2020). Stable isotopes: their use and safety in human nutrition studies. PubMed Central. [Link]
-
Elia, I., & Fendt, S.-M. (2016). Physiological impact of in vivo stable isotope tracing on cancer metabolism. PubMed Central. [Link]
-
Brestoff, J. R., Wann, K. T., Santosa, S., et al. (2020). Oral Gavage Delivery of Stable Isotope Tracer for in Vivo Metabolomics. UKnowledge. [Link]
-
Bier, D. M., Arnold, K. J., Sherman, W. R., et al. (1977). In-vivo measurement of glucose and alanine metabolism with stable isotopic tracers. PubMed. [Link]
-
Gibb, A. A., Llongueras, J. P., & Hill, B. G. (2018). In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload. PubMed Central. [Link]
-
Cohen, S. M. (1983). 13C NMR study of gluconeogenesis from labeled alanine in hepatocytes from euthyroid and hyperthyroid rats. PubMed Central. [Link]
-
In vivo 13C glucose and glutamine infusions. (2021). bioRxiv. [Link]
-
Stromski, M. E., Arias-Mendoza, F., Alger, J. R., & Shulman, R. G. (1986). Hepatic gluconeogenesis from alanine: 13C nuclear magnetic resonance methodology for in vivo studies. UCLA Brain Mapping Center. [Link]
-
Perry, R. J., Zhang, D., Guerra, M. T., et al. (2017). Tracking the carbons supplying gluconeogenesis. PubMed Central. [Link]
Sources
- 1. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ckisotopes.com [ckisotopes.com]
- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Stable isotopes: their use and safety in human nutrition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alanine metabolism in the perfused rat liver. Studies with (15)N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UCLA Brain Mapping Center - Hepatic gluconeogenesis from alanine: 13C nuclear magnetic resonance methodology for in vivo studies. [bmap.ucla.edu]
- 8. Metabolism of D‐ and L‐[13C]alanine in rat liver detected by 1H and 13C NMR spectroscopy in vivo and in vitro | Semantic Scholar [semanticscholar.org]
- 9. 13C NMR study of gluconeogenesis from labeled alanine in hepatocytes from euthyroid and hyperthyroid rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tracking the carbons supplying gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. metabolon.com [metabolon.com]
- 15. Guidelines for Metabolomics Sample Collection - Creative Proteomics [creative-proteomics.com]
- 16. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 17. organomation.com [organomation.com]
- 18. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In-vivo measurement of glucose and alanine metabolism with stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DL-Alanine-¹³C₃ for Studying Protein Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling Protein Dynamics with Stable Isotopes
The proteome is a dynamic entity, in a constant state of flux, with protein synthesis and degradation meticulously regulated to maintain cellular homeostasis.[1] Understanding the rates of protein synthesis is fundamental to deciphering cellular physiology in both health and disease.[1] Stable isotope labeling has emerged as a powerful and safe technique for these investigations, supplanting traditional radioactive methods. By introducing non-radioactive, heavy-isotope-containing amino acids into cellular systems, researchers can trace their incorporation into newly synthesized proteins.[2] This "metabolic labeling" approach, coupled with the precision of mass spectrometry, allows for the accurate quantification of protein synthesis rates, providing a window into the cell's response to various stimuli, disease states, or therapeutic interventions.[1][2]
This guide focuses on the application of DL-Alanine-¹³C₃, a stable isotope-labeled version of the amino acid alanine, for studying protein synthesis. A critical aspect of using this particular tracer is its racemic nature, containing both D- and L-isomers. While L-alanine is a proteinogenic amino acid readily incorporated into proteins via translation, D-alanine follows a distinct metabolic path, particularly in mammalian versus bacterial systems.[3][4] This document will provide a comprehensive overview of these pathways, detailed protocols for in vitro studies, and guidance on data interpretation, empowering researchers to leverage the unique properties of DL-Alanine-¹³C₃ in their experimental designs.
The Dichotomy of Alanine Isomers: A Tale of Two Metabolic Fates
The use of a racemic mixture of DL-Alanine-¹³C₃ necessitates a clear understanding of the distinct biological roles of each stereoisomer. This knowledge is paramount for designing experiments and accurately interpreting the resulting data.
L-Alanine: The Building Block of Proteins
L-alanine is one of the 20 common amino acids that serve as the fundamental building blocks of proteins in all eukaryotic organisms.[3] When introduced into a cell culture medium, L-Alanine-¹³C₃ is taken up by the cells and, like its unlabeled counterpart, is charged onto its cognate transfer RNA (tRNA) by alanyl-tRNA synthetase. Subsequently, it is incorporated into the growing polypeptide chain during protein synthesis on the ribosome. The rate of L-Alanine-¹³C₃ incorporation is therefore a direct measure of the rate of protein synthesis.
D-Alanine: A Bacterial Signature and a Substrate for Mammalian Enzymes
In stark contrast to its L-isomer, D-alanine is not incorporated into proteins in mammalian cells.[5] Its primary role in the biological world is as an essential component of the peptidoglycan cell wall in most bacteria.[5][6] This makes ¹³C-labeled D-alanine an excellent tool for specifically probing bacterial metabolic activity, even in the presence of host cells.[4][6]
In mammals, D-alanine, which can be introduced through diet or the gut microbiota, is metabolized by the flavoenzyme D-amino acid oxidase (DAO).[7][8] DAO catalyzes the oxidative deamination of D-amino acids, converting D-alanine into pyruvate, ammonia, and hydrogen peroxide.[8][9][10] Therefore, the metabolism of the D-isomer in DL-Alanine-¹³C₃ can serve as an indicator of DAO activity in a given cellular or tissue context.
Experimental Design: Key Considerations for Using DL-Alanine-¹³C₃
Before embarking on a labeling experiment, several factors must be considered to ensure robust and interpretable results.
| Parameter | Consideration | Rationale |
| Cell Type | Determine if the experimental system is purely mammalian, bacterial, or a co-culture. | The metabolic fate of D-Alanine-¹³C₃ is fundamentally different in these systems. In mammalian cells, it will be primarily metabolized by DAO, while in bacteria, it will be incorporated into the cell wall. |
| Labeling Strategy | Choose between pulse-labeling, pulse-chase, or continuous labeling. | Pulse-labeling is ideal for measuring acute changes in protein synthesis. Pulse-chase experiments allow for the study of protein turnover and degradation. Continuous labeling is used to achieve a steady-state enrichment for comparative proteomics.[11] |
| Concentration of DL-Alanine-¹³C₃ | Optimize the concentration of the labeled amino acid in the culture medium. | The concentration should be high enough to ensure sufficient incorporation for detection by mass spectrometry but not so high as to cause metabolic stress. A good starting point is to replace the unlabeled L-alanine in the medium with an equimolar concentration of DL-Alanine-¹³C₃. |
| Duration of Labeling | The labeling time will depend on the cell doubling time and the specific research question. | For rapidly dividing cells, a few hours may be sufficient to detect significant incorporation. For slower-growing cells or for studying the turnover of long-lived proteins, longer labeling times will be necessary. |
| Control Groups | Include appropriate controls in your experimental design. | A control group cultured in a medium with unlabeled alanine is essential for baseline comparison. Additional controls may be necessary depending on the specific experimental conditions being tested. |
Protocol 1: In Vitro Pulse-Labeling of Mammalian Cells with DL-Alanine-¹³C₃ for Protein Synthesis Analysis
This protocol provides a step-by-step guide for a typical pulse-labeling experiment to measure protein synthesis rates in cultured mammalian cells. The focus here is on the incorporation of the L-isomer.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Alanine-free cell culture medium
-
DL-Alanine-¹³C₃
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Trichloroacetic acid (TCA)
-
Acetone, ice-cold
-
Trypsin, MS-grade
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate buffer
-
Mass spectrometer (LC-MS/MS or GC-MS)
Procedure:
-
Cell Culture:
-
Culture cells to the desired confluency (typically 70-80%) in their standard complete medium. Ensure healthy, logarithmically growing cells for optimal results.
-
-
Preparation of Labeling Medium:
-
Prepare fresh labeling medium by supplementing alanine-free medium with DL-Alanine-¹³C₃. The final concentration of L-Alanine-¹³C₃ should be equivalent to the L-alanine concentration in the complete medium.
-
Expert Tip: Since you are using a DL-mixture, you will need to add twice the molar amount of DL-Alanine-¹³C₃ to achieve the desired L-alanine concentration.
-
-
Pulse Labeling:
-
Aspirate the complete medium from the cells.
-
Wash the cells once with pre-warmed PBS to remove any residual unlabeled alanine.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 1, 2, 4, or 6 hours) in a standard cell culture incubator.
-
-
Cell Lysis and Protein Extraction:
-
After the labeling period, place the culture dish on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer with protease inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the protein extract) to a new tube.
-
-
Protein Quantification and Precipitation:
-
Determine the protein concentration of the lysate using a BCA assay.
-
For protein precipitation, add an equal volume of 20% TCA to the protein extract.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the protein pellet twice with ice-cold acetone.
-
Air-dry the pellet to remove residual acetone.
-
-
Protein Digestion:
-
Resuspend the protein pellet in a suitable buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup and Mass Spectrometry Analysis:
-
Desalt the peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS. The mass spectrometer will detect the mass shift in peptides containing L-Alanine-¹³C₃.
-
Data Analysis and Interpretation
The primary output from the mass spectrometer will be a series of mass spectra. For a given peptide containing alanine, you will observe two isotopic envelopes: one corresponding to the unlabeled peptide and another shifted by +3 Da for each incorporated L-Alanine-¹³C₃ molecule.
Calculating Fractional Synthesis Rate (FSR):
The fractional synthesis rate, which represents the percentage of a protein pool that is newly synthesized over a given time, can be calculated by comparing the peak intensities of the labeled ("heavy") and unlabeled ("light") peptides.
FSR (%/hour) = [Intensity (Heavy) / (Intensity (Heavy) + Intensity (Light))] / time (hours) * 100
Accounting for the D-Isomer:
When analyzing your data, it is crucial to remember that the D-isomer of alanine is not incorporated into proteins. Therefore, the observed incorporation of ¹³C reflects the metabolism of only the L-isomer. If your research question involves the fate of D-alanine, you would need to analyze the cell culture medium or cell lysates for the presence of ¹³C-labeled pyruvate, the product of DAO activity. This would require a separate metabolomics workflow.
Visualizing the Workflow and Concepts
To aid in understanding the experimental process and the underlying biological principles, the following diagrams are provided.
Caption: Experimental workflow for protein synthesis analysis using DL-Alanine-¹³C₃.
Caption: Divergent metabolic fates of D- and L-Alanine-¹³C₃ in mammalian cells.
Caption: Simplified representation of a mass spectrum showing unlabeled and labeled peptide peaks.
Conclusion and Future Perspectives
DL-Alanine-¹³C₃ is a versatile tool for investigating protein metabolism. By understanding the distinct fates of its D- and L-isomers, researchers can design sophisticated experiments to probe not only protein synthesis but also bacterial metabolism and the activity of D-amino acid oxidase. The protocols and concepts outlined in this guide provide a solid foundation for utilizing DL-Alanine-¹³C₃ to gain deeper insights into the dynamic nature of the proteome. Future applications could involve combining this tracer with other stable isotope-labeled amino acids for multiplexed analysis of protein dynamics or employing it in complex co-culture models to simultaneously monitor host and pathogen protein synthesis.
References
-
Pollegioni, L., Sacchi, S., & Murtas, G. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences. [Link]
- Sasabe, J., et al. (2016). D-amino acid oxidase is a novel innate immune sensor for the composition of gut microbiota. Scientific Reports.
- Pollegioni, L., et al. (2012). Assays of D-Amino Acid Oxidase Activity. Methods in Molecular Biology.
-
Wikipedia. (2023). D-amino-acid oxidase. [Link]
-
Atherton, P. (2016). Development and application of stable isotope tracers to exercise physiology. YouTube. [Link]
- Fuchs, S. A., et al. (2020). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. Expert Review of Proteomics.
-
ResearchGate. (n.d.). Schematic representation of the D-alanine metabolic pathway in.... [Link]
- Kimura, T., et al. (2024). Kinetic analysis of D-Alanine upon oral intake in humans. Amino Acids.
- Sasabe, J., et al. (2020).
- Fothergill, J. E., & Fothergill, L. A. (1970). Studies of D-amino acid oxidase activity in human epidermis and cultured human epidermal cells. Experimental Cell Research.
-
ResearchGate. (n.d.). d‐alanine is involved in the metabolism of peptidoglycan, which permits.... [Link]
- Umeda, T., et al. (2025). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Journal of Global Antimicrobial Resistance.
- Karakawa, S., et al. (2021).
-
Frontiers. (n.d.). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. [Link]
-
American Society for Microbiology. (n.d.). A Highly Stable d-Amino Acid Oxidase of the Thermophilic Bacterium Rubrobacter xylanophilus. [Link]
- Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics.
- Gunda, S. I., et al. (2017). Assessment of metabolic changes in Mycobacterium smegmatis wild type and alr mutant strains: evidence for a new pathway of D-alanine biosynthesis. Metabolomics.
- Fendorf, M., et al. (2010). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry.
-
Silantes. (2025). Cell-Free Protein Synthesis Using Stable Isotope-Labeled Amino Acids. [Link]
-
ResearchGate. (n.d.). Protein turnover demonstrated in mass spectra for a peptide from [13C]. [Link]
-
Recent. (n.d.). Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. [Link]
-
ACS Publications. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. [Link]
-
ACS Publications. (2024). Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. [Link]
-
PubMed. (n.d.). Metabolic labeling with amino acids. [Link]
-
Portland Press. (n.d.). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. [Link]
-
Oxford Academic. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. [Link]
- Wilkinson, D. J., et al. (2017). A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. American Journal of Physiology-Endocrinology and Metabolism.
-
Wikipedia. (2024). Amino acid. [Link]
- Kim, H., et al. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction.
Sources
- 1. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 2. chempep.com [chempep.com]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Emerging Role of D-Amino Acid Metabolism in the Innate Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 9. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 11. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sample Preparation for DL-Alanine-¹³C₃ Metabolomics
Introduction: The Criticality of Sample Preparation in Isotope-Resolved Metabolomics
Metabolomics, the comprehensive study of small molecules within a biological system, provides a dynamic snapshot of cellular physiology.[1][2] The integration of stable isotope tracers, such as DL-Alanine-¹³C₃, elevates this analysis from a static measurement to a dynamic exploration of metabolic pathways and fluxes.[3][4] DL-Alanine, a non-essential amino acid, plays a pivotal role in cellular metabolism, participating in pathways such as glycolysis, the TCA cycle, and amino acid biosynthesis. By tracing the incorporation of the ¹³C₃-labeled alanine, researchers can elucidate the contributions of alanine to these central carbon pathways, quantify metabolic rates, and identify novel metabolic routes.[5][6]
The fidelity of these sophisticated analyses, however, is fundamentally dependent on the initial, often overlooked, step: sample preparation.[1] This application note provides a detailed guide to the preparation of various biological samples for DL-Alanine-¹³C₃ metabolomics. The protocols outlined herein are designed to ensure the preservation of the in vivo metabolic profile, maximize the extraction efficiency of alanine and related metabolites, and ensure compatibility with downstream analytical platforms such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] As a self-validating system, each step is explained with its underlying scientific rationale, empowering researchers to not only follow the protocol but also to adapt it to their specific experimental needs.
Foundational Principles of Metabolomics Sample Preparation
Before delving into specific protocols for different sample matrices, it is crucial to understand the core principles that govern effective metabolomics sample preparation. These principles are aimed at minimizing artifactual changes to the metabolome that can occur during sample handling and processing.
Metabolic Quenching: Capturing a Moment in Time
The metabolome is in a constant state of flux, with enzymatic reactions rapidly altering metabolite concentrations.[7] To obtain a true representation of the metabolic state at the time of sampling, it is imperative to halt all enzymatic activity instantaneously.[8][9] This process, known as metabolic quenching, is arguably the most critical step in metabolomics sample preparation.[7]
The ideal quenching solvent should rapidly inactivate enzymes without causing cellular damage that could lead to the leakage of intracellular metabolites.[8] Common quenching methods include the use of cold organic solvents, such as methanol or acetonitrile, or rapid freezing in liquid nitrogen.[8][9] For adherent cell cultures, a rapid wash with cold saline prior to quenching can help remove extracellular metabolites without significantly altering the intracellular metabolic profile.[10]
Efficient Extraction: Unveiling the Metabolome
Once metabolism is quenched, the next step is to efficiently extract the metabolites of interest from the biological matrix. The choice of extraction solvent is critical and depends on the physicochemical properties of the target metabolites. For a broad-spectrum analysis that includes polar metabolites like amino acids, a common approach is to use a biphasic extraction with a mixture of methanol, water, and chloroform.[11][12] This partitions the sample into a polar (aqueous) phase containing amino acids, organic acids, and sugars, and a non-polar (organic) phase containing lipids.
Normalization: Ensuring Meaningful Comparisons
To accurately compare metabolite levels across different samples, it is essential to normalize the data to account for variations in sample size, cell number, or protein content.[13] Common normalization strategies include cell counting, DNA quantification, or protein quantification (e.g., BCA or Bradford assay). The choice of normalization method should be carefully considered and validated for the specific sample type and experimental conditions.
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the preparation of plasma/serum, cultured cells, and tissue samples for DL-Alanine-¹³C₃ metabolomics. These protocols are designed to be compatible with both LC-MS and GC-MS analysis.
Workflow Overview
The general workflow for metabolomics sample preparation is illustrated below. The specific steps and reagents will vary depending on the sample matrix.
Caption: General workflow for metabolomics sample preparation.
Protocol 1: Plasma/Serum Sample Preparation
Plasma and serum are complex matrices containing a high concentration of proteins and lipids that can interfere with downstream analysis.[14][15] This protocol utilizes protein precipitation and liquid-liquid extraction to isolate polar metabolites, including DL-Alanine-¹³C₃.
Materials:
-
Ice-cold methanol
-
Ice-cold water (LC-MS grade)
-
Ice-cold chloroform
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge (capable of 12,000 x g and 4°C)
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Thawing: Thaw frozen plasma or serum samples on ice.
-
Protein Precipitation & Extraction:
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[16]
-
Supernatant Collection: Carefully transfer 200 µL of the supernatant to a new pre-chilled microcentrifuge tube.[16]
-
Second Centrifugation: Place the collected supernatant at -20°C for 30 minutes, then centrifuge at 12,000 rpm for 3 minutes at 4°C to remove any remaining precipitates.[16]
-
Final Transfer: Transfer 180 µL of the final supernatant to an autosampler vial for LC-MS analysis.[16]
Rationale:
-
The use of a high ratio of cold organic solvent to plasma effectively precipitates proteins and quenches enzymatic activity.[17]
-
The biphasic extraction separates polar metabolites (including alanine) into the upper aqueous phase, away from interfering lipids in the lower organic phase.
Protocol 2: Adherent Cell Culture Sample Preparation
The preparation of adherent cells requires rapid quenching and efficient extraction to capture the intracellular metabolic profile.[2][10]
Materials:
-
Culture medium (pre-warmed to 37°C)
-
Phosphate-buffered saline (PBS) (pre-warmed to 37°C)
-
Ice-cold 80% methanol (LC-MS grade) in water, chilled to -80°C[18]
-
Cell scraper
-
Liquid nitrogen
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge (capable of >15,000 x g and 4°C)[18]
Procedure:
-
Media Removal: At the end of the labeling period, remove the culture plate from the incubator and immediately aspirate the medium.[18]
-
Washing: Quickly wash the cell monolayer with pre-warmed PBS to remove extracellular metabolites.[18]
-
Quenching: Immediately aspirate the PBS and add a sufficient volume of ice-cold 80% methanol to cover the cells (e.g., 1 mL for a 6-well plate).[18] An optional but highly effective method is to first snap-freeze the cells by adding liquid nitrogen directly to the plate before adding the cold methanol.[13]
-
Cell Lysis: Place the plate on dry ice for 10-15 minutes to facilitate freeze-thaw lysis.[18]
-
Harvesting: Using a cell scraper, scrape the frozen cell lysate and transfer it to a pre-chilled microcentrifuge tube.[18]
-
Centrifugation: Centrifuge the tubes at high speed (>15,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.[18]
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for drying or direct analysis.
Rationale:
-
Rapid washing with pre-warmed PBS minimizes osmotic shock to the cells.
-
Immediate quenching with liquid nitrogen or -80°C methanol is crucial to halt metabolism.[13][18]
-
Freeze-thaw lysis helps to efficiently disrupt cell membranes and release intracellular metabolites.[18]
Protocol 3: Tissue Sample Preparation
Tissue samples are metabolically active and require rapid harvesting and homogenization to preserve the in vivo metabolic state.[12][19]
Materials:
-
Liquid nitrogen
-
Mortar and pestle (pre-chilled with liquid nitrogen)
-
Ice-cold 80% methanol[12]
-
Bead beater with ceramic beads (optional)
-
Microcentrifuge tubes (2 mL)
-
Centrifuge (capable of 16,100 x g and 4°C)[12]
Procedure:
-
Harvesting: Tissues should be harvested and immediately snap-frozen in liquid nitrogen.[12]
-
Homogenization:
-
Extraction:
-
Phase Separation:
-
Centrifugation: Centrifuge at 16,100 x g for 15 minutes at 4°C.[12]
-
Supernatant Collection: Carefully transfer the upper aqueous phase (approximately 800 µL) to a new tube, avoiding the organic phase.[12]
-
Drying: Dry the aqueous phase using a vacuum concentrator without heat.[12]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 40 µL of deionized water) for analysis.[12]
Rationale:
-
Snap-freezing in liquid nitrogen is the most effective way to quench metabolism in tissues.[12]
-
Thorough homogenization is necessary to break down the complex tissue structure and ensure efficient metabolite extraction.
-
The biphasic extraction separates polar metabolites from lipids, which are abundant in many tissues.
Derivatization for GC-MS Analysis
For analysis by GC-MS, the polar nature of amino acids like alanine necessitates a derivatization step to increase their volatility and thermal stability.[20][21] Silylation is a common derivatization technique for this purpose.[21]
Protocol 4: Silylation with MTBSTFA
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a robust derivatization agent that forms stable TBDMS derivatives of amino acids.[20]
Materials:
-
Dried metabolite extract
-
MTBSTFA
-
Acetonitrile
-
Heating block or oven (100°C)
-
GC-MS vials
Procedure:
-
Drying: Ensure the metabolite extract is completely dry.
-
Reagent Addition: To the dried extract, add 100 µL of neat MTBSTFA followed by 100 µL of acetonitrile.[20]
-
Incubation: Tightly cap the vial and heat at 100°C for 4 hours.[20]
-
Analysis: After cooling, the sample is ready for GC-MS analysis.
Rationale:
-
Derivatization replaces active hydrogens on polar functional groups with nonpolar moieties, making the analyte more volatile and suitable for GC analysis.[20]
-
MTBSTFA derivatives are generally more stable and less sensitive to moisture compared to other silylating agents like BSTFA.[20]
Caption: Silylation workflow for GC-MS analysis.
Data Presentation and Interpretation
The primary output of a stable isotope tracing experiment is the isotopologue distribution of the target metabolites. This data reveals the extent to which the ¹³C₃-labeled alanine has been incorporated into downstream metabolic pathways.
Table 1: Example Isotopologue Distribution Data
| Metabolite | Isotopologue | Unlabeled Control (% Abundance) | Labeled Sample (% Abundance) |
| Alanine | M+0 | 99.1 | 5.2 |
| M+3 | 0.0 | 94.8 | |
| Pyruvate | M+0 | 98.9 | 45.7 |
| M+1 | 1.1 | 2.3 | |
| M+2 | 0.0 | 8.1 | |
| M+3 | 0.0 | 43.9 | |
| Lactate | M+0 | 99.0 | 50.1 |
| M+3 | 0.0 | 49.9 | |
| Citrate | M+0 | 98.5 | 85.3 |
| M+1 | 1.0 | 1.5 | |
| M+2 | 0.0 | 13.2 |
Interpretation:
-
The high abundance of Alanine M+3 in the labeled sample confirms the successful uptake and incorporation of the tracer.
-
The significant presence of Pyruvate M+3 and Lactate M+3 indicates that alanine is being readily converted to pyruvate via alanine aminotransferase.
-
The detection of Citrate M+2 suggests that the ¹³C label from alanine-derived pyruvate is entering the TCA cycle.
Conclusion
The success of any DL-Alanine-¹³C₃ metabolomics study is contingent upon meticulous and well-validated sample preparation. By understanding the fundamental principles of metabolic quenching, efficient extraction, and appropriate derivatization, researchers can generate high-quality, reproducible data that accurately reflects the underlying biology. The protocols and rationales provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals, enabling them to confidently embark on stable isotope-resolved metabolomics studies and unlock new insights into cellular metabolism.
References
- Agilent Technologies. (n.d.). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform.
- Mass Spectrometry Research Facility, MSU. (n.d.). Preparation of cell samples for metabolomics.
- Organomation. (n.d.). Metabolomics Sample Preparation.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
-
Dietzel, J., Hupf, M., Knopp, M., & Liebich, H. M. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183. [Link]
-
Yuan, M., Breit, M., & Lu, W. (2012). Analysis of stable isotope assisted metabolomics data acquired by high resolution mass spectrometry. Analytical Methods, 4(12), 4054-4061. [Link]
- Agilent Technologies. (n.d.). A Room Temperature Metabolism Quenching Method for Automated Metabolomics Sample Preparation.
- MetwareBio. (n.d.). Metabolomics Sample Extraction.
-
Osborne, B. A., & Le-Feuvre, R. A. (2018). Sample Preparation and Reporting Standards for Metabolomics of Adherent Mammalian Cells. Springer Nature Experiments. [Link]
- Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics.
- Creative Proteomics. (n.d.). Overview of Stable Isotope Metabolomics.
- Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids.
- Creative Proteomics. (n.d.). Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics.
-
Teng, Q., Huang, W., & Collett, G. P. (2009). Experimental design and reporting standards for metabolomics studies of mammalian cell lines. Journal of Proteome Research, 8(12), 5274–5283. [Link]
-
Kaspar, H., Dettmer, K., Gronwald, W., & Oefner, P. J. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(17-18), 1445–1452. [Link]
-
Creek, D. J., Chokkathukalam, A., & Breit, M. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 6(4), 511–524. [Link]
-
Patti, G. J., Yanes, O., & Siuzdak, G. (2012). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry, 84(1), 7–11. [Link]
- University of South Alabama. (2021). Metabolomic extraction of tissues for MS analysis.
- Center for Innovative Technology. (n.d.). Metabolic Quenching.
-
Balamurugan, S., Wang, H. Y., & Lee, W. H. (2018). Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii. Metabolites, 8(4), 67. [Link]
-
Zhang, Y., et al. (2025). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. Analytical Chemistry. [Link]
- Jackson, G., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 5(5).
-
He, L., & Fan, T. W. (2013). Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies. Metabolites, 3(2), 293–314. [Link]
- MetwareBio. (n.d.). Metabolomics Sample Preparation FAQ.
- Metabolomics.ca. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and pr.
-
ResearchGate. (n.d.). LC-MS analysis of the plasma metabolome-A novel sample preparation strategy. Retrieved from [Link]
- Baylor College of Medicine. (n.d.). Metabolomics Core -BCM.
- Future Science. (n.d.). Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples.
-
Want, E. J., et al. (2009). Investigation of Human Blood Plasma Sample Preparation for Performing Metabolomics Using Ultrahigh Performance Liquid Chromatography/Mass Spectrometry. Analytical Chemistry, 81(8), 3045–3052. [Link]
- Newsome Lab. (n.d.). Sample Preparation Protocols for Stable Isotope Analysis.
- BenchChem. (2025). Application Notes and Protocols: Metabolic Pathway Tracing with Stable Isotope-Labeled Amino Acids.
- Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis. Organic Geochemistry, 162, 104323.
-
Chokkathukalam, A., et al. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 6(4), 511–524. [Link]
- Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope-Labeled and Unlabeled Amino Acids.
- Cambridge Isotope Laboratories, Inc. (n.d.). L-Alanine (¹³C₃, 97-99%; D₄, 97-99%; ¹⁵N, 97-99%).
- Cambridge Isotope Laboratories, Inc. (n.d.). L-Alanine (¹³C₃, 99%).
- Cambridge Isotope Laboratories, Inc. (n.d.). L-Alanine (¹³C₃, 99%).
- Cambridge Isotope Laboratories, Inc. (n.d.). L-Alanine (¹³C₃, 99%; ¹⁵N, 99%).
- Eurisotop. (n.d.). L-ALANINE.
Sources
- 1. organomation.com [organomation.com]
- 2. Sample Preparation and Reporting Standards for Metabolomics of Adherent Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Quenching - Center for Innovative Technology [vanderbilt.edu]
- 8. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 9. Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. southalabama.edu [southalabama.edu]
- 13. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Metabolomics Sample Extraction - MetwareBio [metwarebio.com]
- 17. agilent.com [agilent.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mcgill.ca [mcgill.ca]
- 20. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Analytical Detection of ¹³C Labeled Alanine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Stable isotope labeling with Carbon-13 (¹³C) has become an indispensable tool in metabolic research, proteomics, and drug development. L-alanine, a key amino acid in central carbon metabolism, when labeled with ¹³C, serves as a powerful tracer to elucidate metabolic pathways, quantify protein turnover, and understand drug metabolism.[1] The accurate and precise detection of ¹³C labeled alanine and its downstream metabolites is paramount for the integrity of these studies. This comprehensive guide provides detailed application notes and validated protocols for the primary analytical techniques employed for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible results.
Introduction: The Central Role of ¹³C Labeled Alanine in Metabolic Analysis
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[2][3][4] By introducing a ¹³C-labeled substrate, such as glucose or alanine, into a biological system, researchers can trace the path of the carbon atoms through various metabolic pathways.[3][5] The resulting distribution of ¹³C in downstream metabolites provides a detailed snapshot of the metabolic state of the cells.[5] Alanine is a particularly informative tracer due to its close connection to glycolysis (via pyruvate) and the tricarboxylic acid (TCA) cycle.
The choice of analytical methodology is critical and depends on the specific research question, the required sensitivity, and the desired level of structural information. Mass spectrometry offers exceptional sensitivity for detecting and quantifying isotopologues (molecules that differ only in their isotopic composition), while NMR spectroscopy provides detailed information about the specific position of the ¹³C label within the molecule.[6][7]
Mass Spectrometry-Based Detection of ¹³C Labeled Alanine
Mass spectrometry is a highly sensitive technique for detecting and quantifying ¹³C-labeled compounds.[7] The incorporation of ¹³C results in a predictable mass shift in the detected metabolites, allowing for the determination of mass isotopomer distributions.[7] Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely employed.
Causality in Method Selection: GC-MS vs. LC-MS
-
GC-MS is often preferred for its high chromatographic resolution, robust fragmentation patterns, and extensive spectral libraries. However, it requires derivatization of non-volatile amino acids like alanine to make them amenable to gas chromatography. This derivatization step adds complexity but can also enhance ionization efficiency and produce characteristic fragments useful for flux analysis.[8][9]
-
LC-MS offers the advantage of analyzing alanine in its native form, avoiding the need for derivatization.[10][11] This simplifies sample preparation and can be beneficial for high-throughput analyses. Modern LC-MS platforms, particularly those with high-resolution mass analyzers like Orbitrap or TOF, provide excellent mass accuracy for resolving isotopologues.[12][13][14]
Experimental Workflow for MS Analysis
The following diagram illustrates the general workflow for analyzing ¹³C labeled alanine using mass spectrometry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 4. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. shimadzu.com [shimadzu.com]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing DL-Alanine-13C3 in Cell Culture
Welcome to the technical support center for stable isotope tracing. As Senior Application Scientists, we understand that robust and reproducible data is the cornerstone of your research. This guide is designed to provide you with expert insights and practical troubleshooting advice for optimizing the use of DL-Alanine-13C3 in your cell culture experiments, particularly for metabolic flux analysis.
FAQs - Foundational Concepts
Q1: What is this compound and why is it used in cell culture?
This compound is a racemic mixture of the amino acid alanine where all three carbon atoms are the stable isotope ¹³C instead of the naturally abundant ¹²C. It serves as a tracer in metabolic studies.[1][2] By introducing ¹³C-labeled alanine into cell culture, researchers can track its metabolic fate through various biochemical pathways. When the cells metabolize the ¹³C-alanine, the ¹³C atoms are incorporated into downstream metabolites. These ¹³C-enriched molecules can then be detected and quantified using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3][4][5] This powerful technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), allows for the quantification of reaction rates (fluxes) within the metabolic network, providing critical insights into cellular physiology in health and disease.[4]
Q2: What is the difference between DL-Alanine-¹³C3 and L-Alanine-¹³C3? Which one should I use?
This is a critical distinction that directly impacts your experimental outcome.
-
L-Alanine is the proteinogenic enantiomer, meaning it is the form naturally used by mammalian cells for protein synthesis and as a key player in central carbon metabolism.[6] It directly links to glycolysis and the tricarboxylic acid (TCA) cycle through its conversion to pyruvate.[7]
-
D-Alanine is primarily associated with bacterial cell wall synthesis. While some evidence suggests the presence of D-amino acid metabolism in mammals, it is not part of the core metabolic pathways typically studied in mammalian cell culture.[8]
Recommendation: For virtually all metabolic flux studies in mammalian cell culture, you should use L-Alanine-¹³C3 .[2][9] Using the DL-racemic mixture introduces the D-enantiomer, which will likely not be metabolized by mammalian cells and can complicate the interpretation of your results. If your research specifically involves investigating D-amino acid pathways, then DL-Alanine-¹³C3 would be appropriate, but this is a specialized application.
Q3: What are the key metabolic pathways I can trace with L-Alanine-¹³C3?
L-Alanine is a non-essential amino acid that sits at a crucial metabolic crossroads.[2] By tracing L-Alanine-¹³C3, you can probe several core pathways:
-
Alanine-Pyruvate-Glutamate Transamination: Alanine aminotransferase (ALT/GPT) catalyzes the reversible transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate.[7] This links alanine metabolism directly to both glucose and glutamine metabolism.
-
Tricarboxylic Acid (TCA) Cycle: The ¹³C-labeled pyruvate generated from alanine can enter the mitochondria to be converted into acetyl-CoA, which then fuels the TCA cycle. This allows you to measure the contribution of alanine to mitochondrial energy production.[10][11]
-
Gluconeogenesis (in relevant cell types): In cells capable of gluconeogenesis (e.g., certain liver or kidney cell lines), the labeled pyruvate can be used to synthesize glucose.
-
Protein Synthesis: The incorporation of L-Alanine-¹³C3 into newly synthesized proteins can be measured to assess protein turnover rates.[8]
Below is a diagram illustrating the central role of alanine in cellular metabolism.
Caption: Metabolic fate of L-Alanine-¹³C3 in mammalian cells.
Experimental Design & Optimization
Q4: How do I determine the optimal concentration of L-Alanine-¹³C3 for my experiment?
The ideal concentration is a balance: high enough to achieve significant and detectable isotopic enrichment in downstream metabolites, but low enough to avoid perturbing the cell's natural metabolism or causing toxicity.[12] This concentration is highly cell-line dependent.
Causality: Using a concentration that is too low will result in a weak signal that is difficult to distinguish from the natural ¹³C abundance background (~1.1%). Conversely, an excessively high concentration can alter metabolic fluxes by mass action, create artifacts, or induce stress responses, confounding your results. A study on a pancreatic beta-cell line showed that prolonged exposure to 10 mM L-alanine altered gene expression and desensitized the cells' insulin response.[12]
Self-Validating System: The optimal concentration must be determined empirically for your specific cell line and experimental conditions. We recommend performing a dose-response experiment.
| Parameter | Description |
| Cell Line | Your specific mammalian cell line of interest. |
| Seeding Density | Seed cells to reach ~70-80% confluency at the time of harvest. |
| Culture Medium | Alanine-free medium supplemented with dialyzed FBS. |
| Tracer | L-Alanine-¹³C3 |
| Concentrations | Test a range, e.g., 0.1x, 1x, 5x, 10x the physiological concentration. |
| Incubation Time | A fixed time point, typically at least one cell doubling period. |
| Readouts | 1. Cell Viability/Proliferation: (e.g., MTT or LDH assay).[13] 2. ¹³C Enrichment: in a key downstream metabolite (e.g., Citrate, Glutamate) via MS or NMR. |
See Protocol 1 for a detailed methodology on how to perform this optimization experiment.
Q5: How long should I incubate my cells with the tracer?
The goal is typically to reach an "isotopic steady state," where the fractional enrichment of ¹³C in intracellular metabolites becomes constant. This indicates that the rate of label incorporation equals the rate of metabolite turnover.
Causality:
-
Too short: If the incubation is too short, the labeling will be in a dynamic (non-steady) state, making flux calculations complex and often requiring specialized instationary MFA models.[14]
-
Too long: Extremely long incubations can lead to label dilution through cell division or potential toxicity from accumulated waste products.
Self-Validating System: The time to reach steady state depends on the cell's proliferation rate and the turnover rates of the metabolic pools you are studying. A time-course experiment is the best way to determine this.
-
Setup: Culture cells with the optimized L-Alanine-¹³C3 concentration.
-
Harvest: Collect cell samples at multiple time points (e.g., 0, 2, 6, 12, 24, 48 hours). The time points should span at least 1-2 cell doubling times.
-
Analyze: Measure the fractional ¹³C enrichment in key intracellular metabolites (like intracellular alanine, pyruvate, or glutamate) at each time point.
-
Determine: The point at which the enrichment percentage plateaus is the minimum time required to reach isotopic steady state.
Q6: Should I use a custom medium or supplement an existing one?
For accurate and interpretable results, it is crucial to control the sources of alanine in your culture.
Recommendation: Use a custom-formulated basal medium that is devoid of unlabeled alanine . You will then supplement this medium with your desired concentration of L-Alanine-¹³C3.
Causality: Standard commercial media (like DMEM or RPMI-1640) contain unlabeled L-alanine. Using such a medium and simply "spiking in" the labeled tracer will result in isotopic dilution, as the cells will consume both the labeled and unlabeled forms. This significantly reduces the final enrichment and complicates the calculation of metabolic fluxes, as you must precisely know the uptake rates of both forms. Furthermore, standard fetal bovine serum (FBS) contains amino acids. Therefore, using dialyzed FBS (dFBS) is essential to minimize the introduction of unlabeled alanine.[15]
Troubleshooting Guide
Caption: Troubleshooting workflow for low ¹³C label incorporation.
Q7: My cells are dying or growing poorly after adding L-Alanine-¹³C3. What could be wrong?
Possible Cause 1: Tracer Concentration/Toxicity. While L-alanine is a standard nutrient, very high concentrations can be stressful to cells or alter osmolarity.
-
Solution: Re-evaluate your tracer concentration. Perform the dose-response experiment outlined in Protocol 1 , paying close attention to the viability assays (e.g., Trypan Blue exclusion, LDH assay).[13] Choose the highest concentration that does not negatively impact cell health or proliferation.
Possible Cause 2: Impurities in the Tracer. Ensure you are using a high-purity, research-grade L-Alanine-¹³C3 from a reputable supplier.
-
Solution: Check the certificate of analysis for your labeled amino acid. If in doubt, try a new batch or a different supplier.
Possible Cause 3: Nutrient Depletion in Custom Medium. If you are using a custom alanine-free medium, ensure it is not lacking other essential components that your cells require.
-
Solution: Compare the growth rate of your cells in the custom medium (supplemented with unlabeled alanine) to their growth in standard, complete medium. If there is a discrepancy, the issue may be with the basal medium formulation itself, not the tracer.
Q8: I'm seeing low or no ¹³C enrichment in my target metabolites. What should I do?
This is a common challenge. Follow the logic in the troubleshooting diagram above.
-
Verify Your Medium: Double-check that you are using alanine-free basal medium and dialyzed FBS. Any source of unlabeled alanine will compete with your tracer and suppress enrichment.[15]
-
Increase Incubation Time: Your cells may not have reached isotopic steady state. Refer to the time-course experiment described in Q5.
-
Increase Tracer Concentration: The tracer may be getting diluted in a large intracellular pool. Cautiously increase the concentration, ensuring it remains non-toxic.
-
Consider Competing Pathways: Many cancer cells are "addicted" to glutamine, which also feeds the TCA cycle.[10][11] Your cells might be preferentially catabolizing glutamine or glucose, thereby diluting the contribution from alanine. This is not an experimental failure but a valid biological finding. To dissect these contributions, consider parallel labeling experiments using ¹³C-Glucose or ¹³C-Glutamine.[16][17]
Q9: How do I properly analyze and quantify the ¹³C enrichment?
The two primary methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (GC-MS or LC-MS): MS is generally more sensitive and is the most common technique for MFA. It measures the mass-to-charge ratio (m/z) of metabolites. The incorporation of ¹³C atoms results in a predictable mass shift in the metabolite and its fragments. By analyzing the mass isotopomer distribution (MID)—the relative abundance of molecules with M+0, M+1, M+2, etc., ¹³C atoms—you can determine the fractional enrichment.[4][18]
-
NMR Spectroscopy: NMR can also measure ¹³C enrichment and provides valuable information on the specific position of the ¹³C atoms within a molecule, which can be crucial for resolving complex pathways.[3][5][19] However, it is generally less sensitive than MS.
Data Analysis: Raw MS or NMR data must be corrected for the natural abundance of ¹³C and other isotopes. Specialized software (e.g., INCA, Metran, OpenFLUX2) is then used to fit the corrected MIDs to a metabolic network model to calculate the intracellular fluxes.[20][21]
Experimental Protocols
Protocol 1: Determining Optimal L-Alanine-¹³C3 Concentration
-
Prepare Media: Prepare batches of alanine-free culture medium (e.g., custom DMEM) supplemented with 10% dialyzed FBS. Create a concentrated, sterile stock solution of L-Alanine-¹³C3.
-
Plate Cells: Seed your cells in multiple plates (e.g., 6-well plates, in triplicate for each condition) at a density that will result in ~70-80% confluency after the planned incubation period.
-
Add Tracer: After cells have adhered (e.g., 24 hours post-seeding), replace the medium with the prepared media containing different final concentrations of L-Alanine-¹³C3 (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM) and a no-tracer control.
-
Incubate: Culture the cells for a pre-determined time, such as 24 or 48 hours (should be at least one full cell cycle).
-
Assess Viability: At the end of the incubation, perform a viability/proliferation assay. For adherent cells, this can be a simple cell count using a hemocytometer with Trypan Blue. For a more quantitative measure, an MTT or LDH assay can be performed on parallel wells.[13]
-
Metabolite Extraction: For the remaining wells, rapidly quench metabolism and extract metabolites.
-
Aspirate medium and wash cells quickly with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80:20 Methanol:Water at -80°C).
-
Scrape the cells, collect the cell lysate, and centrifuge at high speed at 4°C to pellet protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Analyze Enrichment: Analyze the metabolite extracts using LC-MS/MS or GC-MS to determine the fractional enrichment of a key downstream metabolite (e.g., M+3 glutamate or M+2 citrate).
-
Determine Optimum: Plot cell viability and fractional enrichment against tracer concentration. The optimal concentration is the one that provides robust enrichment without a significant drop in viability.
Protocol 2: General Workflow for ¹³C-Alanine Tracing Experiment
-
Cell Seeding: Seed cells in alanine-free medium + 10% dFBS + unlabeled L-alanine and grow to ~40-50% confluency.
-
Labeling: Aspirate the medium and replace it with fresh, pre-warmed alanine-free medium + 10% dFBS supplemented with the optimized concentration of L-Alanine-¹³C3 . This is Time = 0.
-
Incubation: Culture cells for the pre-determined time required to reach isotopic steady state (determined from your time-course experiment).
-
Quenching & Extraction: At the harvest time point, work quickly to minimize metabolic changes.
-
Place the culture plate on ice.
-
Aspirate the labeling medium.
-
Immediately wash the cell monolayer with ice-cold 0.9% NaCl solution.
-
Aspirate the wash solution completely.
-
Add a defined volume of ice-cold (-80°C) 80% methanol.
-
Scrape the cells and transfer the cell/methanol slurry to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tube thoroughly.
-
Centrifuge at >13,000 x g for 10-15 minutes at 4°C.
-
Transfer the supernatant (containing metabolites) to a new tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
-
Analysis: Resuspend the dried metabolites in a suitable solvent for your analytical platform (LC-MS or GC-MS) and proceed with data acquisition.
-
Data Interpretation: Use appropriate software to correct for natural isotope abundance and perform metabolic flux analysis.[20][21]
References
- High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR. (n.d.). NIH.
- Analysis of 13C Isotopic Enrichment by Mass Spectrometry: Application Notes and Protocols. (n.d.). Benchchem.
- NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. (2010).
- Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. (2021). MDPI.
- High-Throughput Indirect Quantitation of 13 C Enriched Metabolites Using 1 H NMR. (2017).
- Selective alanine transporter utilization creates a targetable metabolic niche in pancre
- Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins. (2024). bioRxiv.
- Metabolism of Amino Acids in Cancer. (2020). Frontiers.
- Amino acids in cancer: Understanding metabolic plasticity and divergence for better therapeutic approaches. (2022). PubMed Central.
- Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (2023). PubMed Central.
- (A) Changes in extracellular alanine levels in the panel of ten NSCLC... (n.d.).
- Isotope Labeling in Mammalian Cells. (2012). PubMed Central.
- Stable Isotope Labeled Amino Acids | Precision Research Molecules for Proteomics & Metabolomics. (n.d.). ChemPep.
- Uniform stable-isotope labeling in mammalian cells: formulation of a cost-effective culture medium. (2011). PubMed.
- High-resolution 13C metabolic flux analysis. (2019).
- A Comparative Analysis of D-Alanine-3-13C and 13C-Labeled L-Alanine for Researchers. (n.d.). Benchchem.
- Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. (2022). PNAS.
- Synthesis of 13 C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (2023). RSC Publishing.
- How to analyze 13C metabolic flux? (2020).
- KEGG PATHWAY D
- Stable isotopic labeling of proteins for quantitative proteomic applic
- D-Alanine vs. L-Alanine in Peptides: A Comparative Guide to Biological Activity. (n.d.). Benchchem.
- Properties of 13C-substituted arginine in stable isotope labeling by amino acids in cell culture (SILAC). (2003). PubMed.
- Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. (2011).
- A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. (n.d.).
- L-Alanine-13C3 (L-2-Aminopropionic acid-13C3). (n.d.). MedChemExpress.
- L-Alanine-13C3,15N (Synonyms: L-2-Aminopropionic acid-13C3,15N). (n.d.). MedChemExpress.
- Overview of 13c Metabolic Flux Analysis. (n.d.).
- Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (2012). PubMed Central.
- 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. (2023). Frontiers.
- L-Alanine-13C3,15N,d4 (Synonyms: L-2-Aminopropionic acid-13C3,15N,d4). (n.d.). MedChemExpress.
- 13 C Flux Analysis Reveals that Rebalancing Medium Amino Acid Composition can Reduce Ammonia Production while Preserving Central Carbon Metabolism of CHO Cell Cultures. (2018). PubMed.
- Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (2012). PubMed.
- Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. (n.d.). BMC Systems Biology.
- L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis. (2005). PubMed.
- Optimization of steady-state ¹³C-labeling experiments for metabolic flux analysis. (2014). PubMed.
- L-Alanine-13C3,15N, 98 atom %. (n.d.).
- The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay. (2021). MDPI.
- Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. (2024). Frontiers.
Sources
- 1. chempep.com [chempep.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selective alanine transporter utilization creates a targetable metabolic niche in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Metabolism of Amino Acids in Cancer [frontiersin.org]
- 11. Amino acids in cancer: Understanding metabolic plasticity and divergence for better therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Enhancing Signal-to-Noise for 13C Labeled Metabolites
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into improving the signal-to-noise (S/N) ratio for 13C labeled metabolites in your experiments. The inherent challenge in detecting 13C nuclei, due to their low natural abundance (about 1.1%) and smaller gyromagnetic ratio compared to protons, necessitates a strategic approach to experimental design and execution.[1][2][3][4][5] This resource offers troubleshooting advice and frequently asked questions to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the signal from my 13C labeled metabolites so low?
The primary reason for low signal in 13C NMR is the low natural abundance of the 13C isotope (approximately 1.1%) and its lower gyromagnetic ratio, which is about one-quarter that of ¹H.[4][5] This combination results in a significantly lower intrinsic sensitivity compared to proton NMR.[4] Even with isotopic enrichment, factors such as low metabolite concentration, suboptimal experimental parameters, and issues with sample preparation can lead to a poor signal-to-noise ratio.
Q2: What is the single most effective way to boost my 13C signal?
While the "most effective" method can be application-dependent, utilizing a cryoprobe is a widely adopted and highly effective strategy for significantly enhancing the signal-to-noise ratio.[1][6][7][8][9] Cryoprobes work by cooling the detection coil and preamplifiers to cryogenic temperatures, which dramatically reduces thermal noise.[1][9] This can lead to a signal-to-noise enhancement of up to a factor of five compared to a standard room temperature probe, which translates to a reduction in experiment time by a factor of 16 or more for the same S/N.[1][9]
Q3: Should I be using NMR or Mass Spectrometry for my 13C labeled metabolite analysis?
The choice between Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) depends on your research goals.
-
NMR is non-destructive and provides detailed information about the molecular structure and the specific position of the 13C label within a molecule, which is invaluable for flux analysis.[10][11] However, it is inherently less sensitive than MS.[12]
-
Mass Spectrometry , particularly when coupled with liquid chromatography (LC-MS/MS), offers superior sensitivity and is well-suited for both targeted and untargeted metabolomics to quantify the incorporation of 13C into various metabolites.[13][14][15] High-resolution mass spectrometers are essential for distinguishing between 13C-labeled metabolites and other molecules with similar masses.[16]
For comprehensive studies, a combination of both techniques often yields the most complete picture.
Troubleshooting Guide
This section is organized by the stages of a typical metabolomics workflow.
Part 1: Sample Preparation and Handling
Root Cause Analysis: Even with a high degree of isotopic labeling, the absolute concentration of your target metabolites in the final sample volume may be too low for detection. Proper sample handling and preparation are critical to preserving concentration and ensuring sample quality.
Solutions:
-
Increase Sample Concentration: This is the most straightforward way to improve your signal. For NMR, aim for the highest possible concentration without causing solubility issues or significant viscosity changes.[17]
-
Optimize Extraction Efficiency: Review your metabolite extraction protocol. Inefficient extraction will lead to lower yields and, consequently, lower concentrations in your final sample. Methodologies for the extraction of polar metabolites are well-established and should be followed carefully.[10]
-
Ensure Sample Cleanliness: Use high-quality, clean NMR tubes.[17][18] Contaminants can introduce noise and interfere with your signal. Always clean the outside of the NMR tube before inserting it into the spectrometer.[17]
-
Filter Your Sample: If your sample contains any particulate matter or is cloudy, filter it into the NMR tube to avoid issues with shimming and spectral quality.[17]
Part 2: NMR Acquisition Parameter Optimization
Root Cause Analysis: Suboptimal NMR acquisition parameters can lead to inefficient signal averaging, requiring a much larger number of scans (and thus longer experiment times) to achieve a desired signal-to-noise ratio.
Solutions:
-
Optimize Pulse Angle and Relaxation Delay (D1): For 13C NMR, a 90-degree pulse is often not the most efficient choice due to the long T1 relaxation times of carbon nuclei.[19]
-
Expert Insight: Using a smaller flip angle (e.g., 30° or based on the Ernst angle calculation) allows for a shorter relaxation delay (D1) between scans without saturating the signal. This enables more scans to be acquired in a given amount of time, leading to a significant improvement in S/N per unit time.[19]
-
Recommended Parameters: A carefully optimized set of parameters, such as a 30° pulse angle with a relaxation delay (D1) of 2.0 seconds and an acquisition time (AQ) of 1.0 second, has been shown to double the signal strength for some signals compared to traditional settings in the same experiment time.[19]
-
-
Increase the Number of Scans (NS): The signal-to-noise ratio improves with the square root of the number of scans.[20] If your signal is weak, increasing the number of scans is a fundamental way to improve it. For dilute samples, running the experiment overnight to acquire a large number of scans is a common practice.[20]
-
Utilize Nuclear Overhauser Effect (NOE): Ensure that proton decoupling is active during the relaxation delay to take advantage of the Nuclear Overhauser Effect (NOE), which can enhance the 13C signal by up to 200%.[19]
| Parameter | Standard Value | Optimized Value | Rationale for Change |
| Pulse Angle (P1) | 90° | 30° | Allows for a shorter relaxation delay, increasing scans per unit time.[19] |
| Relaxation Delay (D1) | 5 * T1 | ~2.0 s | Shorter delay is possible with a smaller pulse angle.[19] |
| Acquisition Time (AQ) | Variable | ~1.0 s | A good compromise to avoid signal truncation while keeping D1+AQ short.[19] |
| Number of Scans (NS) | As needed | Increased significantly | S/N is proportional to the square root of the number of scans.[20] |
Part 3: Advanced Hardware and Experimental Techniques
Root Cause Analysis: For extremely low concentration samples or for in vivo studies, conventional NMR methods may not provide sufficient sensitivity. Advanced techniques are required to dramatically boost the signal.
Solutions:
-
Employ Cryogenic Probes (CryoProbes): As mentioned in the FAQs, this is a cornerstone of high-sensitivity NMR. By cooling the detection electronics, thermal noise is significantly reduced, leading to a 3-5 fold increase in sensitivity.[7][9] This is a hardware upgrade that provides a universal benefit for all NMR experiments.
-
Utilize Dynamic Nuclear Polarization (DNP): DNP is a hyperpolarization technique that can enhance 13C NMR signals by several orders of magnitude (over 10,000-fold in some cases).[21][22][23][24][25]
-
How it Works: DNP transfers the high polarization of electron spins from a stable radical to the 13C nuclei in the sample at very low temperatures (around 1-2 K) using microwave irradiation.[22][23] The hyperpolarized sample is then rapidly dissolved and transferred to the NMR spectrometer for analysis.[22]
-
Causality: The massive signal enhancement from DNP allows for the detection of low-concentration metabolites and enables single-scan 13C NMR spectroscopy, which is particularly powerful for monitoring real-time metabolic processes.[12][21]
-
Caption: Workflow for a Dynamic Nuclear Polarization (DNP) experiment.
Part 4: Data Processing
Root Cause Analysis: Raw NMR data (the Free Induction Decay, or FID) contains both signal and noise. Post-acquisition data processing can be used to preferentially enhance the signal relative to the noise.
Solutions:
-
Apply a Matched Filter (Exponential Multiplication): The most common method to improve S/N in the processed spectrum is to multiply the FID by an exponential decay function.
-
Procedure: This is done by applying a line broadening (LB) factor. A value of around 1.0 Hz is often a good starting point for 13C spectra.[19]
-
Causality: This technique down-weights the later parts of the FID where the signal has decayed away, and only noise remains.[26] The trade-off is a slight broadening of the peaks in the frequency-domain spectrum, but the S/N improvement is often substantial.
-
-
Zero Filling: Adding a block of zeros to the end of the FID before Fourier transformation can improve the digital resolution of the resulting spectrum, making peaks appear smoother and better defined.
-
Post-Acquisition Averaging: If single-scan FIDs were saved, they can be averaged after the experiment is complete. This allows for more flexibility in analyzing the data and can increase both the S/N and the number of kinetic data points in reaction monitoring.[27]
Caption: Post-acquisition data processing workflow for NMR spectra.
References
- Overhauser Dynamic Nuclear Polarization Enables Single Scan Benchtop 13C NMR Spectroscopy in Continuous-Flow.
- MAS cryoprobe enhances solid-state NMR signals of α-synuclein fibrils. PMC - NIH.
- Sensitivity Boosts by the CPMAS CryoProbe for Challenging Biological Assemblies. NIH.
- Optimized Default 13C Parameters. NMR Facility - Chemistry Department.
- Practical Guidelines for 13 C-Based NMR Metabolomics.
- Cryogenic Probe 13C NMR Spectroscopy of Urine for Metabonomic Studies.
- Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS).
- Dynamic Nuclear Polarization (DNP).
- Dynamic nuclear polarization (DNP) NMR. Kovacs Lab | UT Southwestern, Dallas, Texas.
- Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). NIH.
- An overview of methods using 13C for improved compound identification in metabolomics and n
- NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions.
- Dynamic nuclear polarization-enhanced 1H–13C double resonance NMR in st
- Sample Preparation and Data Analysis for NMR-Based Metabolomics. PubMed.
- Dynamic nuclear polariz
- Chapter 4: Cryogenically Cooled NMR Probes: a Revolution for NMR Spectroscopy. Books.
- abundance of the carbon-13 isotope & 13C NMR spectroscopy. YouTube.
- Sample Preparation. Faculty of Mathematical & Physical Sciences - University College London.
- Hyperpolarized NMR Metabolomics at Natural 13C Abundance. Analytical Chemistry.
- CryoProbes for NMR - Cryogenic Probes. Bruker.
- Exploiting High-Resolution Mass Spectrometry for Targeted Metabolite Quantification and 13 C-Labeling Metabolism Analysis.
- Sample preparation and data analysis for NMR-based metabolomics.
- 13C NMR Metabolomics: Applications at N
- A roadmap for interpreting 13C metabolite labeling patterns
- 13C NMR Metabolomics: Applications at N
- NMR Data Processing. University of Manchester.
- Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PubMed Central.
- NMR Clarity with 13C Enriched Compounds. Isotope / BOC Sciences.
- 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research.
- An overview of methods using 13C for improved compound identification in metabolomics and n
- 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
- Optimizing NMR Processing: Techniques and Best Practices. JEOL USA blog.
- A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments.
- Increasing sensitivity in 13C NMR. Reddit.
- How to reduce noisey NMR signal?. Reddit.
- Measurement of isotopic enrichments in C-labelled molecules by 1D selective Zero-Quantum Filtered TOCSY NMR experiments. Comptes Rendus de l'Académie des Sciences.
- Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. NIH.
- Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. Journal of the American Chemical Society.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAS Cryoprobe Enhances Solid-State NMR Signals of α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitivity Boosts by the CPMAS CryoProbe for Challenging Biological Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 10. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.psu.edu [pure.psu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploiting High-Resolution Mass Spectrometry for Targeted Metabolite Quantification and 13C-Labeling Metabolism Analysis | Springer Nature Experiments [experiments.springernature.com]
- 16. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 18. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 19. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 20. reddit.com [reddit.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Dynamic Nuclear Polarization (DNP) | The Spielman Laboratory: In Vivo MR Spectroscopy and Multinuclear Imaging | Stanford Medicine [med.stanford.edu]
- 23. Dynamic nuclear polarization (DNP) NMR | Kovacs Lab | UT Southwestern, Dallas, Texas [labs.utsouthwestern.edu]
- 24. Dynamic nuclear polarization-enhanced 1H–13C double resonance NMR in static samples below 20 K - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Dynamic nuclear polarization - Wikipedia [en.wikipedia.org]
- 26. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 27. Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isotopic Scrambling from DL-Alanine-¹³C₃
Welcome to the technical support center for researchers utilizing DL-Alanine-¹³C₃ in stable isotope labeling experiments. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the phenomenon of isotopic scrambling. As your Senior Application Scientist, my goal is to equip you with the expertise and field-proven insights necessary to ensure the integrity of your experimental data.
Isotopic scrambling, the undesired redistribution of a stable isotope from its original position within a molecule, can significantly compromise the results of metabolic studies.[1][2] This guide will delve into the root causes of scrambling when using DL-Alanine-¹³C₃ and provide actionable protocols to maintain label fidelity.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing a clear path from problem identification to resolution.
Issue 1: Unexpected ¹³C Enrichment in Other Amino Acids or Metabolites
Symptoms: You are conducting a stable isotope labeling by amino acids in cell culture (SILAC) or a metabolic flux analysis experiment using DL-Alanine-¹³C₃. Upon analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, you observe ¹³C enrichment in amino acids other than alanine (e.g., glutamate, aspartate) or in intermediates of the tricarboxylic acid (TCA) cycle.[1][3]
Causality: This is a classic sign of isotopic scrambling due to metabolic interconversion.[1][3] DL-Alanine-¹³C₃, once taken up by the cells, does not remain solely within the alanine pool. The ¹³C label can enter central carbon metabolism primarily through the action of alanine transaminase (ALT) .[4][5] This enzyme catalyzes the reversible transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate.
The ¹³C₃-labeled pyruvate can then enter the TCA cycle, leading to the distribution of the ¹³C label throughout a network of interconnected metabolic pathways.[6]
Solutions:
-
Optimize Cell Culture Conditions: Ensure that the culture medium contains a sufficient concentration of all essential amino acids. This can reduce the cell's reliance on de novo synthesis pathways that might contribute to scrambling. For SILAC experiments, using dialyzed serum is crucial to prevent the introduction of unlabeled amino acids.[7]
-
Inhibition of Transaminase Activity (Use with Caution): In some specific applications, the use of transaminase inhibitors can be considered. However, this is a significant metabolic perturbation and should be approached with a thorough understanding of its potential impact on cell physiology.
-
Rapid Quenching of Metabolism: The speed at which you halt metabolic activity at the time of sample collection is critical. Any delay can allow for continued enzymatic activity and, consequently, isotopic scrambling.
Protocol 1: Rapid Metabolism Quenching for Adherent Cells
This protocol is designed to rapidly arrest metabolic activity, preserving the in vivo isotopic distribution.
-
Aspirate Media: Quickly and completely remove the cell culture medium.
-
Wash Step (Optional but Recommended): Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual labeled medium.[8]
-
Quenching: Immediately add a pre-chilled quenching solution. A common and effective solution is 80:20 methanol:water at -70°C, which may be supplemented with 0.1 M formic acid to ensure complete enzyme inactivation.[9]
-
Harvesting: Scrape the cells in the quenching solution and transfer to a pre-chilled tube.
-
Storage: Store the samples at -80°C until further processing.
Protocol 2: Rapid Metabolism Quenching for Suspension Cells
-
Rapid Filtration: Quickly filter the cell suspension to separate the cells from the labeled medium.
-
Immediate Quenching: Immediately place the filter with the cells into a pre-chilled quenching solution (e.g., 80:20 methanol:water at -70°C with 0.1 M formic acid).[9]
-
Cell Lysis: Proceed with cell lysis protocols compatible with your downstream analysis.
-
Storage: Store the samples at -80°C.
dot
Caption: Metabolic fate of DL-Alanine-¹³C₃ leading to isotopic scrambling.
Issue 2: Incomplete Labeling or Low Isotopic Enrichment in Alanine
Symptoms: After a sufficient incubation period with DL-Alanine-¹³C₃, you observe that a significant fraction of the alanine pool remains unlabeled (M+0), resulting in lower than expected isotopic enrichment.
Causality: This issue can stem from several factors:
-
Presence of Unlabeled Alanine: The most common cause is the presence of natural ("light") alanine in the cell culture medium, often from serum supplementation.[7]
-
Insufficient Incubation Time: For protein labeling (e.g., SILAC), cells require several doublings to fully incorporate the labeled amino acid into their proteome.[7]
-
De Novo Synthesis of Alanine: Cells can synthesize alanine from pyruvate. If the intracellular pool of unlabeled pyruvate is high, it can dilute the ¹³C₃-labeled alanine pool.
Solutions:
-
Use Dialyzed Serum: When serum is required for cell culture, always use dialyzed fetal bovine serum (or other appropriate dialyzed serum) to remove small molecules, including unlabeled amino acids.[7]
-
Optimize Incubation Time: For SILAC experiments, ensure cells undergo at least five to six population doublings in the labeled medium to achieve near-complete incorporation.[7]
-
High Purity Labeled Alanine: Always use high-purity DL-Alanine-¹³C₃ to avoid contamination with unlabeled alanine.[]
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isotopic scrambling - Mass Spec Terms [msterms.org]
- 3. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing alanine transaminase catalysis with hyperpolarized 13CD3-pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Frontiers | Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Quantifying ¹³C Enrichment in Alanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the common and complex challenges encountered when quantifying ¹³C enrichment in alanine. My aim is to provide not just solutions, but also the underlying scientific principles to empower you to design, execute, and troubleshoot your experiments with confidence.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you might encounter during your ¹³C-alanine quantification experiments, providing probable causes and actionable solutions.
Mass Spectrometry (MS) Based Assays
Issue 1: Inconsistent or Low Signal Intensity for Alanine
Question: My alanine signal is weak and variable between samples when using LC-MS or GC-MS. What could be the cause?
Answer: Poor signal intensity is a frequent issue that can often be traced back to sample preparation, matrix effects, or instrument settings.[1]
-
Probable Cause 1: Inefficient Derivatization (GC-MS). Alanine, being a polar amino acid, requires derivatization to become volatile for GC-MS analysis.[2][3] Incomplete or inconsistent derivatization will lead to poor chromatographic performance and low signal intensity.
-
Solution:
-
Optimize Reaction Conditions: Systematically evaluate derivatization time, temperature, and reagent concentration. For example, when using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), ensure the reaction goes to completion.[3]
-
Ensure Anhydrous Conditions: Water can quench many derivatization reagents. Lyophilize samples thoroughly and use anhydrous solvents.
-
Validate Derivative Stability: Some derivatives can degrade over time. Analyze samples promptly after preparation or perform a stability study to determine an acceptable timeframe.[4]
-
-
-
Probable Cause 2: Matrix Effects (LC-MS). Co-eluting compounds from the biological matrix (e.g., salts, lipids, other metabolites) can suppress or enhance the ionization of alanine in the mass spectrometer source, leading to inaccurate and irreproducible quantification.[5][6][7][8]
-
Solution:
-
Improve Sample Cleanup: Implement a more rigorous extraction protocol, such as solid-phase extraction (SPE), to remove interfering matrix components.[7]
-
Optimize Chromatography: Modify your LC gradient to better separate alanine from the interfering compounds.
-
Use a Stable Isotope-Labeled Internal Standard: A ¹³C,¹⁵N-labeled alanine internal standard that co-elutes with your analyte is the gold standard for correcting matrix effects, as it will be affected in the same way as the target analyte.[5][8]
-
-
-
Probable Cause 3: Suboptimal Instrument Parameters. Incorrect instrument settings can lead to poor sensitivity.
-
Solution:
-
Tune and Calibrate: Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.[1]
-
Optimize Ionization Source Parameters: Experiment with different settings for the ion source (e.g., spray voltage, gas flow, temperature) to maximize the ionization efficiency for your specific alanine derivative.[1]
-
-
Issue 2: Inaccurate Mass Isotopologue Distribution (MID) Leading to Errors in Enrichment Calculation
Question: The calculated ¹³C enrichment for my alanine seems incorrect, and the mass isotopologue distribution (MID) doesn't match theoretical expectations. Why is this happening?
Answer: Accurate MID measurement is the cornerstone of metabolic flux analysis.[9] Even small errors can propagate into large inaccuracies in your final flux calculations.[9] This issue often stems from overlapping peaks, natural isotope abundance, or fragmentation complexities.
-
Probable Cause 1: Overlapping Peaks and Contaminants. Co-eluting compounds or contaminants can interfere with the mass spectrum of alanine, leading to an incorrect MID.[10]
-
Solution:
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to distinguish between your analyte and interfering ions with the same nominal mass.[11]
-
Tandem MS (MS/MS): By selecting a specific precursor ion and fragmenting it, you can generate a cleaner spectrum with less interference, improving the accuracy of your MID.[12]
-
-
-
Probable Cause 2: Incorrect Correction for Natural Isotope Abundance. Every carbon-containing molecule has a natural abundance of ¹³C (~1.1%). This must be mathematically corrected to accurately determine the enrichment from your tracer.
-
Solution:
-
Analyze Unlabeled Standards: Run a set of unlabeled alanine standards alongside your samples to determine the natural isotopologue distribution for your specific analytical setup.
-
Use Established Correction Algorithms: Employ software or algorithms that can accurately subtract the contribution of natural isotopes from your measured MIDs.
-
-
-
Probable Cause 3: Complex Fragmentation Patterns (GC-MS). The derivatized alanine can fragment in multiple ways in the ion source. Understanding which fragments contain which carbon atoms from the original molecule is critical for accurate enrichment calculation.
-
Solution:
-
Fragment Selection: Choose a fragment for quantification that retains all the carbon atoms of the alanine backbone if possible. If not, carefully map the carbon atoms in the chosen fragment.[10][13]
-
Validation with Standards: Use known ¹³C-labeled alanine standards (e.g., [1-¹³C]alanine, [2-¹³C]alanine, [U-¹³C₃]alanine) to confirm your fragment selection and data analysis workflow.
-
-
Nuclear Magnetic Resonance (NMR) Based Assays
Issue 3: Low Signal-to-Noise Ratio in ¹³C NMR Spectra
Question: My ¹³C NMR signal for alanine is very weak, making quantification unreliable. How can I improve this?
Answer: The primary challenge with ¹³C NMR is its low intrinsic sensitivity due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[14][15]
-
Probable Cause 1: Insufficient Sample Concentration. The amount of ¹³C-alanine in your sample may be below the limit of detection for your instrument.
-
Solution:
-
Increase Sample Amount: If possible, concentrate your sample or start with a larger amount of biological material.
-
Increase ¹³C Enrichment: Use a higher enrichment level of your ¹³C-labeled substrate in your experiment to increase the final ¹³C content in alanine.[16]
-
-
-
Probable Cause 2: Suboptimal NMR Acquisition Parameters.
-
Solution:
-
Increase Number of Scans: Signal-to-noise ratio increases with the square root of the number of scans. Doubling the scans will increase the signal-to-noise by a factor of ~1.4.
-
Optimize Pulse Sequence: Use pulse sequences designed to enhance the ¹³C signal, such as those employing polarization transfer from protons (e.g., INEPT, DEPT).
-
Nuclear Overhauser Effect (NOE): Utilize proton decoupling, which can enhance the ¹³C signal through the NOE.[14]
-
-
Issue 4: Complex Spectra and Peak Overlap
Question: My ¹³C NMR spectrum is very complex due to ¹³C-¹H coupling, making it difficult to integrate the peaks for alanine accurately.
Answer: Heteronuclear coupling between ¹³C and attached protons splits the ¹³C signal into multiplets, complicating the spectrum.[17][18]
-
Probable Cause: ¹³C-¹H Spin-Spin Coupling.
-
Solution:
-
Broadband Proton Decoupling: This is the most common solution. It irradiates all proton frequencies, causing the ¹³C signals to collapse into single sharp peaks, which simplifies the spectrum and improves the signal-to-noise ratio.[17][18]
-
2D NMR Techniques: Techniques like HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate ¹³C nuclei with their attached protons, helping to resolve overlapping signals and confirm assignments.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between an isotopologue and an isotopomer of alanine? A1: An isotopologue refers to a molecule that differs only in its isotopic composition. For alanine (C₃H₇NO₂), M+0 is the unlabeled form, M+1 has one ¹³C, M+2 has two ¹³C, and M+3 has three ¹³C atoms.[19] Mass spectrometry separates by mass and thus detects isotopologues. An isotopomer refers to molecules that have the same number of isotopic atoms but differ in their positions. For example, [1-¹³C]alanine and [2-¹³C]alanine are both M+1 isotopologues, but they are different isotopomers. NMR can distinguish between isotopomers.[9]
Q2: When should I choose MS over NMR for quantifying ¹³C enrichment in alanine? A2: The choice depends on your specific research question and available resources.
-
Mass Spectrometry (MS) is generally more sensitive and requires less sample material. It is ideal for measuring overall enrichment and the distribution of isotopologues (M+0, M+1, M+2, etc.).
-
Nuclear Magnetic Resonance (NMR) is less sensitive but provides invaluable information about the specific position of the ¹³C label within the alanine molecule (positional isotopomers).[9][14] This is crucial for detailed metabolic pathway analysis.
Q3: How do I correct for the natural abundance of ¹³C in my samples? A3: You must analyze a parallel, unlabeled sample (a "natural abundance" control) under the exact same analytical conditions. The resulting mass isotopologue distribution from this control is then used in a mathematical correction algorithm to subtract the contribution of naturally occurring ¹³C from your labeled samples. This is a critical step for accurate enrichment calculation.
Q4: Can metabolic scrambling affect my ¹³C-alanine enrichment data? A4: Yes. The ¹³C label from your initial tracer (e.g., ¹³C-glucose) can be incorporated into other molecules that can then be used to synthesize alanine. For instance, ¹³C from glucose can enter the TCA cycle, labeling intermediates that can then be transaminated to form alanine. This "scrambling" can lead to different labeling patterns in alanine than expected from direct glycolysis and must be accounted for in metabolic models.[20]
Experimental Protocols & Data Presentation
Protocol 1: Sample Preparation and Derivatization of Alanine for GC-MS Analysis
This protocol describes a common method for preparing protein hydrolysates and derivatizing amino acids for GC-MS analysis.
-
Protein Hydrolysis:
-
Harvest and wash cell pellets or tissue samples.
-
Add 1 mL of 6 M HCl to the sample.
-
Incubate at 110°C for 24 hours in a sealed, nitrogen-flushed vial to hydrolyze proteins into amino acids.[2]
-
Cool the sample and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization (using MTBSTFA):
-
Resuspend the dried hydrolysate in 50 µL of pyridine.
-
Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% t-BDMCS.[3]
-
Incubate at 70°C for 1 hour.
-
Cool to room temperature before analysis by GC-MS.
-
Data Summary Table
| Parameter | Description | Typical Value/Range | Notes |
| Alanine Isotopologues | Mass-to-charge ratio (m/z) of different isotopologues of a common alanine derivative (e.g., TBDMS). | M+0, M+1, M+2, M+3 | The relative abundance of these is used to calculate enrichment.[19] |
| Natural ¹³C Abundance | The natural occurrence of ¹³C in carbon. | ~1.1% | Must be corrected for in enrichment calculations. |
| Derivatization Efficiency | The percentage of alanine successfully derivatized. | >95% | Lower efficiency leads to signal loss and variability. |
| Matrix Effect | Ion suppression or enhancement in LC-MS. | Can vary from -80% to +20% or more. | Highly dependent on sample type and cleanup method.[6] |
Visualizing Workflows and Relationships
Workflow for ¹³C-Alanine Enrichment Analysis by GC-MS
Caption: A typical workflow for ¹³C-alanine analysis using GC-MS.
Troubleshooting Decision Tree for Inaccurate MS Results
Caption: Decision tree for troubleshooting inaccurate MS-based ¹³C quantification.
References
-
ResearchGate. (n.d.). Stable carbon isotopologues of alanine. [Image]. Retrieved from [Link]
-
Frontiers in Plant Science. (2022). Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves. Retrieved from [Link]
-
Link, H., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 411(22), 5797-5807. Retrieved from [Link]
-
ResearchGate. (n.d.). Isotopologue profiling with regard to ¹³C in alanine, aspartate,.... Retrieved from [Link]
-
UC Davis Stable Isotope Facility. (n.d.). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Retrieved from [Link]
- Chikaraishi, Y., et al. (2009). Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. Geochemical Journal, 43(5), 329-340.
-
LCGC North America. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Isotopic information for alanine obtained by integrating different.... Retrieved from [Link]
-
Molecules. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]
-
Journal of Analytical Toxicology. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]
-
Metabolites. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Retrieved from [Link]
-
Plant Physiology. (2012). 13C-Tracer and Gas Chromatography-Mass Spectrometry Analyses Reveal Metabolic Flux Distribution in the Oleaginous Microalga Chlorella protothecoides. Retrieved from [Link]
-
Journal of Laboratory Automation. (2015). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of 13C enrichment by conventional GC-MS and GC-(MS)-C-IRMS. Retrieved from [Link]
-
MDPI. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]
-
Bioanalysis. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. (2019). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Retrieved from [Link]
-
Frontiers in Plant Science. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Retrieved from [Link]
-
NMR in Biomedicine. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Retrieved from [Link]
-
ResearchGate. (2020). Reaction Energetics and 13 C Fractionation of Alanine Transamination in the Aqueous and Gas Phases. Retrieved from [Link]
-
ResearchGate. (n.d.). LC-MS/MS spectra the mixture of 1-13 C/3-13 C-labelled alanine +.... Retrieved from [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
MPRA Paper. (2014). Critical Level of 13C Enrichment for the Successful Isolation of 13C Labeled DNA. Retrieved from [Link]
-
SlidePlayer. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
AWS. (n.d.). 13C-NMR Spectroscopy. Retrieved from [Link]
-
Methods in Molecular Biology. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Retrieved from [Link]
-
RWTH Publications. (2017). High Quality 13C metabolic flux analysis using GC-MS. Retrieved from [Link]
Sources
- 1. gmi-inc.com [gmi-inc.com]
- 2. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 3. mdpi.com [mdpi.com]
- 4. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bme.psu.edu [bme.psu.edu]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves [frontiersin.org]
- 10. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 13. academic.oup.com [academic.oup.com]
- 14. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 16. Critical Level of 13C Enrichment for the Successful Isolation of 13C Labeled DNA [ideas.repec.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
correcting for natural 13C abundance in DL-Alanine-13C3 experiments
Navigating the Correction for Natural ¹³C Abundance in DL-Alanine-¹³C₃ Experiments
Welcome to the technical support center for stable isotope tracing experiments. This guide is designed for researchers, scientists, and drug development professionals who are utilizing ¹³C-labeled compounds, such as DL-Alanine-¹³C₃, and need to ensure the accuracy of their data by correcting for the natural abundance of ¹³C. As a Senior Application Scientist, my goal is to provide you with not only the "how" but also the "why" behind these critical data correction steps.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for natural ¹³C abundance in my DL-Alanine-¹³C₃ experiment?
A: All elements, including carbon, exist naturally as a mixture of stable isotopes. For carbon, the vast majority is ¹²C, but about 1.1% is the heavier ¹³C isotope.[1][2] When you introduce a ¹³C-labeled tracer like DL-Alanine-¹³C₃ into your experimental system, the mass spectrometer will detect the total ¹³C content in your analyte. This measurement includes both the ¹³C incorporated from your tracer and the ¹³C that was already naturally present in the molecules.[2][3]
Failure to correct for this naturally occurring ¹³C will lead to an overestimation of the label incorporation from your tracer, resulting in inaccurate calculations of metabolic fluxes and potentially misleading interpretations of your results.[4][5] The correction process computationally removes the contribution of these naturally occurring heavy isotopes from your measured mass spectrometry data.[1]
Q2: What is a Mass Isotopomer Distribution (MID) and how does natural abundance affect it?
A: A mass isotopomer is a molecule that differs from other isotopomers only in the number of heavy isotopes it contains.[6][7] For a three-carbon molecule like alanine, you can have isotopomers with zero, one, two, or three ¹³C atoms. The Mass Isotopomer Distribution (MID) is a profile that describes the relative abundance of each of these mass isotopomers (M+0, M+1, M+2, M+3, etc.).[2][3]
-
M+0: The molecule containing only the lightest isotopes (e.g., ¹²C).
-
M+1: The molecule containing one heavy isotope (e.g., one ¹³C).
-
M+2: The molecule containing two heavy isotopes, and so on.
Natural abundance contributes to the MID by creating a baseline distribution of these heavier isotopomers even before your ¹³C-labeled tracer is introduced.[1] For instance, an unlabeled alanine molecule (C₃H₇NO₂) will have a small but non-negligible percentage of M+1 isotopomers due to the natural 1.1% abundance of ¹³C.[8] Correcting for natural abundance is essential to distinguish the MID resulting from your experiment from the MID that exists naturally.[2][3]
Q3: What are the main methods for natural abundance correction?
A: The most common and robust method for natural abundance correction is the matrix-based approach .[2][6] This method involves constructing a "correction matrix" that mathematically accounts for the probabilities of all naturally occurring heavy isotopes (including not just ¹³C, but also ¹⁵N, ¹⁷O, ¹⁸O, etc.) for every atom in the molecule and any derivatization agents used.[1][9]
The relationship can be summarized by the following equation:
M_measured = C * M_corrected
Where:
-
M_measured is the vector of the observed mass isotopomer abundances.
-
C is the correction matrix.
-
M_corrected is the vector of the true mass isotopomer abundances that reflect only the incorporation of the isotopic label.
By inverting the correction matrix, the true, corrected MID can be calculated.[6] There are several software tools available that can perform these calculations, such as AccuCor2 and IsoCorrectoR.[4][10]
An older method, known as the Biemann approach, involves a stepwise deconvolution of the mass spectrum based on the measured spectrum of an unlabeled standard.[3] While foundational, the matrix-based methods are generally more comprehensive and accurate.
Troubleshooting Guide
Problem 1: My corrected data shows negative abundance for some isotopomers.
Possible Cause 1: Incorrect Elemental Formula The correction matrix is highly dependent on the precise elemental composition of the analyte being measured. Ensure that the molecular formula you are using for alanine, including any derivatizing agents, is completely accurate. Even a small error in the number of atoms of any element can lead to an incorrect correction matrix and erroneous results.
Possible Cause 2: Measurement Error Significant noise or poor peak integration in your mass spectrometry data can lead to inaccurate MIDs. If a particular mass isotopomer peak is underestimated, the correction algorithm may overcompensate, resulting in negative values.[11] Re-examine your raw data for quality and consider re-integrating the peaks if necessary.
Possible Cause 3: Issues with the Correction Algorithm Some older or simpler correction algorithms may not be robust enough for complex datasets. Ensure you are using a well-validated tool that employs a non-negative least-squares method to solve for the labeling pattern, which can prevent the occurrence of negative results.[8]
Problem 2: The level of ¹³C enrichment seems unexpectedly high or low after correction.
Possible Cause 1: Tracer Impurity The isotopic purity of your DL-Alanine-¹³C₃ tracer is a critical factor. Commercially available tracers are not 100% pure and contain a small percentage of unlabeled (all ¹²C) molecules.[4][12] This impurity must be accounted for in your correction calculations. Many software tools have options to input the isotopic purity of your tracer.[5] Failure to do so can lead to a distortion of the corrected labeling patterns.[4]
Possible Cause 2: Inaccurate Natural Abundance Values While the natural abundance of isotopes is generally constant, minor variations can occur depending on the source of your biological materials.[3] For highly precise metabolic flux analysis, it is best to use the internationally accepted values for natural isotopic abundances.
Table 1: Natural Abundance of Common Stable Isotopes
| Isotope | Natural Abundance (%) |
| ¹²C | 98.93 |
| ¹³C | 1.07 |
| ¹⁴N | 99.632 |
| ¹⁵N | 0.368 |
| ¹⁶O | 99.757 |
| ¹⁷O | 0.038 |
| ¹⁸O | 0.205 |
| ¹H | 99.9885 |
| ²H | 0.0115 |
Note: These values can have slight variations. For highly accurate work, refer to the latest IUPAC recommendations.
Problem 3: I am conducting a dual-labeling experiment (e.g., ¹³C and ¹⁵N) and the results are inconsistent.
Possible Cause 1: Insufficient Mass Resolution In dual-isotope tracing experiments, it is often necessary to resolve mass fractions of the same nominal mass. For example, a molecule with one ¹³C atom may have the same nominal mass as a molecule with one ¹⁵N atom.[10] If your mass spectrometer does not have sufficient resolution to distinguish between these, the correction may fail to produce an accurate labeling pattern.[8] High-resolution mass spectrometry is often required for accurate dual-isotope studies.[10][13]
Possible Cause 2: Over-correction with High-Resolution Data Conversely, some correction software designed for low-resolution data may over-correct high-resolution data.[8] This is because at high resolution, some isotopologues that would overlap in a low-resolution instrument are resolved. A sophisticated correction tool should be "resolution-dependent," meaning it only corrects for the fractions that actually interfere with the tracer isotopologue channels at the given resolution of the measurement.[10] Tools like AccuCor2 are designed to handle this.[8][10]
Experimental Protocols & Workflows
Protocol: General Workflow for a ¹³C Labeling Experiment and Data Correction
This protocol outlines the key steps from sample preparation to data analysis.
-
Cell Culture and Labeling:
-
Grow cells in a defined medium.
-
Introduce the DL-Alanine-¹³C₃ tracer at a known concentration.
-
Incubate for a sufficient period to allow for the incorporation of the label into downstream metabolites.
-
Include a parallel culture with an unlabeled medium to serve as a control for measuring the natural MID.
-
-
Metabolite Extraction:
-
Quench metabolism rapidly (e.g., with cold methanol).
-
Extract metabolites using a suitable protocol (e.g., a biphasic extraction with methanol, chloroform, and water).
-
-
Mass Spectrometry Analysis:
-
Reconstitute dried metabolite extracts in an appropriate solvent for your chromatography method (e.g., HILIC).[1]
-
Inject samples onto the LC-MS system.
-
Acquire data, ensuring the mass range covers all expected isotopologues of alanine.
-
-
Data Processing:
-
Integrate the peak areas for each mass isotopologue of alanine (M+0, M+1, M+2, M+3).
-
This will yield your measured Mass Isotopomer Distribution (MID).
-
-
Natural Abundance Correction:
-
Use a specialized software tool (e.g., IsoCorrectoR, AccuCor2).
-
Input the following information:
-
The elemental formula of the alanine molecule (and any derivatives).
-
The measured MIDs for your labeled samples and your unlabeled controls.
-
The isotopic purity of your DL-Alanine-¹³C₃ tracer.
-
The mass resolution of your instrument, if required by the software.
-
-
Run the correction algorithm to obtain the corrected MIDs.
-
Diagrams
Caption: General experimental workflow for stable isotope tracing.
Caption: Logical relationship in the natural abundance correction process.
References
- Midani, F., et al. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. Limnology and Oceanography: Methods.
- BenchChem. (2025). A Technical Guide to Natural Abundance Correction in Stable Isotope Tracing. BenchChem.
- Fernandez, C. A., et al. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry.
- Wang, Y., et al. (2021). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv.
- Nilsson, R., et al. (2020). Validity of natural isotope abundance correction for metabolic flux analysis. bioRxiv.
- Heinrichs, S., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports.
- Wei, K., et al. (2023). Construction and application of natural stable isotope correction matrix in 13C-labeled metabolic flux analysis.
- Su, X., et al. (2021). AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments.
- Grote, A., et al. (2021). Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Metabolites.
- Hellerstein, M. K., & Neese, R. A. (1992). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. American Journal of Physiology-Endocrinology and Metabolism.
- Clayton, E., et al. (2016). Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error. Journal of Labelled Compounds and Radiopharmaceuticals.
- Faubert, B., et al. (2022).
- BenchChem. (2025).
- Heinrichs, S., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR.
- Grote, A., et al. (2021). Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Navigating Metabolic Pathway Crossover with ¹³C Alanine
Welcome to the technical support center for stable isotope tracing experiments using ¹³C alanine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth troubleshooting guidance for experiments involving ¹³C-labeled alanine. Our goal is to equip you with the expertise to anticipate, identify, and resolve issues related to metabolic pathway crossover, ensuring the integrity and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when using ¹³C alanine for metabolic tracing studies.
Q1: What is metabolic pathway crossover and why is it a concern with ¹³C alanine?
A1: Metabolic pathway crossover, in the context of ¹³C alanine tracing, refers to the distribution of the ¹³C label to metabolic pathways beyond the canonical pathway of interest. Alanine is central to cellular metabolism, primarily converting to pyruvate via alanine aminotransferase (ALT).[1][2] However, this pyruvate pool can then enter numerous interconnected pathways, including the Tricarboxylic Acid (TCA) cycle, gluconeogenesis, and lactate production.[3][4][5] This divergence of the ¹³C label can make it challenging to isolate and quantify the flux through a specific pathway, potentially leading to misinterpretation of the data.
Q2: My mass spectrometry data shows ¹³C labeling in unexpected metabolites after administering ¹³C alanine. What are the likely crossover pathways?
A2: Observing ¹³C in a wide range of metabolites is common due to alanine's central metabolic position. Key crossover pathways include:
-
TCA Cycle: ¹³C-pyruvate from alanine can be converted to ¹³C-acetyl-CoA, labeling all TCA cycle intermediates.[3][6]
-
Gluconeogenesis: In cells capable of gluconeogenesis, ¹³C-pyruvate can be used to synthesize ¹³C-glucose.[4][5]
-
Lactate Production: ¹³C-pyruvate can be reduced to ¹³C-lactate, especially in highly glycolytic cells.[1][7]
-
Anaplerosis: ¹³C-pyruvate can be carboxylated to ¹³C-oxaloacetate, replenishing TCA cycle intermediates.[8]
-
Transamination Reactions: The amino group of alanine can be transferred to other keto-acids, leading to the formation of other labeled amino acids.
Q3: How can I be sure that the ¹³C label I'm seeing in TCA cycle intermediates originated from my ¹³C alanine tracer and not from another carbon source?
A3: This is a critical question in tracer experiments. To confirm the origin of the ¹³C label, it is essential to run parallel experiments with other ¹³C-labeled substrates, such as ¹³C-glucose or ¹³C-glutamine.[9][10] By comparing the labeling patterns from these different tracers, you can dissect the relative contributions of each substrate to the TCA cycle. Additionally, analyzing the specific isotopologue distribution can provide clues. For example, [U-¹³C₃]-alanine will initially produce M+3 pyruvate, leading to a distinct M+2 acetyl-CoA and subsequent labeling patterns in the TCA cycle.[11]
Q4: What is metabolic compartmentation and how does it affect ¹³C alanine tracing studies?
A4: Metabolic compartmentation refers to the existence of distinct pools of the same metabolite within different subcellular locations, such as the cytoplasm and mitochondria.[12] These pools may not mix freely, leading to different labeling patterns. For instance, cytosolic and mitochondrial pyruvate pools can be sourced differently and have distinct metabolic fates.[12] ¹³C alanine can label both pools, and understanding this compartmentation is crucial for accurate flux analysis.
Troubleshooting Guides
This section provides detailed guidance on specific issues you may encounter during your ¹³C alanine labeling experiments.
Issue 1: Ambiguous Contribution of ¹³C Alanine to the TCA Cycle
Symptoms:
-
You observe ¹³C labeling in TCA cycle intermediates, but the enrichment is lower than expected.
-
You are unsure if the labeling is due to direct oxidation of alanine-derived pyruvate or through anaplerotic entry.
Root Cause Analysis and Solutions:
The contribution of alanine to the TCA cycle can occur through two primary routes: conversion to acetyl-CoA via pyruvate dehydrogenase (PDH) or conversion to oxaloacetate via pyruvate carboxylase (PC).
Workflow for Deconvolution:
Caption: Workflow to distinguish PDH and PC flux from ¹³C alanine.
Step-by-Step Protocol:
-
Tracer Selection: Utilize [U-¹³C₃]-alanine as the tracer. This ensures that all three carbons of pyruvate are labeled.
-
Cell Culture: Culture your cells in a medium containing the ¹³C-labeled alanine until isotopic steady state is reached.
-
Metabolite Extraction: Perform a rapid and cold metabolite extraction to quench enzymatic activity and preserve the in vivo metabolic state.
-
Mass Spectrometry: Analyze the extracted metabolites using LC-MS/MS or GC-MS to determine the mass isotopologue distributions (MIDs) of TCA cycle intermediates, particularly citrate.
-
Data Analysis:
-
The presence of M+2 citrate indicates the condensation of [¹³C₂]-acetyl-CoA (from ¹³C-pyruvate via PDH) with unlabeled oxaloacetate.
-
The presence of M+3 citrate points to the condensation of unlabeled acetyl-CoA with [¹³C₃]-oxaloacetate (from ¹³C-pyruvate via PC).
-
By quantifying the relative abundance of these isotopologues, you can estimate the relative fluxes through the PDH and PC pathways.
-
Table 1: Expected Labeling Patterns in Citrate from [U-¹³C₃]-Alanine
| Entry Pathway | Labeled Precursor | Isotopologue | Implication |
| Pyruvate Dehydrogenase (PDH) | [¹³C₂]-Acetyl-CoA | M+2 Citrate | Oxidative entry into TCA cycle |
| Pyruvate Carboxylase (PC) | [¹³C₃]-Oxaloacetate | M+3 Citrate | Anaplerotic entry into TCA cycle |
Issue 2: Confounding Labeling from Gluconeogenesis
Symptoms:
-
You are studying a cell type capable of gluconeogenesis (e.g., hepatocytes).
-
You observe ¹³C labeling in glycolytic intermediates and glucose, complicating the analysis of other pathways.
Root Cause Analysis and Solutions:
In gluconeogenic tissues, ¹³C-pyruvate from alanine can be directed towards the synthesis of glucose.[4][5] This "reverse" labeling of glycolytic intermediates can be substantial and needs to be accounted for.
Experimental Strategy to Isolate Gluconeogenic Flux:
Caption: Experimental design to assess gluconeogenic flux from ¹³C alanine.
Step-by-Step Protocol:
-
Tracer and Conditions: Use [3-¹³C]-alanine as the tracer. Compare ¹³C incorporation into glucose under basal conditions and in the presence of unlabeled ethanol. Ethanol metabolism increases the cytosolic NADH/NAD+ ratio, which inhibits pyruvate kinase and promotes the gluconeogenic pathway.[13]
-
Cell Culture and Treatment: Culture hepatocytes with the labeled alanine. For the treatment group, add a suitable concentration of ethanol.
-
Sample Collection: Collect the culture medium at various time points to measure the secretion of ¹³C-labeled glucose.
-
Analysis: Quantify the amount and isotopic enrichment of glucose in the medium using NMR or mass spectrometry.
-
Interpretation: A significant increase in ¹³C-glucose production in the presence of ethanol confirms and helps quantify the gluconeogenic flux from alanine.
Data Interpretation and Best Practices
-
Isotopic Steady State: Ensure your cells have reached isotopic steady state before harvesting. This means the isotopic enrichment of key metabolites is no longer changing over time.[14] A time-course experiment is recommended to determine the optimal labeling duration.
-
Controls are Crucial: Always include appropriate controls in your experimental design. This includes unlabeled cells to determine background noise and natural isotope abundance, as well as parallel labeling with other tracers like ¹³C-glucose and ¹³C-glutamine.
-
Metabolic Flux Analysis (MFA): For a quantitative understanding of metabolic fluxes, consider using ¹³C-Metabolic Flux Analysis (¹³C-MFA).[15][16][17][18] This computational modeling approach integrates isotopic labeling data with a stoichiometric model of cellular metabolism to calculate absolute flux values.[19]
By carefully designing experiments, being aware of potential crossover pathways, and employing rigorous data analysis, researchers can successfully navigate the complexities of ¹³C alanine tracing and gain valuable insights into cellular metabolism.
References
-
Quist, J., et al. (2001). 13C isotopomer analysis of glucose and alanine metabolism reveals cytosolic pyruvate compartmentation as part of energy metabolism in astrocytes. Journal of Neuroscience Research. [Link]
- Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering.
-
Muir, A., et al. (2017). Selective Alanine Transporter Utilization Creates a Targetable Metabolic Niche in Pancreatic Cancer. Cancer Research. [Link]
-
Antoniewicz, M. R. (2018). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Experimental & Molecular Medicine. [Link]
-
Zhang, J., et al. (2017). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. Industrial & Engineering Chemistry Research. [Link]
-
Sathyanarayana, P., et al. (2020). Hyperpolarized Magnetic Resonance and Artificial Intelligence: Frontiers of Imaging in Pancreatic Cancer. Journal of Clinical Medicine. [Link]
-
Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Li, X., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. [Link]
-
Le, A., et al. (2012). Glucose-independent glutamine metabolism via TCA cycling for proliferation and survival in B-cells. Cell Cycle. [Link]
-
Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. [Link]
-
He, L., et al. (2022). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Fermentation. [Link]
-
Cohen, S. M., et al. (1981). 13C NMR study of gluconeogenesis from labeled alanine in hepatocytes from euthyroid and hyperthyroid rats. Proceedings of the National Academy of Sciences. [Link]
-
Cohen, S. M., et al. (1981). 13C NMR study of gluconeogenesis from labeled alanine in hepatocytes from euthyroid and hyperthyroid rats. PMC. [Link]
-
Macias, L. H., et al. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]
-
Mishkovsky, M., et al. (2017). [13C]bicarbonate labelled from hyperpolarized [1-13C]pyruvate is an in vivo marker of hepatic gluconeogenesis in fasted state. Scientific Reports. [Link]
-
Desmoulin, F., et al. (1987). Effects of ethanol on alanine metabolism in perfused mouse liver studied by 13C NMR. European Journal of Biochemistry. [Link]
-
Golman, K., et al. (2003). Real-time metabolic imaging. Proceedings of the National Academy of Sciences. [Link]
-
JoVE. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. YouTube. [Link]
-
Liu, X., et al. (2021). Metabolic Complementation between Glucose and Amino Acid Drives Hepatic De Novo Lipogenesis and Steatosis. bioRxiv. [Link]
-
Metallo, C. M., & Vander Heiden, M. G. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. [Link]
-
DeRatt, B. N., et al. (2021). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
Takeda, M., et al. (2011). Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. Journal of Biomolecular NMR. [Link]
-
Fan, T. W.-M., et al. (2013). Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges. Metabolites. [Link]
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Molecular Cell. [Link]
-
Wang, Y., et al. (2023). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. [Link]
-
Vo, K., et al. (2020). 13C and 15N natural isotope abundance reflects breast cancer cell metabolism. Scientific Reports. [Link]
-
London, R. E., et al. (1983). 13C n.m.r. study of L-alanine peptides. International Journal of Peptide and Protein Research. [Link]
-
Si, H., et al. (2021). Silencing alanine transaminase 2 in diabetic liver attenuates hyperglycemia by reducing gluconeogenesis from amino acids. JCI Insight. [Link]
-
Schrimpe-Rutledge, A. C., et al. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites. [Link]
-
Wikipedia. (n.d.). Citric acid cycle. [Link]
-
Takeda, M., et al. (2023). Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. bioRxiv. [Link]
-
You, L., et al. (2012). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Journal of Visualized Experiments. [Link]
-
Hui, S., et al. (2020). Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. British Journal of Cancer. [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. [Link]
-
Wallace, M., et al. (2018). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. Metabolites. [Link]
-
Jacob, G. S., et al. (1985). Solid-state 13C and 15N nuclear magnetic resonance studies of alanine metabolism in Aerococcus viridans (Gaffkya homari). Journal of Biological Chemistry. [Link]
-
Wang, Y., et al. (2023). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. PMC. [Link]
-
Cross, J. R. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in Molecular Biology. [Link]
-
Owen, O. E., et al. (2002). Ins and Outs of the TCA Cycle: The Central Role of Anaplerosis. Annual Review of Nutrition. [Link]
-
Faubert, B., et al. (2017). Steps in stable-isotope metabolomics analysis. Nature Protocols. [Link]
-
Bitesize Bio. (2024). A Beginner's Guide to Metabolic Tracing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 13C NMR study of gluconeogenesis from labeled alanine in hepatocytes from euthyroid and hyperthyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C NMR study of gluconeogenesis from labeled alanine in hepatocytes from euthyroid and hyperthyroid rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. annualreviews.org [annualreviews.org]
- 9. ckisotopes.com [ckisotopes.com]
- 10. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silencing alanine transaminase 2 in diabetic liver attenuates hyperglycemia by reducing gluconeogenesis from amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13C isotopomer analysis of glucose and alanine metabolism reveals cytosolic pyruvate compartmentation as part of energy metabolism in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of ethanol on alanine metabolism in perfused mouse liver studied by 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 16. isotope.com [isotope.com]
- 17. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 19. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Resolution Mass Spectrometry for DL-Alanine-13C3 Isotopologues
Welcome to the technical support center for resolving DL-Alanine-13C3 isotopologues using high-resolution mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to enhance your experimental outcomes. Here, we delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction: The Challenge of Resolving Isotopologues
Isotopologues are molecules that differ only in their isotopic composition. In the case of this compound, you are working with alanine molecules where three of the carbon atoms are the heavier 13C isotope instead of the more common 12C. Resolving these from the naturally occurring (M+0) alanine and its other naturally occurring isotopologues (M+1, M+2, etc.) requires high mass resolution. Poor resolution can lead to overlapping peaks, inaccurate mass assignments, and compromised quantitative data. This guide will walk you through the key aspects of optimizing your mass spectrometer to achieve the necessary resolution.
Frequently Asked Questions (FAQs)
Q1: What is the minimum mass resolution required to distinguish this compound from its unlabeled counterpart?
A1: To baseline resolve two peaks, the resolving power should be at least M/ΔM, where M is the nominal mass and ΔM is the mass difference between the two peaks.
-
Unlabeled DL-Alanine (C3H7NO2): Monoisotopic mass ≈ 89.0477 Da
-
This compound ([13C]3H7NO2): Monoisotopic mass ≈ 92.0577 Da[1]
The mass difference is approximately 3.01 Da. While this difference seems large, the challenge lies in resolving the M+3 peak of the unlabeled alanine from the monoisotopic peak of the labeled compound, especially when there is a large difference in their concentrations. The key is to resolve the individual isotopic peaks within each cluster. For small molecules, a resolving power of at least 5,000 is a good starting point, but for accurate quantification of isotopologues, much higher resolution is often necessary.[2] High-resolution instruments like Orbitraps or FT-ICR-MS can provide resolving powers well over 100,000, which is more than sufficient.[3]
Q2: My peaks for the different isotopologues are broad and overlapping. What is the most likely cause?
A2: Broad and overlapping peaks are a classic sign of insufficient mass resolution. Several factors can contribute to this:
-
Scan Speed: On some instruments, particularly Orbitraps, there is an inverse relationship between scan speed and resolution.[4] A faster scan speed will result in lower resolution.
-
Instrument Calibration: An out-of-date or poor calibration will negatively impact both mass accuracy and resolution.[5]
-
Source Conditions: Inappropriate ionization conditions can lead to adduct formation (e.g., sodium or potassium adducts), which can complicate the spectrum and broaden peaks.[6]
-
High Sample Concentration: Overloading the instrument can lead to space-charging effects in the mass analyzer, which can degrade resolution.
Q3: Should I use a Time-of-Flight (TOF) or an Orbitrap mass spectrometer for this analysis?
A3: Both TOF and Orbitrap analyzers can achieve high resolution, but they have different strengths.
-
Orbitrap: Generally offers higher resolving power at slower scan speeds.[3] This is ideal for resolving fine isotopic structures when chromatographic peak widths are sufficient.
-
TOF: Provides high resolution with very fast scan speeds, making it well-suited for applications coupled with fast chromatography like UHPLC.[3]
For the specific task of resolving isotopologues where chromatographic separation may not be the primary goal (e.g., in flow injection analysis), an Orbitrap set to a high-resolution scan mode would be an excellent choice.[7] However, modern high-resolution TOF instruments are also very capable.[8]
Troubleshooting Guide: A Deeper Dive
Issue 1: Inability to Resolve M+1, M+2, and M+3 Isotopologue Peaks
If you are struggling to resolve the individual isotopic peaks within the clusters for both the labeled and unlabeled alanine, follow these steps:
Step 1: Assess Your Mass Analyzer's Capabilities
Understand the relationship between key acquisition parameters and resolution for your specific instrument.
-
For Orbitrap and FT-ICR instruments: The resolution is proportional to the transient acquisition time.[9][10][11] To increase resolution, you must increase the transient time, which in turn increases the scan time.
-
For TOF instruments: Resolution is related to the flight path length and the initial energy spread of the ions. While less directly tunable by the user in terms of a single "resolution" setting, ensuring optimal ion optics tuning is crucial.
Step 2: Optimize Scan Speed and Resolution Setting
-
Protocol: Finding the Sweet Spot Between Scan Speed and Resolution
-
Prepare a standard solution of unlabeled DL-Alanine.
-
Infuse the sample directly into the mass spectrometer to get a stable signal.
-
Begin with the instrument's default "high resolution" setting.
-
Acquire data at different resolution settings (e.g., for an Orbitrap, 30,000, 60,000, 120,000, and 240,000).
-
Observe the peak shape and separation of the M+0, M+1, and M+2 peaks at each setting.
-
Select the lowest resolution setting that provides baseline separation of the isotopic peaks. This will give you the fastest possible scan speed for that level of resolution.
-
Data Presentation: Scan Speed vs. Resolution
| Mass Analyzer | Typical Resolution | Relationship with Scan Speed |
| Orbitrap | 60,000 - 240,000+ | Inversely proportional[4] |
| TOF | 40,000 - 60,000+ | Largely independent of scan speed |
| FT-ICR | >1,000,000 | Inversely proportional[12] |
Issue 2: Poor Signal Intensity at High Resolution
A common trade-off is that as you increase resolution, you may see a decrease in signal intensity.[13]
Step 1: Optimize Ion Source Parameters
For a small, polar molecule like alanine, Electrospray Ionization (ESI) is the preferred method.[14][15]
-
Protocol: ESI Source Optimization for Alanine
-
Infuse a solution of this compound.
-
Capillary Voltage: Start with a typical value (e.g., 3.5 kV for positive ion mode) and adjust in small increments (±0.5 kV) to maximize the signal of the protonated molecule [M+H]+.
-
Drying Gas Temperature and Flow: These parameters help in desolvation. For a small molecule, start with a lower temperature (e.g., 250-300 °C) and a moderate gas flow. Excessive temperature can cause fragmentation.
-
Nebulizer Pressure: This affects the droplet size. Optimize for a stable spray and maximum ion signal.
-
Sheath Gas Flow: This helps to shape the spray. Adjust for optimal signal intensity and stability.
-
Step 2: Adjust AGC/Ion Injection Time
For trapping instruments like Orbitraps and FT-ICRs, the Automatic Gain Control (AGC) target and maximum injection time are critical.
-
AGC Target: This determines the number of ions to be accumulated in the trap before analysis. A higher target can improve signal-to-noise but can also lead to space charge effects that degrade resolution.
-
Maximum Injection Time: This is the maximum time the instrument will spend filling the trap. If the ion flux is low, a longer injection time may be needed to reach the AGC target.
Visualizing the Workflow
Diagram: Troubleshooting Poor Mass Resolution
Caption: A logical workflow for troubleshooting poor mass spec resolution.
Advanced Concepts: Enhancing Data Quality
Isotopic Depletion
For complex systems, or when pushing the limits of detection, using isotopically depleted reagents and media can simplify the mass spectra. By reducing the natural abundance of 13C and 15N, the complexity of the isotopic envelopes is decreased, which can improve the resolution of fragment ions in MS/MS experiments and enhance the signal-to-noise ratio.[16][17]
Internal Calibration
The natural isotope distribution of an internal standard can be used for internal multipoint calibration. This can help to correct for variations in instrument performance and improve quantitative accuracy.[18]
Conclusion
Improving mass resolution for isotopologues like this compound is a systematic process of optimizing both the ion source and the mass analyzer. By understanding the interplay between parameters like scan speed, resolution, and ion transmission, researchers can achieve the high-quality data necessary for accurate and reliable isotopic analysis. This guide provides a framework for troubleshooting common issues and making informed decisions to enhance experimental outcomes.
References
-
Principles of Fourier transform ion cyclotron resonance mass spectrometry and its application in structural biology. PubMed - [Link]
-
Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. NIH - [Link]
-
High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. NIH - [Link]
-
Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap. Waters Corporation - [Link]
-
FT ICR. Basic Principles and Some Representative Applications. ResearchGate - [Link]
-
Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? ResearchGate - [Link]
-
Fourier Transform Ion Cyclotron Resonance (FT-ICR). Mass Spec Pro - [Link]
-
Introducing AAA-MS, a Rapid and Sensitive Method for Amino Acid Analysis Using Isotope Dilution and High-Resolution Mass Spectrometry. ACS Publications - [Link]
-
Principles of Fourier transform ion cyclotron resonance mass spectrometry and its application in structural biology. RSC Publishing - [Link]
-
Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog - [Link]
-
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Johnson Lab - [Link]
-
HIGH-RESOLUTION MASS SPECTROMETRY. A Map to Biologics - [Link]
-
TOF vs. Orbitrap for Intact Protein Structural Insights. LabRulez LCMS - [Link]
-
High-Resolution Mass Spectrometry for Nitrate Aerosol Isotopologue Quantification: Method Development, Calibration, and Application to Atmospheric Samples. ACS Publications - [Link]
-
High-Resolution Mass Spectrometry for Nitrate Aerosol Isotopologue Quantification: Method Development, Calibration, and Application to Atmospheric Samples. PubMed - [Link]
-
Choosing the Right Mass Spectrometry for Small Molecules. ZefSci - [Link]
-
Single Isotopologue for In-Sample Calibration and Absolute Quantitation by LC-MS/MS. SFU Summit - [Link]
-
Importance of Utilizing Natural Isotopologue Transitions in Expanding the Linear Dynamic Range of LC-MS/MS Assay for Small-Molecule Pharmacokinetic Sample Analysis – A mini-review. PMC - NIH - [Link]
-
In LC-MS/MS (DIA) proteomics, what is the significance of scan rate? Reddit - [Link]
-
Optimizing the Agilent Multimode Source. Agilent - [Link]
-
Mass Resolution at Different Scan Speeds. ResearchGate - [Link]
-
Orbi scan speed vs resolution. Reddit - [Link]
-
Isotopic Distribution Calibration for Mass Spectrometry. Analytical Chemistry - [Link]
-
Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare - [Link]
-
Challenges for resolving isotopologues with high-resolution native MS. ResearchGate - [Link]
-
Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Technology Networks - [Link]
-
Mass Resolution and Resolving Power. Fiehn Lab - [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions - [Link]
-
Tips for Optimizing Key Parameters in LC–MS. LCGC International - [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LinkedIn - [Link]
-
Isotopic Depletion Increases the Spatial Resolution of FPOP Top-Down Mass Spectrometry Analysis. ACS Publications - [Link]
-
Isotopic Depletion Increases the Spatial Resolution of FPOP Top-Down Mass Spectrometry Analysis. PMC - NIH - [Link]
-
L-(
ngcontent-ng-c1597341111="" class="ng-star-inserted">13C_3)Alanine. PubChem - [Link] -
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. - [Link]
-
Racemate Resolution of Alanine and Leucine on Homochiral Quartz, and Its Alteration by Strong Radiation Damage. PMC - PubMed Central - [Link]
-
Boosting Response by Lowering Mass Spectrometer Resolution. IonSource - [Link]
-
Why are isotopes an issue in reading mass spectra? Chemistry Stack Exchange - [Link]
-
A Quadrupole Mass Spectrometer for Resolution of Low Mass Isotopes. ResearchGate - [Link]
-
Accuracy & Resolution in Mass Spectrometry. Waters Corporation - [Link]
Sources
- 1. L-(~13~C_3_)Alanine | C3H7NO2 | CID 16213446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biocompare.com [biocompare.com]
- 4. reddit.com [reddit.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 8. researchgate.net [researchgate.net]
- 9. Principles of Fourier transform ion cyclotron resonance mass spectrometry and its application in structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fourier Transform Ion Cyclotron Resonance (FT-ICR) | Mass Spec Pro [massspecpro.com]
- 11. Principles of Fourier transform ion cyclotron resonance mass spectrometry and its application in structural biology - Analyst (RSC Publishing) DOI:10.1039/B403880K [pubs.rsc.org]
- 12. Fiehn Lab - Mass Resolution and Resolving Power [fiehnlab.ucdavis.edu]
- 13. reddit.com [reddit.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Isotopic Depletion Increases the Spatial Resolution of FPOP Top-Down Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Best Practices for DL-Alanine-13C3 Tracer Studies
Welcome to the technical support center for DL-Alanine-13C3 tracer studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this compound for metabolic flux analysis. Here, you will find practical, step-by-step protocols, troubleshooting guides, and frequently asked questions to ensure the integrity and reproducibility of your experimental data.
Introduction to this compound Tracing
This compound is a stable isotope-labeled version of the amino acid alanine, where all three carbon atoms are replaced with the heavy isotope ¹³C. As a key node in metabolism, alanine intersects with several central pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. This makes this compound an invaluable tracer for elucidating the dynamics of these pathways in various biological systems.[1][2][3] By tracking the incorporation and transformation of the ¹³C label into downstream metabolites, researchers can gain a quantitative understanding of cellular metabolic fluxes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental design and application of this compound tracer studies.
Q1: Why choose this compound as a tracer?
A1: this compound is an excellent choice for several reasons:
-
Central Metabolic Hub: Alanine is readily converted to pyruvate, a critical intermediate that links glycolysis to the TCA cycle. This allows for the tracing of carbon flux through these core energy-producing pathways.[4]
-
Amino Acid Metabolism: It provides insights into transamination reactions and the synthesis of other amino acids.
-
Gluconeogenesis: In relevant tissues like the liver, it can be used to trace the pathway of gluconeogenesis.[4]
-
Comprehensive Labeling: The uniform labeling of all three carbons provides distinct mass shifts in downstream metabolites, simplifying analysis and interpretation.
Q2: What are the key considerations for designing a this compound tracer experiment?
A2: A successful tracer study hinges on careful experimental design. Key factors include:
-
Tracer Concentration: The concentration of this compound should be high enough to achieve significant enrichment in downstream metabolites but not so high as to cause metabolic perturbations. A pilot study is recommended to determine the optimal concentration.
-
Labeling Duration: The incubation time with the tracer is critical. Short time courses can reveal initial metabolic fluxes, while longer incubations are needed to reach isotopic steady-state, which is often assumed for metabolic flux analysis.[5]
-
Biological Replicates: A sufficient number of biological replicates is essential to ensure statistical power and to account for biological variability.
-
Control Groups: Appropriate control groups, such as cells cultured with unlabeled alanine, are necessary for baseline comparisons.
Q3: How do I prepare my samples to ensure data integrity?
A3: Proper sample preparation is paramount to prevent metabolic changes and contamination.[6][7] The primary goals are to preserve the original metabolite profile and ensure compatibility with analytical techniques.[6] Key steps include:
-
Rapid Quenching: Metabolism must be halted instantly to capture a "snapshot" of the metabolic state.[8] This is typically achieved by rapid cooling, for example, with liquid nitrogen or ice-cold solutions.[8][9]
-
Efficient Extraction: Metabolites should be extracted using a method that maximizes recovery and minimizes degradation. A common method is a biphasic extraction using a mixture of methanol, chloroform, and water.[10]
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples can degrade metabolites. It is best to aliquot samples before storage to avoid this.[7][9][11]
-
Consistent Handling: All samples should be processed identically to minimize inter-sample variability.[7][8]
Q4: What analytical platforms are suitable for this compound tracer studies?
A4: The two primary analytical techniques are:
-
Mass Spectrometry (MS): Coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS is highly sensitive and can resolve different isotopologues of a metabolite, providing detailed information on labeling patterns.[7][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the positional distribution of ¹³C atoms within a molecule, which can be crucial for resolving complex metabolic pathways.[4]
Q5: What is metabolic flux analysis (MFA) and how does it relate to my tracer data?
A5: 13C Metabolic Flux Analysis (13C-MFA) is a computational modeling technique that uses the isotopic labeling data from your experiment to calculate the rates (fluxes) of intracellular metabolic reactions.[13][14] The process involves:
-
Constructing a Metabolic Model: A model of the relevant biochemical reactions in your system is created.[14]
-
Data Input: The measured mass isotopomer distributions from your MS or NMR analysis are fed into the model.
-
Flux Estimation: The model then estimates the flux values that best explain the observed labeling patterns.[13][14]
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound tracer studies.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Isotopic Enrichment in Downstream Metabolites | 1. Insufficient tracer concentration. 2. Inefficient cellular uptake of the tracer. 3. Short labeling duration. 4. High endogenous synthesis of the metabolite. | 1. Increase the concentration of this compound in the culture medium. 2. Verify the expression and activity of alanine transporters in your cell model. 3. Extend the incubation time to allow for greater label incorporation. 4. Consider the contribution of unlabeled sources to the metabolite pool in your analysis. |
| High Variability Between Replicates | 1. Inconsistent cell culture conditions (e.g., cell density, growth phase). 2. Variations in sample handling (e.g., quenching time, extraction efficiency). 3. Inconsistent timing of sample collection. | 1. Standardize cell seeding density and ensure cells are in the same growth phase (e.g., mid-exponential) at the time of the experiment. 2. Adhere strictly to a standardized protocol for quenching, extraction, and storage.[6] 3. Harvest all samples at precisely the same time point. |
| Contamination with Unlabeled Alanine | 1. Presence of unlabeled alanine in the culture medium or serum. 2. Cross-contamination during sample preparation. | 1. Use a custom-formulated medium that lacks alanine, allowing you to control the concentration of both labeled and unlabeled forms. 2. Use clean tools and containers to prevent external contamination.[6] |
| Poor Chromatographic Peak Shape or Resolution | 1. Suboptimal chromatography conditions. 2. Matrix effects from the sample. | 1. Optimize the LC or GC method (e.g., gradient, temperature, column chemistry). 2. Perform a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.[6] |
| Inaccurate Flux Calculations in MFA | 1. An incomplete or incorrect metabolic network model.[14] 2. Measurement errors in the mass isotopomer data.[15][16] 3. Violation of the steady-state assumption. | 1. Ensure your metabolic model includes all relevant pathways and reactions.[14] 2. Carefully validate your analytical method and assess the precision of your measurements. 3. Perform time-course experiments to confirm that isotopic steady-state has been reached. |
Part 3: Experimental Protocols
Protocol 1: In Vitro Cell Labeling with this compound
This protocol provides a step-by-step guide for a typical this compound tracing experiment in adherent mammalian cells.
Materials:
-
Adherent mammalian cells
-
Culture medium (alanine-free)
-
Fetal Bovine Serum (dialyzed, if necessary to remove unlabeled alanine)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
-
80% Methanol, ice-cold
-
Cell scrapers
Procedure:
-
Cell Seeding and Growth: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment. Culture cells under standard conditions.
-
Preparation of Labeling Medium: Prepare the culture medium containing the desired final concentration of this compound.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate for the desired time course (e.g., 0, 1, 4, 8, 24 hours).
-
-
Quenching and Harvesting:
-
At each time point, place the culture plate on a bed of dry ice or a pre-chilled metal block to rapidly cool the cells.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
-
Scrape the cells in the methanol solution and transfer the cell suspension to a microcentrifuge tube.
-
-
Metabolite Extraction (Biphasic Extraction):
-
Add 500 µL of ice-cold chloroform to the cell suspension.
-
Vortex thoroughly for 10 minutes at 4°C.
-
Add 500 µL of ice-cold ultrapure water and vortex for another 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous phase (containing polar metabolites like alanine and TCA cycle intermediates) and transfer it to a new tube.
-
Dry the aqueous phase using a vacuum concentrator.
-
Store the dried metabolite extract at -80°C until analysis.
-
Protocol 2: LC-MS/MS Analysis of ¹³C-Labeled Metabolites
This protocol outlines a general approach for the analysis of ¹³C enrichment in polar metabolites.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
A suitable chromatography column (e.g., HILIC or C18)
-
LC-MS/MS system
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase conditions.
-
Chromatographic Separation:
-
Inject the reconstituted sample onto the LC system.
-
Separate the metabolites using a gradient of Mobile Phase A and B. The specific gradient will depend on the column and the metabolites of interest.
-
-
Mass Spectrometry Analysis:
-
Analyze the eluting metabolites using the mass spectrometer in either full scan mode to identify all labeled species or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted analysis of specific metabolites and their isotopologues.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of the target metabolites.
-
Correct for the natural abundance of ¹³C.
-
Calculate the mass isotopomer distribution (MID) for each metabolite.
-
Part 4: Visualizations
Metabolic Pathway of this compound
Caption: Metabolic fate of this compound tracer.
Experimental Workflow
Caption: General workflow for a this compound tracer study.
References
- Organomation. (n.d.). Metabolomics Sample Preparation.
- Barreiro-Alonso, A., et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. PubMed Central.
-
Brook, M. S., et al. (2014). A validation of the application of D(2)O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]
- Metabolon. (n.d.). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation.
- Creative Proteomics. (n.d.). Sample Preparation & Handling in Metabolomics.
- Metabolomics Core Facility. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and precautions.
- Moll, J., et al. (2009). 13C metabolic flux analysis: Optimal design of isotopic labeling experiments. Biotechnology and Bioengineering.
- Benchchem. (2025). Technical Support Center: Minimizing Contamination in Stable Isotope Tracing Experiments.
- MedChemExpress. (n.d.). L-Alanine-13C3,15N.
- MedChemExpress. (n.d.). L-Alanine-13C3.
- Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis.
- Wilkinson, D. J., et al. (2017). Stable isotope tracers and exercise physiology: past, present and future. The Journal of Physiology.
- Cambridge Isotope Laboratories, Inc. (n.d.). L-Alanine (¹³C₃, 99%; ¹⁵N, 99%).
- Cambridge Isotope Laboratories, Inc. (n.d.). L-Alanine (¹³C₃, 99%).
- Cambridge Isotope Laboratories, Inc. (n.d.). L-Alanine (¹³C₃, 97-99%; D₄, 97-99%; ¹⁵N, 97-99%).
- Buescher, J. M., et al. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.
- Nargå, K., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology.
- Nargå, K., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology.
- Calder, A. G., et al. (1999). Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry. Analytical Biochemistry.
- Thompson, G. N., et al. (1989). Branched-chain amino acid nitrogen transfer to alamine in vivo in dogs. Direct isotopic determination with [15N]leucine. The Journal of Clinical Investigation.
- Wolfe, R. R. (n.d.). The Impact of Stable Isotope Tracers on Metabolic Research. Cambridge Isotope Laboratories, Inc..
- Benchchem. (2025). Application Notes and Protocols for Metabolic Flux Analysis with D-Alanine-d7 Tracer.
- Benchchem. (2025). Application Notes and Protocols for D-Alanine-d7 in NMR Spectroscopy for Metabolic Profiling.
- JoVE. (2022). Complex Cells Metabolism Measurement by Stable Isotope Tracing.
- Cambridge Isotope Laboratories, Inc. (n.d.). L-Alanine (¹³C₃, 99%).
-
Kim, I.-Y., et al. (2016). Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research. Experimental & Molecular Medicine. Retrieved from [Link]
- Kim, I.-Y., et al. (2016). Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research. Experimental & Molecular Medicine.
- ResearchGate. (n.d.). LC-MS/MS spectra the mixture of 1-13 C/3-13 C-labelled alanine +....
- Wilkinson, D. J., et al. (2014). A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans. American Journal of Physiology-Endocrinology and Metabolism.
- Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol.
- Takano, Y., et al. (2010). and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. Geochemical Journal.
- Gonzalez, O., et al. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology.
- Violante, S., et al. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in Molecular Biology.
- Benchchem. (2025). A Comparative Guide to D-Alanine-d7 as a Tracer for In Vivo Research.
- Gey, K. F., et al. (2000). Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro. NMR in Biomedicine.
- Crown, S. B., et al. (2012). Rational design of ¹³C-labeling experiments for metabolic flux analysis in mammalian cells. BMC Systems Biology.
- ResearchGate. (2024). (PDF) Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies.
- Crown, S. B., et al. (2012). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. BMC Systems Biology.
- Faubert, B., et al. (2021). Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. Molecular & Cellular Oncology.
- Zhang, Y., et al. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Metabolites.
- Crown, S. B., et al. (2012). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. BMC Systems Biology.
- Jarak, I., et al. (2023). Intracellular Pyruvate-Lactate-Alanine Cycling Detected Using Real-Time NMR Spectroscopy of Live Cells and Isolated Mitochondria. International Journal of Molecular Sciences.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ckisotopes.com [ckisotopes.com]
- 4. Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Branched-chain amino acid nitrogen transfer to alamine in vivo in dogs. Direct isotopic determination with [15N]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. Sample Preparation & Handling in Metabolomics - Creative Proteomics [creative-proteomics.com]
- 8. mcgill.ca [mcgill.ca]
- 9. metabolon.com [metabolon.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 14. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
Validation & Comparative
Comparative Methodologies for Validating DL-Alanine-13C3 Uptake and Incorporation
An In-Depth Technical Guide
Foundational Principles: Why Trace Alanine?
Alanine is a non-essential amino acid that occupies a critical node in cellular metabolism. Through a reversible reaction catalyzed by alanine transaminase (ALT), it directly links to pyruvate, the end-product of glycolysis.[1][2] This unique position makes it an excellent tracer for interrogating the interplay between glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis.[3][4] By using DL-Alanine fully labeled with Carbon-13 (¹³C₃), we can track the fate of its carbon backbone through these core pathways, revealing cellular metabolic phenotypes in response to various stimuli or disease states.
The primary metabolic fate of L-alanine is its conversion to pyruvate.[2] This ¹³C₃-pyruvate can then follow several paths:
-
Anaplerosis: Conversion to ¹³C₃-oxaloacetate via pyruvate carboxylase, replenishing TCA cycle intermediates.
-
Cataplerosis/Energy Production: Conversion to ¹³C₂-acetyl-CoA via pyruvate dehydrogenase, feeding the TCA cycle for energy production (with the loss of one ¹³C as ¹³CO₂).
-
Biosynthesis: Transamination to form other amino acids or conversion back to glucose via gluconeogenesis.[1]
-
Fermentation: Conversion to ¹³C₃-lactate under anaerobic conditions.
The D-isomer of alanine, present in the DL-racemic mixture, can be metabolized via D-amino acid oxidase, also leading to pyruvate.[5] Understanding these pathways is paramount to designing experiments and interpreting the resulting data.
Part I: Validation of Cellular Uptake
Before assessing metabolic incorporation, it is crucial to confirm that DL-Alanine-¹³C₃ is being transported into the cell. This step validates the biological activity of the transport machinery and establishes the precursor pool for downstream metabolism. A simple and robust method involves quantifying the intracellular concentration of ¹³C₃-Alanine over a time course.
Experimental Protocol: Quantifying Intracellular ¹³C₃-Alanine
This protocol is designed to separate intracellular metabolites from the extracellular medium with high fidelity.
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluence.
-
Labeling: Remove the standard medium and replace it with an identical medium containing DL-Alanine-¹³C₃ at a known concentration. This initiates the time course (e.g., t = 0, 5, 15, 30, 60 minutes).
-
Rapid Washing (CRITICAL STEP): At each time point, rapidly aspirate the labeling medium. Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer. This step must be performed quickly (<10 seconds) to prevent leakage of intracellular metabolites.
-
Metabolite Extraction: Immediately add a cold extraction solvent (e.g., 80:20 methanol:water at -80°C) to the culture plate to quench all enzymatic activity and lyse the cells.[6]
-
Harvesting: Scrape the cells in the extraction solvent and collect the lysate into a microcentrifuge tube.
-
Processing: Centrifuge the lysate at high speed (e.g., 16,000 x g for 10 min at 4°C) to pellet protein and cell debris.
-
Analysis: Transfer the supernatant, containing the extracted metabolites, to a new tube for analysis by LC-MS or GC-MS.
-
Normalization: In a parallel plate, count cell numbers or perform a protein assay (e.g., BCA) on the cell pellet after extraction to normalize the quantified metabolite levels.
Self-Validation: The success of this protocol is validated by observing a time-dependent increase in the intracellular ¹³C₃-Alanine signal that eventually reaches a plateau, indicating that the intracellular pool has equilibrated with the extracellular medium.
Part II: Comparative Analysis of Incorporation
Once uptake is confirmed, the next step is to trace the ¹³C label into downstream metabolites. The two gold-standard analytical platforms for this are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice between them is a critical experimental decision driven by the specific research question.[7]
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Measures mass-to-charge ratio of ionized molecules. Distinguishes isotopologues (same molecule, different number of heavy isotopes).[8] | Measures the magnetic properties of atomic nuclei (e.g., ¹³C). Distinguishes isotopomers (same number of heavy isotopes, different positions).[9] |
| Sensitivity | High (femtomole to attomole). Ideal for low-abundance metabolites.[10] | Lower (micromole to nanomole). Requires more concentrated samples.[10] |
| Throughput | High. Rapid analysis times (minutes per sample). | Lower. Longer acquisition times (minutes to hours per sample). |
| Quantitation | Relative quantitation is straightforward. Absolute quantitation requires stable isotope-labeled internal standards for each analyte.[11] | Inherently quantitative. Signal intensity is directly proportional to molar concentration without needing specific standards.[10][12] |
| Structural Info | Identifies isotopologue distribution (e.g., M+1, M+2, M+3). Positional information requires MS/MS fragmentation, which can be complex to interpret.[8] | Directly resolves positional isomers (isotopomers) through chemical shifts and J-coupling, providing unambiguous structural data.[13] |
| Sample Prep | Requires metabolite extraction and chromatographic separation (LC or GC). Can be destructive. | Minimal sample preparation. Non-destructive, allowing for sample reuse.[10] |
| Best For | Discovering a wide range of labeled metabolites; high-throughput screening; analyzing low-abundance species. | Precise flux analysis where the position of the label is critical; analyzing major metabolic pathways; non-invasive studies of intact cells or tissues.[9][10] |
Method 1: Mass Spectrometry-Based Metabolomics
MS is the workhorse for stable isotope tracing due to its sensitivity and throughput.[14] It excels at providing a broad overview of which metabolic pools have incorporated the ¹³C label from alanine.
Detailed Protocol: LC-MS for ¹³C₃-Alanine Incorporation
-
Sample Preparation: Follow the uptake protocol (Section 2) to generate metabolite extracts. For robust analysis, pool extracts from 3-5 replicate plates per condition/time point.
-
Chromatography: Inject the extract onto a Liquid Chromatography (LC) system. A common choice is Hydrophilic Interaction Liquid Chromatography (HILIC) for separating polar metabolites like amino acids and TCA intermediates.
-
Mass Spectrometry: Elute the separated metabolites directly into a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap).
-
Data Acquisition: Acquire data in full-scan mode over a relevant mass range (e.g., m/z 70-1000). The high resolution is critical to accurately measure the mass difference between labeled and unlabeled isotopologues.[6]
-
Data Analysis:
-
Peak Identification: Identify metabolites based on accurate mass and retention time by comparing to a known standards library.
-
Isotopologue Extraction: For each identified metabolite, extract the ion chromatograms for each potential isotopologue (M+0, M+1, M+2, M+3, etc.).
-
Natural Abundance Correction: Correct the raw peak intensities for the natural abundance of ¹³C (~1.1%) and other heavy isotopes. This is a critical step for accurate flux analysis.[15]
-
Calculate Fractional Enrichment: Determine the percentage of the metabolite pool that is labeled.
-
Trustworthiness Check: A key self-validating step is to analyze the labeling pattern in pyruvate. Since it is the direct product of alanine transamination, you should expect to see a dominant M+3 peak for pyruvate, confirming the tracer was successfully metabolized. The appearance of M+1 and M+2 isotopologues in downstream metabolites like citrate or malate provides confidence in pathway activity.
Method 2: NMR Spectroscopy-Based Metabolomics
While less sensitive, NMR provides unparalleled detail on the specific location of ¹³C atoms within a molecule.[9] This is exceptionally powerful for distinguishing between metabolic pathways that produce the same metabolite but with different labeling patterns. For example, it can distinguish anaplerosis from pyruvate dehydrogenase (PDH) activity by resolving the specific carbons labeled in glutamate (a proxy for TCA cycle intermediate α-ketoglutarate).[13]
Detailed Protocol: 2D ¹H-¹³C HSQC for ¹³C₃-Alanine Incorporation
-
Sample Preparation: NMR requires more concentrated samples. Grow cells in multiple large-format flasks (e.g., T-175) to generate sufficient biomass. Perform the labeling and extraction as described previously, but pool a larger number of plates. The final extract should be lyophilized and reconstituted in a small volume of NMR buffer (e.g., D₂O-based phosphate buffer).
-
NMR Acquisition: Place the sample in an NMR spectrometer equipped with a cryoprobe for enhanced sensitivity. The key experiment is a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates each proton with its directly attached carbon atom.
-
Data Analysis:
-
Signal Identification: In the HSQC spectrum, a signal (cross-peak) will only appear at a ¹H-¹³C coordinate if the carbon is ¹³C. Unlabeled metabolites will not show signals.
-
Positional Assignment: By comparing the coordinates of the observed cross-peaks to reference spectra of standards, one can unambiguously assign the labeled positions.[12] For example, tracing ¹³C₃-Alanine, you would expect to see signals for the C2 and C3 positions of lactate and specific carbons in TCA cycle intermediates.
-
Quantification: The volume of each cross-peak is directly proportional to the concentration of that specific ¹³C-labeled position in the molecule.
-
Trustworthiness Check: The non-destructive nature of NMR allows for multiple experiments on the same sample.[10] You can run a simple 1D ¹H spectrum to quantify the total concentration of key metabolites (e.g., lactate, alanine, glutamate) and then use the 2D ¹H-¹³C HSQC to determine the fraction of that pool which is labeled at specific positions. The consistency between these measurements provides a robust internal validation of the results.
Conclusion: Selecting the Right Tool for the Job
The validation of DL-Alanine-¹³C₃ uptake and incorporation is a powerful method for probing central carbon metabolism. The choice between Mass Spectrometry and NMR Spectroscopy is not a matter of which is "better," but which is best suited to the biological question at hand.
-
Use Mass Spectrometry for broad, discovery-based experiments to identify all downstream metabolites that incorporate the alanine carbon backbone. Its high sensitivity makes it ideal for studies where sample material is limited or key metabolites are at low concentrations.
-
Use NMR Spectroscopy for hypothesis-driven experiments that require precise knowledge of carbon atom transitions to resolve competing metabolic pathways. Its inherent quantitation and non-destructive nature make it the gold standard for detailed metabolic flux analysis.
For the most comprehensive understanding, a combined approach leveraging the sensitivity of MS with the positional resolving power of NMR offers a synergistic and highly self-validating system to elucidate complex metabolic dynamics.[7]
References
- Wishart, D.S. (2019). NMR Spectroscopy for Metabolomics Research. NIH.
- PubChem. (n.d.).
- Markley, J.L., et al. (2015). NMR Spectroscopy for Metabolomics and Metabolic Profiling. Analytical Chemistry.
- Creative Biostructure. (n.d.). Combining NMR and Mass Spectrometry for Metabolomics.
- Technology Networks. (2022). NMR Spectroscopy and Databases for the Identification of Metabolites. Technology Networks.
- SMPDB. (n.d.). Alanine Metabolism. SMPDB.
- Wikipedia. (n.d.). Alanine. Wikipedia.
- Creative Proteomics. (n.d.). Alanine Metabolism Overview.
- PubChem. (n.d.). Alanine Metabolism. NIH.
- Agar, W.T., Hird, F.J.R., & Sidhu, G.S. (1954). The Measurement of Amino-Acid Absorption in Vitro. Biochimica et Biophysica Acta.
- Wang, Y., et al. (2021). Characterization and Determination of 13C-Labeled Nonessential Amino Acids in a 13C5-Glutamine Isotope Tracer Experiment with a Mass Spectrometry Strategy Combining Parallel Reaction Monitoring and Multiple Reaction Monitoring. Analytical Chemistry.
- Jang, C., Chen, L., & Rabinowitz, J.D. (2018). Metabolomics and Isotope Tracing. Cell.
- ResearchGate. (n.d.). Steps in stable-isotope metabolomics analysis.
- Jang, C., Chen, L., & Rabinowitz, J.D. (2018). Metabolomics and isotope tracing. PubMed Central.
- Waagepetersen, H.S., et al. (2000). NMR spectroscopic study on the metabolic fate of [3-(13)C]alanine in astrocytes, neurons, and cocultures. PubMed.
- Kanamori, K., & Ross, B.D. (2000). Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro. PubMed.
- Nemkov, T., et al. (2015). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. NIH.
Sources
- 1. Alanine - Wikipedia [en.wikipedia.org]
- 2. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 3. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SMPDB [smpdb.ca]
- 5. Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]
- 13. NMR spectroscopic study on the metabolic fate of [3-(13)C]alanine in astrocytes, neurons, and cocultures: implications for glia-neuron interactions in neurotransmitter metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. molbio.princeton.edu [molbio.princeton.edu]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Metabolic Tracing: Comparing DL-Alanine-¹³C₃ and ¹⁵N-Alanine
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, stable isotope tracers are indispensable tools. They provide a window into the dynamic flux of molecules through intricate biochemical networks, offering insights that static metabolomic snapshots cannot. Among the array of available tracers, isotopologues of the non-essential amino acid alanine are workhorses for probing central carbon and nitrogen metabolism.
This guide provides an in-depth technical comparison of two commonly used alanine tracers: DL-Alanine-¹³C₃ and ¹⁵N-Alanine . By understanding their distinct properties, metabolic fates, and analytical considerations, researchers can make more informed decisions to precisely answer their specific biological questions. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to empower your research.
The Dichotomy of Carbon and Nitrogen: Two Sides of Alanine's Metabolic Coin
Alanine is a pivotal molecule at the crossroads of glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. Its carbon skeleton is derived from pyruvate, while its amino group is a key shuttle for nitrogen between tissues. This inherent duality is the fundamental principle behind the differential applications of ¹³C- and ¹⁵N-labeled alanine.
-
DL-Alanine-¹³C₃ is designed to trace the path of the carbon backbone of alanine. The uniform labeling of all three carbon atoms provides a robust signal for downstream metabolic conversions.
-
¹⁵N-Alanine , conversely, tracks the fate of the amino group, offering a direct line of sight into nitrogen metabolism, including transamination reactions and urea synthesis.
A critical concept to grasp is that the metabolic fates of alanine's carbon skeleton and its amino-nitrogen are markedly different. Studies have shown that during processes like prolonged exercise, the carbon skeleton of ingested alanine is readily oxidized for energy, either directly or after conversion to glucose in the liver.[][2] In stark contrast, the majority of the nitrogen from alanine is retained in the body, reincorporated into other amino acids and proteins, with only a small fraction being excreted as urea.[][2] This divergence is the primary reason why the choice between these two tracers is not trivial and has profound implications for experimental outcomes.
Head-to-Head Comparison: DL-Alanine-¹³C₃ vs. ¹⁵N-Alanine
The selection of the appropriate tracer hinges on the specific metabolic pathway under investigation. The following table summarizes the key characteristics and applications of each.
| Feature | DL-Alanine-¹³C₃ | ¹⁵N-Alanine |
| Primary Application | Tracing carbon flux through gluconeogenesis, the TCA cycle, and pyruvate metabolism. | Tracing nitrogen flux, transamination reactions, amino acid synthesis, and the urea cycle. |
| Metabolic Fate | The carbon skeleton is primarily directed towards energy production via oxidation or conversion to glucose. | The amino group is largely retained for the synthesis of other nitrogen-containing compounds. |
| Key Metabolic Pathways | Glucose-Alanine Cycle (carbon recycling), TCA Cycle, Pyruvate Carboxylation. | Transamination, Urea Cycle, Amino Acid Biosynthesis. |
| Analytical Technique | Primarily Mass Spectrometry (GC-MS, LC-MS); NMR Spectroscopy. | Mass Spectrometry (GC-MS, LC-MS); NMR Spectroscopy. |
| Mass Shift (MS) | +3 Da (for fully labeled) | +1 Da |
| Natural Abundance | ¹³C: ~1.1% | ¹⁵N: ~0.37% |
| Considerations | The use of a racemic mixture (DL-alanine) may introduce complexities, as D-alanine has distinct metabolic routes, particularly in microorganisms. | Isotopic scrambling can occur, where the ¹⁵N label is transferred to other amino acids. |
Quantitative Insights: What the Data Reveals
While direct head-to-head fluxomics studies comparing DL-Alanine-¹³C₃ and ¹⁵N-Alanine are not abundant in the literature, we can synthesize findings from various studies to provide a quantitative perspective.
| Parameter | DL-Alanine-¹³C₃ (Inferred) | ¹⁵N-Alanine (Reported) | Key Takeaway |
| Oxidation Rate | High. A significant portion of the ¹³C label is expected to be recovered as ¹³CO₂. In one study, approximately 69% of ingested ¹³C-alanine was oxidized during exercise.[2] | Low. The nitrogen is largely conserved. | ¹³C-Alanine is superior for studying catabolic pathways of the carbon skeleton. |
| Incorporation into Protein | Lower. The carbon skeleton is preferentially used for energy. | Higher. The amino group is readily used for the synthesis of other amino acids, which are then incorporated into proteins. | ¹⁵N-Alanine is the tracer of choice for investigating protein synthesis and nitrogen balance. |
| Appearance in Urea | Indirectly, as the carbon skeleton enters the TCA cycle which provides intermediates for the urea cycle. | Direct. A small but measurable fraction of the ¹⁵N label appears in urea, reflecting deamination.[2] | ¹⁵N-Alanine provides a more direct measure of amino group entry into the urea cycle. |
| Alanine Flux (Turnover) | - | In human studies, alanine flux measured with [¹⁵N]alanine was found to be lower than that measured with a deuterated tracer, suggesting different aspects of alanine metabolism are being measured.[3] | The choice of isotope can significantly influence the calculated flux rates, highlighting the distinct metabolic pathways being traced. |
Experimental Design and Protocols
The success of any stable isotope tracing experiment lies in a well-designed protocol and meticulous execution. Below are generalized, step-by-step methodologies for cell culture-based experiments using either tracer with analysis by Mass Spectrometry or NMR.
Experimental Workflow Overview
Caption: General workflow for stable isotope tracing experiments.
Protocol 1: ¹³C₃-Alanine Tracing with LC-MS/MS Analysis
Objective: To trace the carbon fate of alanine into central carbon metabolism.
-
Cell Culture: Plate cells at a density that will result in ~80% confluency at the time of harvest.
-
Media Preparation: Prepare culture medium containing DL-Alanine-¹³C₃ at a known concentration, replacing the unlabeled alanine.
-
Labeling: When cells reach the desired confluency, replace the existing medium with the ¹³C-labeled medium. Incubate for a predetermined time course to approach isotopic steady-state.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture plate.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Use an appropriate chromatography method (e.g., HILIC) to separate polar metabolites.
-
Acquire data in full scan mode to observe the mass isotopologue distributions of downstream metabolites.
-
-
Data Analysis:
-
Identify and quantify the different isotopologues (M+0, M+1, M+2, M+3, etc.) for metabolites of interest (e.g., pyruvate, lactate, TCA cycle intermediates).
-
Calculate the fractional enrichment of ¹³C in each metabolite pool.
-
Use metabolic flux analysis software to model the data and estimate flux rates.
-
Protocol 2: ¹⁵N-Alanine Tracing with GC-MS Analysis
Objective: To trace the nitrogen fate of alanine into other amino acids.
-
Cell Culture & Media Preparation: Follow steps 1 and 2 from Protocol 1, using ¹⁵N-Alanine.
-
Labeling: Follow step 3 from Protocol 1.
-
Metabolite Extraction: Follow step 4 from Protocol 1.
-
Sample Preparation for GC-MS:
-
Dry the metabolite extract.
-
Derivatize the amino acids to make them volatile for GC analysis. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto a gas chromatograph coupled to a mass spectrometer.
-
Separate the amino acid derivatives using an appropriate GC column and temperature gradient.
-
Analyze the mass spectra of the eluting amino acids to determine the incorporation of the ¹⁵N label.
-
-
Data Analysis:
-
Determine the isotopic enrichment of ¹⁵N in the amino acid pool.
-
Track the transfer of the ¹⁵N label to other amino acids such as glutamate, aspartate, and glutamine.
-
Visualizing the Metabolic Pathways
The following diagrams illustrate the primary metabolic routes traced by each isotope.
DL-Alanine-¹³C₃: Tracing the Carbon Skeleton
The carbon atoms from ¹³C₃-Alanine primarily enter the central carbon metabolism via its conversion to pyruvate. This pyruvate can then be used for gluconeogenesis in the liver or enter the TCA cycle for energy production. This is a key part of the Glucose-Alanine Cycle (Cahill Cycle) , which transports amino groups and carbon skeletons between muscle and liver.[4][5][6]
Caption: The metabolic fate of the ¹⁵N-amino group from Alanine.
Conclusion: Making an Informed Choice
The decision to use DL-Alanine-¹³C₃ or ¹⁵N-Alanine is fundamentally driven by the biological question at hand.
-
To investigate the contribution of alanine to gluconeogenesis, lactate production, or TCA cycle anaplerosis, DL-Alanine-¹³C₃ is the superior choice. It provides a clear and quantifiable measure of carbon flux through these central energy-producing pathways.
-
To study nitrogen metabolism, amino acid biosynthesis, protein turnover, or the dynamics of the urea cycle, ¹⁵N-Alanine is the indispensable tool. It directly tracks the fate of the amino group, providing insights into how nitrogen is assimilated and distributed throughout the cellular environment.
By carefully considering the distinct metabolic journeys of alanine's carbon skeleton and its amino group, researchers can leverage these powerful tools to unravel the intricate and dynamic nature of cellular metabolism.
References
-
American Physiological Society Journal. (n.d.). Differential metabolic fate of the carbon skeleton and amino-N of [13C]alanine and [15N]alanine ingested during prolonged exercise. Retrieved from [Link]
-
Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167–174. [Link]
-
Hoffer, L. J., Yang, R. D., Matthews, D. E., Bistrian, B. R., Bier, D. M., & Young, V. R. (1988). Alanine flux in obese and healthy humans as evaluated by 15N- and 2H3-labeled alanines. The American Journal of Clinical Nutrition, 48(4), 1010–1014. [Link]
-
PubMed. (n.d.). Differential metabolic fate of the carbon skeleton and amino-N of [13C]alanine and [15N]alanine ingested during prolonged exercise. Retrieved from [Link]
-
Mayali, X., Weber, P. K., & Pett-Ridge, J. (2012). Taxon-specific C:N relative use efficiency for amino acids in an estuarine community. The ISME Journal, 6(8), 1573–1581. [Link]
-
Subedi, G. P., Roberts, E. T., Davis, J. H., Barb, A. W., & Prestegard, J. H. (2020). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(11), 2263–2271. [Link]
-
Beste, D. J. V., Nöh, K., Niedenführ, S., Mendum, T. A., Hawkins, N. D., Ward, J. L., ... & McFadden, J. (2011). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Metabolic Engineering, 13(4), 445–454. [Link]
-
Tycko, R. (2011). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. Methods in Molecular Biology, 752, 131–151. [Link]
-
Wu, K. P. (2021, February 17). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. [Link]
-
Figshare. (2020). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. [Link]
-
ResearchGate. (2018). 1 H → 13 C CP-MAS NMR spectra of U-[ 13 C/ 15 N]- L -alanine, 13 C/ 15 N-Ala/SiO 2 -0.10 M ( “ hydrated ” and ” dry ” ), and 13 C/ 15 N-Ala/. [Link]
-
Wikipedia. (n.d.). Cahill cycle. Retrieved from [Link]
-
Small Molecule Pathway Database. (2013, August 1). Glucose-Alanine Cycle. Retrieved from [Link]
-
Slideshare. (n.d.). 8 Glucose-alanine cycle. Retrieved from [Link]
-
LIRIAS. (n.d.). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. [Link]
-
Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. In Metabolomics. InTech. [Link]
-
Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167–174. [Link]
-
Wikipedia. (n.d.). Alanine. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (2021). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Retrieved from [Link]
-
PubMed. (n.d.). Alanine kinetics in humans: influence of different isotopic tracers. Retrieved from [Link]
Sources
- 2. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protein-nmr.org.uk [protein-nmr.org.uk]
- 5. Isotope tracing in adult zebrafish reveals alanine cycling between melanoma and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
A Researcher's Guide to Stereoisomeric Tracers: DL-Alanine-13C3 vs. L-Alanine-13C3 in Metabolic Studies
In the precise world of metabolic research, the choice of an isotopic tracer is a critical decision that dictates the trajectory and validity of an experimental outcome. While structurally similar, the stereoisomers DL-Alanine-13C3 and L-Alanine-13C3 present fundamentally different tools for probing the intricate network of metabolic pathways. This guide provides an in-depth comparison of these tracers, grounded in biochemical principles and supported by experimental evidence, to empower researchers in making informed decisions for their metabolic flux analyses.
The Fundamental Distinction: Chirality in Metabolism
The core difference between L-alanine and D-alanine lies in their chirality, a form of stereoisomerism where two molecules are mirror images of each other but cannot be superimposed. In biological systems, this structural nuance has profound functional consequences.
-
L-Alanine: This is the naturally occurring and biologically active enantiomer in mammals.[1][2][3][4] It is a key non-essential amino acid central to protein synthesis, glucose-alanine cycling for gluconeogenesis, and as a nitrogen shuttle between tissues.[5] Consequently, L-Alanine-13C3 directly traces these primary metabolic pathways.[6]
-
D-Alanine: While abundant in bacterial cell walls, D-alanine is not synthesized by mammals and is generally considered a "xenometabolite" or is present in trace amounts with specific physiological roles.[7] Mammalian systems possess an enzyme, D-amino acid oxidase (DAO) , which stereoselectively catabolizes D-amino acids, including D-alanine.[8][9][10] This enzyme is predominantly found in the peroxisomes of the kidney and liver, and also in the brain.[11][12][13] Therefore, This compound , being a racemic mixture (containing equal amounts of D- and L-isomers), will engage with distinct metabolic fates.
Comparative Metabolic Fates: A Tale of Two Tracers
When introduced into a biological system, the 13C-labeled enantiomers of alanine diverge in their metabolic journeys.
L-Alanine-13C3 will primarily be:
-
Incorporated into proteins.
-
Transaminated to pyruvate-13C3, which can then enter the TCA cycle, be used for gluconeogenesis, or be converted to lactate.
-
Participate in the glucose-alanine cycle, transporting amino groups from muscle to the liver.
This compound will have a dual fate:
-
The L-alanine-13C3 component will follow the pathways described above.
-
The D-alanine-13C3 component will be primarily oxidized by D-amino acid oxidase (DAO) to yield pyruvate-13C3, ammonia, and hydrogen peroxide.[7][13]
This enzymatic action of DAO on the D-isomer means that a significant portion of the tracer bypasses the initial transamination step that L-alanine undergoes. This has critical implications for interpreting metabolic flux data.
Experimental Insights: Tracing the Pathways
A study investigating the metabolism of D- and L-[13C]alanine in rat liver using NMR spectroscopy provided valuable comparative data. The study found that after infusion of labeled D-alanine, the metabolic pathway via D-amino acid oxidase was clearly observed.[5] Notably, the enrichment of the alanine pool was significantly different, estimated to be 11% for L-alanine and 70% for D-alanine, highlighting the distinct metabolic handling of the two isomers.[5] Both labeled forms ultimately entered the tricarboxylic acid (TCA) cycle, primarily through pyruvate carboxylase.[5]
| Feature | L-Alanine-13C3 | This compound | Rationale & Implications |
| Primary Metabolic Route | Transamination to Pyruvate | L-isomer: Transamination; D-isomer: Oxidation by DAO | This compound introduces a parallel pathway for pyruvate production, which must be accounted for in flux models. |
| Key Enzyme Interactions | Alanine aminotransferase (ALT) | ALT (L-isomer), D-amino acid oxidase (DAO) (D-isomer) | The presence and activity of DAO in the tissue of interest is a critical consideration when using the DL-form. |
| Physiological Relevance | Traces endogenous alanine metabolism. | Traces both endogenous L-alanine pathways and the catabolism of exogenous D-alanine. | L-Alanine-13C3 provides a clearer picture of physiological amino acid metabolism. This compound can be used to study DAO activity or the metabolic impact of D-amino acids. |
| Data Interpretation | Direct measure of L-alanine flux. | Requires deconvolution of fluxes from both isomers. | The interpretation of data from this compound is more complex and necessitates advanced metabolic modeling. |
Experimental Design and Methodological Considerations
The choice between these two tracers fundamentally alters the experimental design and the analytical approach required.
Workflow for a Tracer Experiment
Caption: A generalized workflow for metabolic tracer studies.
Analytical Separation is Crucial
When using this compound, it is imperative to analytically separate the D- and L-enantiomers to accurately interpret the data. This is typically achieved using chiral chromatography columns in conjunction with mass spectrometry (LC-MS/MS).[14] Without this separation, the contribution of each isomer to the downstream metabolite pools cannot be distinguished, leading to erroneous flux calculations.
Step-by-Step Protocol: Chiral Separation of Alanine Isotopologues
-
Sample Preparation:
-
Thaw plasma or tissue homogenate samples on ice.
-
Add a known amount of an appropriate internal standard (e.g., L-Alanine-d4).
-
Precipitate proteins using a cold solvent like acetonitrile containing 0.1% formic acid.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Employ a chiral column (e.g., a teicoplanin-based column) capable of separating D- and L-alanine.
-
Establish an isocratic or gradient elution method using an appropriate mobile phase (e.g., a mixture of acetonitrile and ammonium acetate buffer).
-
Optimize the flow rate and column temperature for optimal separation.
-
-
Mass Spectrometry:
-
Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Define specific MRM transitions for L-Alanine-13C3, D-Alanine-13C3, and the internal standard.
-
Optimize collision energies and other MS parameters for each transition to maximize sensitivity.
-
-
-
Data Analysis:
-
Integrate the peak areas for each enantiomer and the internal standard.
-
Construct a standard curve using known concentrations of L-Alanine-13C3 and D-Alanine-13C3 to quantify their amounts in the samples.
-
Calculate the isotopic enrichment in downstream metabolites, attributing the label to the appropriate precursor isomer.
-
Choosing the Right Tool for the Job
The decision to use this compound versus L-Alanine-13C3 should be driven by the specific research question.
Use L-Alanine-13C3 when:
-
The primary goal is to trace the canonical pathways of L-alanine metabolism, such as protein synthesis and gluconeogenesis.
-
The experimental system has low or unknown D-amino acid oxidase activity.
-
A simpler, more direct interpretation of metabolic flux is desired.
Use this compound when:
-
The research aims to investigate the activity of D-amino acid oxidase.
-
The study focuses on the metabolic effects of D-amino acids or conditions where D-amino acid levels may be altered (e.g., certain neurological disorders or microbial interactions).[15][16]
-
The experimental design can accommodate the added complexity of chiral separation and data deconvolution.
The Logic of Tracer Selection
Caption: Decision tree for selecting between L- and this compound.
Conclusion
References
- Hashimoto, A., et al. (2009). D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study.
- Sasabe, J., et al. (2014). Emerging Role of D-Amino Acid Metabolism in the Innate Defense. Frontiers in Microbiology, 5, 228.
- Birnbaum, S. M., et al. (1952). Enzymatic Resolution of Racemic Amino Acids. Journal of the American Chemical Society, 74(15), 3953–3954.
-
Wikipedia. (n.d.). D-amino acid oxidase. In Wikipedia. Retrieved January 14, 2026, from [Link]
- Katane, M., & Sekine, M. (2018). D-amino acids metabolism in mammals. Journal of Pharmacological Sciences, 137(1), 1-5.
- Pollegioni, L., et al. (2007). D-Amino acid oxidase: Physiological role and applications. Cellular and Molecular Life Sciences, 64(11), 1373-1394.
- Synapse, P. (2024, June 21). What are DAAO inhibitors and how do they work?
- Genchi, G. (2017). An overview on D-amino acids. Amino Acids, 49(9), 1521-1533.
- Homma, H. (Ed.). (2016).
- Chiba, S., & Tosa, T. (1952). Enzymatic Resolution of Racemic Amino Acids: Part V. Preparation of l- and d-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of dl-Amino Acids with Mold Acylase. Nippon Nogeikagaku Kaishi, 26(8), 433-436.
- Rosini, E., et al. (2014). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences, 1, 13.
- Caldinelli, L., et al. (2010). Biochemical Properties of Human D-Amino Acid Oxidase. Biochemistry, 49(48), 10323–10332.
- Eltahir, H. G., & Eisa, A. M. (2015). Racemic Resolution of some DL-Amino Acids using Aspergillus fumigatus L-Amino Acid Oxidase. International Journal of Current Microbiology and Applied Sciences, 4(8), 698-706.
- Takano, Y., et al. (2009). Compound-Specific Nitrogen Isotope Analysis of d-Alanine, l-Alanine, and Valine: Application of Diastereomer Separation to δ15N and Microbial Peptidoglycan Studies. Analytical Chemistry, 81(2), 669-676.
- Takano, Y., et al. (2009). Compound-specific nitrogen isotope analysis of D-alanine, L-alanine, and valine: application of diastereomer separation to delta15N and microbial peptidoglycan studies. Analytical Chemistry, 81(2), 669-76.
- Komeda, H., & Asano, Y. (2001). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 67(11), 5223-5227.
- Kanamori, K., et al. (2000). Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro. NMR in Biomedicine, 13(2), 72-81.
- Koga, K., et al. (2023). Efficient Optical Resolution of DL-Glutamate by Combining Enzymatic Racemization and Preferential Crystallization. Journal of Chemical Engineering of Japan, 56(5), 2305090159-2305090159.
- Ohkouchi, N., Tayasu, I., & Koba, K. (Eds.). (2010). Earth, Life, and Isotopes. Kyoto University Press.
- Takano, Y., et al. (2013). Enantiomer-specific isotope analysis of D- and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. arXiv preprint arXiv:1310.1453.
- Rabinowitz, J. D., & Zamboni, N. (2012). Metabolomics and isotope tracing.
- Buescher, J. M., et al. (2015). Isotope tracing-based metabolite identification for mass spectrometry metabolomics. Analytical Chemistry, 87(11), 5604-5611.
- He, L., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 968798.
- Taniguchi, T., et al. (2024). 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation. Metabolic Engineering, 83, 101-112.
- Fan, T. W. M., et al. (2010). Tracer-based Metabolomics: Concepts and Practices. Metabolomics, 6(3), 277-299.
- Fan, T. W. M., & Lane, A. N. (2016). 13C NMR Metabolomics: Applications at Natural Abundance. Progress in Nuclear Magnetic Resonance Spectroscopy, 92-93, 16-36.
- Liu, X., et al. (2022). Spatially resolved isotope tracing reveals tissue metabolic activity.
- Long, C. P., & Antoniewicz, M. R. (2019). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Current Opinion in Biotechnology, 59, 108-116.
- Liu, X., et al. (2022). Spatially resolved isotope tracing reveals tissue metabolic activity.
Sources
- 1. isotope.com [isotope.com]
- 2. isotope.com [isotope.com]
- 3. isotope.com [isotope.com]
- 4. isotope.com [isotope.com]
- 5. Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]
- 8. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 13. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An overview on D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of DL-Alanine-13C3 Quantification by Isotope Dilution Mass Spectrometry
Introduction: The Imperative for Rigorous Quantification in Scientific Research
In the realms of metabolic research, clinical diagnostics, and pharmaceutical development, the accurate quantification of endogenous molecules is paramount. Alanine, a central amino acid in metabolism, is a frequent target of such quantitative analyses. The gold standard for achieving the highest levels of accuracy and precision in these measurements is Isotope Dilution Mass Spectrometry (IDMS).[1][2] This technique utilizes a stable isotope-labeled version of the analyte, such as DL-Alanine-13C3, as an internal standard to correct for variations during sample preparation and analysis.[3]
This compound is a synthetic form of alanine where all three carbon atoms are replaced with the heavy isotope, carbon-13.[4][5] Its chemical behavior is nearly identical to the naturally occurring ¹²C-alanine, allowing it to serve as a perfect proxy throughout the analytical workflow.[3] However, its increased mass allows it to be distinguished by a mass spectrometer. This guide provides an in-depth comparison of the IDMS method using this compound with other common analytical techniques and details the critical process of cross-validation to ensure data integrity and comparability across different analytical platforms. The principles and protocols outlined here are grounded in authoritative guidelines from regulatory bodies like the FDA and scientific organizations such as Eurachem.[6][7][8][9]
Part 1: The Gold Standard - Isotope Dilution LC-MS/MS with this compound
Isotope Dilution Mass Spectrometry (IDMS) is the reference method for quantitative analysis due to its superior specificity and accuracy.[10][11] The fundamental principle is the addition of a known quantity of the isotopically labeled standard (this compound) to a sample containing the unknown quantity of the natural analyte (endogenous alanine). The ratio of the analyte to the internal standard is then measured by mass spectrometry. Because the analyte and the standard are processed identically, any sample loss or variation in instrument response affects both equally, leaving their ratio unchanged. This provides a highly robust and reliable measurement.
Causality in the IDMS Workflow
The robustness of the IDMS method stems from the near-perfect chemical equivalence between the analyte and the internal standard. This choice minimizes variability from multiple sources:
-
Extraction Efficiency: Any loss of alanine during protein precipitation or solid-phase extraction will affect both the labeled and unlabeled forms to the same degree.
-
Ionization Suppression/Enhancement (Matrix Effects): In complex biological matrices like plasma or urine, other molecules can interfere with the ionization of the target analyte in the mass spectrometer's source. Since this compound co-elutes with natural alanine and has the same ionization properties, it experiences the same matrix effects, allowing for accurate correction.
-
Instrumental Drift: Minor fluctuations in detector sensitivity or injection volume are normalized by measuring the ratio, not the absolute signal of the analyte.
Experimental Workflow: IDMS for Alanine
The following diagram and protocol outline a typical workflow for quantifying alanine in human plasma using this compound.
Caption: Workflow for Alanine Quantification by IDMS.
Detailed IDMS Protocol
-
Preparation of Standards: Prepare a stock solution of unlabeled DL-Alanine in a surrogate matrix (e.g., stripped serum). Create a calibration curve by serially diluting the stock to cover the expected physiological range. Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
Sample Preparation:
-
To 100 µL of each sample (calibrator, QC, or unknown), add 25 µL of a this compound internal standard working solution of known concentration.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins. The cold temperature and organic solvent cause proteins to denature and aggregate.
-
Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column to retain and separate the polar alanine molecule from other matrix components.
-
Detection: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly specific technique monitors a predefined parent-to-daughter ion transition for both natural alanine and this compound, ensuring that only these specific molecules are detected.
-
-
Data Analysis:
-
Calculate the ratio of the chromatographic peak area of the analyte to the peak area of the internal standard.
-
Plot the peak area ratios of the calibrators against their known concentrations to generate a linear regression curve.
-
Determine the concentration of alanine in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Part 2: Alternative Methods for Alanine Quantification
While IDMS is the gold standard, other methods are frequently used. Cross-validating the IDMS results against these alternatives is crucial to ensure consistency, especially when transferring methods or comparing historical data.[12][13]
High-Performance Liquid Chromatography (HPLC) with Derivatization
-
Principle: HPLC separates components of a mixture based on their interaction with a stationary phase. Since native amino acids like alanine lack a strong chromophore or fluorophore, a chemical derivatization step is required before or after the chromatographic separation to enable detection by UV-Visible or fluorescence detectors.[14][15] Common derivatizing agents include o-phthalaldehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[15]
-
Experimental Choices: The choice of derivatization agent is critical. OPA reacts with primary amines to yield fluorescent products but not with secondary amines like proline. AQC reacts with both, offering broader applicability for amino acid panels. The derivatization must be highly reproducible for accurate quantification.
-
Strengths: Widely available instrumentation; relatively low cost compared to MS.
-
Limitations: Less specific than MS, making it susceptible to interferences from other compounds in the matrix that might co-elute and react with the derivatizing agent. The derivatization step adds complexity and a potential source of variability.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds. Amino acids are non-volatile and must be chemically derivatized to increase their volatility before injection into the GC system.[14][16] Common derivatization involves esterification followed by acylation (e.g., using propyl chloroformate). The separated derivatives are then detected by a mass spectrometer.
-
Experimental Choices: The derivatization reaction must be driven to completion to ensure accurate and reproducible results. The choice of chiral GC columns can also allow for the separation of D- and L-alanine enantiomers.[16]
-
Strengths: High chromatographic resolution; mass spectrometric detection provides good specificity.
-
Limitations: The mandatory derivatization step can be complex and prone to errors. The high temperatures of the GC inlet can sometimes cause degradation of the analytes.[14]
Part 3: Designing and Executing a Cross-Validation Study
Cross-validation is the formal process of comparing results from two distinct analytical methods to demonstrate that they are comparable and produce equivalent data.[12][13] This is not merely a scientific curiosity; it is a regulatory expectation when data from different methods are to be combined or compared in a single study.[17][18]
Objective & Experimental Design
The goal is to assess the bias between the "test" method (e.g., HPLC) and the "reference" method (IDMS with this compound).
-
Sample Selection: The comparison should be performed using both spiked QC samples and, critically, incurred samples (real study samples). Incurred samples are essential as they contain the analyte and its metabolites in their natural state, providing the most realistic test of a method's performance.
-
Concentration Range: Samples should cover the entire calibration range, with a focus on concentrations around the lower limit of quantification (LLOQ), low, medium, and high QCs.
-
Replicates: Analyze a sufficient number of samples (e.g., n > 30) to provide statistical power to the comparison.
Caption: Logical Flow of a Cross-Validation Study.
Data Analysis and Acceptance Criteria
For each sample, calculate the percent difference between the concentration measured by the test method and the reference method.
-
Percent Difference (%) = [ (Conc_Test - Conc_Ref) / Conc_Ref ] * 100
According to international guidelines, a common acceptance criterion is that for at least 67% of the samples, the percent difference should be within ±20% of the reference method's result.[13][17]
A Bland-Altman plot is an excellent visualization tool to assess the agreement between the two methods. It plots the difference between the two measurements for each sample against the average of the two measurements. This helps to identify any systematic bias or trends across the concentration range.
Part 4: Quantitative Data Comparison
The following table summarizes illustrative performance characteristics for the different analytical methods, based on typical results seen in method validation studies.
| Performance Metric | IDMS with this compound | HPLC with Fluorescence | GC-MS with Derivatization | Acceptance Criteria (FDA/ICH)[7][9][19] |
| Accuracy (% Bias) | ± 1-5% | ± 5-10% | ± 3-8% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 5% | < 10% | < 8% | ≤ 15% (≤ 20% at LLOQ) |
| Specificity | Very High (MRM) | Moderate to High | High (MS) | Method is selective for the analyte |
| Matrix Effect (% CV) | < 5% | 10-20% | 5-15% | ≤ 15% |
| LLOQ (in plasma) | ~1 ng/mL | ~10 ng/mL | ~5 ng/mL | Consistent with study needs |
| Throughput | High | Medium | Medium | N/A |
| Workflow Complexity | Medium | High (derivatization) | High (derivatization) | N/A |
Note: The data presented in this table is illustrative and serves to highlight the expected performance differences.
The superior performance of the IDMS method, particularly in accuracy, precision, and mitigation of matrix effects, is evident. This is the direct result of using a stable isotope-labeled internal standard, this compound, which co-elutes and behaves identically to the analyte of interest.[3]
Conclusion
The use of this compound in an Isotope Dilution Mass Spectrometry workflow represents the pinnacle of analytical rigor for the quantification of alanine. Its ability to correct for virtually all sources of analytical variability ensures the generation of highly accurate and precise data. While alternative methods like HPLC and GC-MS are viable, they possess inherent limitations that the IDMS approach overcomes.
References
-
National Institute of Standards and Technology (NIST). (2019). Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis. Springer Science+Business Media. [Link]
-
Bunk, D. M., & Welch, M. J. (2019). Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis. PubMed. [Link]
-
Barr, J. R., Maggio, V. L., Patterson, D. G., Cooper, G. R., Henderson, L. O., Turner, W. E., Smith, S. J., Hannon, W. H., Needham, L. L., & Sampson, E. J. (2009). Amino Acid Analysis of Peptides Using Isobaric-Tagged Isotope Dilution LCrMS/MS. Journal of the American Society for Mass Spectrometry. [Link]
-
Pischetsrieder, M., & Schoenleber, H. (2012). Introducing AAA-MS, a rapid and sensitive method for amino acid analysis using isotope dilution and high-resolution mass spectrometry. PubMed. [Link]
-
Patriarca, M., Magnusson, B., & Örnemark, U. (2016). Eurachem guidance on validating analytical methods. Euroreference. [Link]
-
Food and Drug Administration (FDA). Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Eurachem. Eurachem Guides. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Eurachem. Method Validation. [Link]
-
Eurachem. (2025). The Fitness for Purpose of Analytical Methods. [Link]
-
ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]
-
Eurachem. (2024). Validation of measurement procedures that include sampling. [Link]
-
ACS Publications. Protein Quantification by Isotope Dilution Mass Spectrometry of Proteolytic Fragments: Cleavage Rate and Accuracy. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
ResearchGate. (2023). GC-MS or HPLC for quantitative measurement of amino acids in feed samples?[Link]
-
Kaspar, H., Dettmer, K., Chan, Q., et al. (2009). Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer. PubMed. [Link]
-
Viswanathan, C. T., Bansal, S., Booth, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]
-
European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]
-
ResearchGate. (2015). Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. [Link]
-
Kaspar, H. (2009). Amino acid analysis in biological fluids by GC-MS. [Link]
-
IROA Technologies. (2025). How Amino Acid Internal Standards Boost Mass Spec Accuracy. [Link]
-
Dettmer, K., Hanna, D. A., Whetstone, P. A., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed. [Link]
-
IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. [Link]
Sources
- 1. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]
- 3. iroatech.com [iroatech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. euroreference.anses.fr [euroreference.anses.fr]
- 7. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 8. Eurachem Guides [eurachem.org]
- 9. fda.gov [fda.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Introducing AAA-MS, a rapid and sensitive method for amino acid analysis using isotope dilution and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. e-b-f.eu [e-b-f.eu]
- 18. labs.iqvia.com [labs.iqvia.com]
- 19. fda.gov [fda.gov]
A Researcher's Guide to Quantitative Accuracy in Metabolic Tracing: A Comparative Analysis of DL-Alanine-13C3 and L-Alanine-13C3
For researchers, scientists, and drug development professionals venturing into the intricate world of metabolic flux analysis, the choice of an isotopic tracer is a critical decision that profoundly impacts the quantitative accuracy and interpretability of experimental data. This guide provides an in-depth technical comparison of two commonly available tracers: DL-Alanine-13C3 and L-Alanine-13C3. By dissecting their distinct metabolic fates and providing supporting data and protocols, this document will empower you to make an informed decision for your specific research needs.
The Central Role of L-Alanine in Mammalian Metabolism
L-alanine is a non-essential amino acid that occupies a pivotal position in the metabolic landscape of mammalian cells. It is intricately linked to central carbon metabolism through its reversible conversion to pyruvate, a key intermediate in glycolysis, gluconeogenesis, and the tricarboxylic acid (TCA) cycle. The enzyme alanine aminotransferase (ALT) facilitates this conversion, making L-alanine a crucial molecule for nitrogen transport and carbon skeleton exchange between tissues.[1] Tracing the metabolic fate of L-alanine provides invaluable insights into these fundamental pathways.
This compound: A Tale of Two Isomers
This compound is a racemic mixture, meaning it contains equal amounts of two stereoisomers: D-Alanine-13C3 and L-Alanine-13C3.[2] While chemically similar, their biological activities and metabolic pathways in mammalian systems are starkly different. Understanding these differences is paramount to appreciating the implications for quantitative tracing studies.
The Metabolic Journey of L-Alanine-13C3
The L-isomer of alanine, being the proteinogenic form, is readily taken up by mammalian cells and integrated into central metabolism. The 13C-labeled carbons of L-Alanine-13C3 can be tracked as they are incorporated into pyruvate and subsequently into various downstream metabolites, including lactate, TCA cycle intermediates, and other amino acids. This makes L-Alanine-13C3 an excellent tracer for probing the dynamics of glycolysis, the TCA cycle, and gluconeogenesis.[3][4]
The Divergent Path of D-Alanine-13C3 in Mammals
In stark contrast to its L-counterpart, D-alanine is not a building block of proteins in mammals and does not participate in the same central metabolic pathways.[5][6] Mammalian cells lack the enzyme alanine racemase, which would be required to convert D-alanine to L-alanine.[7][8][9] Instead, the primary metabolic fate of D-alanine in mammals is oxidative deamination catalyzed by the flavoenzyme D-amino acid oxidase (DAO).[1][6] This reaction converts D-alanine to pyruvate, ammonia, and hydrogen peroxide.[10]
While the end product of D-alanine catabolism is also pyruvate, the entry point and the enzymatic machinery involved are entirely separate from that of L-alanine metabolism. This introduces a significant confounding variable when using a DL-alanine tracer to study L-alanine-specific pathways.
Implications for Quantitative Accuracy
The use of this compound for tracing L-alanine's metabolic fate in mammalian systems presents a significant challenge to quantitative accuracy. Since the tracer is a 50:50 mixture of D- and L-isomers, a substantial portion of the administered 13C label will be shunted through the DAO pathway. This can lead to an overestimation of pyruvate pool enrichment from L-alanine and a misinterpretation of the fluxes through pathways downstream of pyruvate that are intended to be probed via L-alanine.
The Superior Alternative for Specificity: L-Alanine-13C3
For researchers aiming to precisely quantify the metabolic flux through L-alanine-associated pathways, the use of stereoisomerically pure L-Alanine-13C3 is the unequivocally superior choice. By eliminating the confounding metabolism of the D-isomer, L-Alanine-13C3 ensures that the tracked 13C label originates solely from the L-alanine pool, providing a much clearer and more accurate picture of its metabolic contributions.
Quantitative Data Summary: A Comparative Overview
The following table summarizes the key differences in the metabolic fates of D- and L-alanine, highlighting the implications for quantitative tracing.
| Feature | L-Alanine | D-Alanine |
| Primary Metabolic Enzyme | Alanine Aminotransferase (ALT) | D-amino Acid Oxidase (DAO) |
| Primary Metabolic Product | Pyruvate | Pyruvate, Ammonia, H₂O₂ |
| Integration into Protein | Yes | No |
| Interconversion in Mammals | No (Alanine Racemase is absent) | No (Alanine Racemase is absent) |
| Quantitative Accuracy for L-alanine flux | High | Low (confounding factor) |
Experimental Protocols
To ensure the highest degree of data integrity, the following detailed protocols for a typical 13C-alanine tracing experiment in cultured mammalian cells are provided.
Cell Culture and Labeling with 13C-Alanine
-
Cell Seeding: Plate mammalian cells of interest at a desired density in standard growth medium and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Medium Preparation: Prepare a labeling medium by supplementing basal medium (e.g., DMEM without glucose, pyruvate, and L-glutamine) with dialyzed fetal bovine serum, glucose, L-glutamine, and the 13C-labeled alanine tracer (either L-Alanine-13C3 or, if for comparative purposes, this compound). The final concentration of the tracer should be similar to that of alanine in standard culture medium.
-
Labeling: Aspirate the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells in the labeling medium for a predetermined period. The duration of labeling will depend on the specific metabolic pathway being investigated and the turnover rate of the metabolites of interest. A time-course experiment is often recommended to determine the optimal labeling time.
Metabolite Extraction
-
Quenching and Washing: At the end of the labeling period, rapidly aspirate the labeling medium and place the culture dish on dry ice to quench metabolic activity.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., a mixture of water and acetonitrile) compatible with the liquid chromatography (LC) method.
-
Chromatographic Separation: Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Use a suitable chromatography column (e.g., a HILIC or reversed-phase column) to separate the metabolites.
-
Mass Spectrometry Detection: Operate the mass spectrometer in a mode that allows for the detection and quantification of the different isotopologues of the metabolites of interest (e.g., selected reaction monitoring or parallel reaction monitoring).
-
Data Analysis: Integrate the peak areas for each isotopologue of the target metabolites. Correct for the natural abundance of 13C to determine the fractional enrichment of the 13C label in each metabolite.
Visualizing the Metabolic Divergence and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the distinct metabolic pathways of L- and D-alanine and the general workflow for a 13C tracing experiment.
Caption: General experimental workflow for 13C-Alanine tracing.
Conclusion and Recommendations
The quantitative accuracy of metabolic flux analysis hinges on the use of tracers that are specific to the pathways under investigation. This guide has demonstrated that while this compound is a commercially available tracer, its use in mammalian systems introduces a significant confounding variable due to the distinct and separate metabolic pathway of the D-isomer.
For researchers aiming for the highest degree of quantitative accuracy in probing L-alanine metabolism, the use of stereoisomerically pure L-Alanine-13C3 is strongly recommended. This ensures that the observed 13C enrichment in downstream metabolites is a true reflection of the metabolic flux originating from the L-alanine pool, thereby enhancing the reliability and interpretability of the experimental results.
References
-
Kimura, R., et al. (2024). Kinetic analysis of D-Alanine upon oral intake in humans. PMC. [Link]
-
Sasabe, J., et al. (2020). Emerging Role of D-Amino Acid Metabolism in the Innate Defense. PMC. [Link]
-
Le-Huu, M., et al. (2000). Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro. PubMed. [Link]
-
Wikipedia. Alanine racemase. [Link]
-
ResearchGate. d‐alanine is involved in the metabolism of peptidoglycan, which permits.... [Link]
-
Taylor & Francis Online. (2021). Inhibitors of alanine racemase enzyme: a review. [Link]
-
ResearchGate. Catalytic mechanism of alanine racemase and pathway for l-alanine.... [Link]
-
Le-Huu, M., et al. (2007). Purification and preliminary crystallization of alanine racemase from Streptococcus pneumoniae. PMC. [Link]
-
Francis Academic Press. The research progress of alanine racemase. [Link]
-
Wilkinson, D. J., et al. (2010). The application of 2H2O to measure skeletal muscle protein synthesis. PubMed Central. [Link]
-
Liu, X., et al. (2024). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. PMC. [Link]
-
Scott, D. A., et al. (2011). Comparative Metabolic Flux Profiling of Melanoma Cell Lines: BEYOND THE WARBURG EFFECT. PMC. [Link]
-
Blombach, B., et al. (2009). Comparative 13C Metabolic Flux Analysis of Pyruvate Dehydrogenase Complex-Deficient, l-Valine-Producing Corynebacterium glutamicum. PMC. [Link]
-
AHB Global. (2024). DL-Alanine: A bio-based monomer for multi-field applications. [Link]
-
ResearchGate. Comparison between L-alanine (no additive), L-alanine with valine, and.... [Link]
Sources
- 1. Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DL-Alanine: A bio-based monomer for multi-field applications [ahb-global.com]
- 3. Comparative Metabolic Flux Profiling of Melanoma Cell Lines: BEYOND THE WARBURG EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative 13C Metabolic Flux Analysis of Pyruvate Dehydrogenase Complex-Deficient, l-Valine-Producing Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic analysis of D-Alanine upon oral intake in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Role of D-Amino Acid Metabolism in the Innate Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alanine racemase - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Purification and preliminary crystallization of alanine racemase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Comparing Metabolic Flux Results from Different 13C Tracers
For researchers, scientists, and professionals in drug development, understanding the intricate metabolic network of a cell is paramount. 13C Metabolic Flux Analysis (MFA) stands as a cornerstone technique, offering a quantitative snapshot of intracellular metabolic pathway activities.[1] The choice of the isotopic tracer is a critical determinant of experimental success, profoundly influencing the precision and scope of the metabolic fluxes that can be resolved.[2][3] This guide provides an in-depth comparison of common 13C tracers, grounded in experimental data and field-proven insights, to empower you in designing more informative MFA experiments.
The Bedrock of 13C-MFA: Tracing the Path of Carbon
13C-MFA leverages stable, non-radioactive 13C-labeled substrates (tracers) to track the journey of carbon atoms through metabolic pathways.[1][4] As cells metabolize these tracers, the 13C atoms are incorporated into downstream metabolites. The resulting mass isotopomer distributions (MIDs)—the patterns of 13C enrichment—are measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5] These MIDs, in conjunction with a stoichiometric model of cellular metabolism, allow for the calculation of intracellular fluxes.[4][5] The fundamental principle is that different flux distributions will result in distinct labeling patterns, making the measured MIDs highly sensitive to the relative activity of metabolic pathways.[4]
The selection of a tracer is not a trivial step; it dictates which fluxes can be accurately determined.[6] An optimally chosen tracer will generate significantly different labeling patterns for parallel or competing pathways, thereby allowing the model to distinguish between them with high confidence.[2]
Strategic Tracer Selection: A Comparative Analysis
The precision of flux estimations for different metabolic pathways is highly dependent on the specific 13C tracer used.[7] The most extensively studied and utilized tracers are various isotopologues of glucose and glutamine, as these are primary carbon sources for many cell types, especially proliferating cancer cells.[8]
Glucose Tracers: Unraveling Glycolysis and Beyond
Glucose is a central node in metabolism, feeding into glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The choice of glucose isotopologue is therefore critical for resolving fluxes in these core pathways.
-
[1,2-¹³C₂]-Glucose: Often considered the gold standard for probing the upper part of central carbon metabolism.[2][3] Its key advantage lies in its ability to provide highly precise estimates for fluxes through glycolysis and the pentose phosphate pathway.[2][3] Metabolism via glycolysis produces 3-phosphoglycerate (3PG) that is 50% M+2 labeled and 50% unlabeled, while the oxidative PPP generates a mixture of M+0, M+1, and M+2 labeled 3PG.[9] This distinct labeling pattern allows for a clear resolution of the relative fluxes through these two pathways.
-
[U-¹³C₆]-Glucose: With all six carbons labeled, this tracer provides a broad labeling of metabolites throughout central carbon metabolism.[7] It is particularly useful for assessing the overall contribution of glucose to various downstream metabolites and is often used to probe the TCA cycle.[2] However, for resolving fluxes in the upper part of glycolysis and the PPP, it is often less informative than specifically labeled glucose tracers.[2]
-
[1-¹³C]-Glucose & [6-¹³C]-Glucose: These singly labeled tracers are historically common.[2][10] [1-¹³C]-Glucose is particularly useful for estimating the flux through the oxidative PPP, as the labeled carbon is lost as ¹³CO₂ in this pathway. However, for overall network precision, they are often outperformed by doubly labeled tracers.[2]
-
[2-¹³C]-Glucose & [3-¹³C]-Glucose: These tracers have been shown to outperform the more commonly used [1-¹³C]-glucose for overall network analysis.[2][3]
The following diagram illustrates the differential labeling of 3-phosphoglycerate (3PG) from [1,2-¹³C₂]-glucose via glycolysis and the pentose phosphate pathway.
Caption: General experimental workflow for 13C-MFA.
Trustworthiness and Self-Validation
The robustness of 13C-MFA results relies on a self-validating system. The redundancy in the measured data—typically a larger number of measured isotopomers than fluxes to be estimated—provides a strong constraint on the model. [4]A good fit between the measured and simulated MIDs across numerous metabolites serves as a powerful validation of the proposed metabolic network and the estimated fluxes. [11]Discrepancies can highlight inaccuracies in the model, prompting its refinement. [12]Furthermore, the ability of a flux map to accurately predict the outcome of a genetic or pharmacological perturbation provides further validation. [13]
Conclusion: Designing for Precision
The choice of a 13C tracer is a pivotal decision in metabolic flux analysis. A well-designed experiment, utilizing the appropriate tracer or combination of tracers, can yield highly precise and informative flux maps. As this guide has illustrated, tracers such as [1,2-¹³C₂]-glucose and [U-¹³C₅]-glutamine offer superior performance for interrogating specific and crucial areas of central carbon metabolism. By understanding the principles of tracer selection and implementing rigorous experimental and computational workflows, researchers can unlock a deeper understanding of cellular metabolism, accelerating discoveries in basic science and drug development.
References
-
Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 45(e24), 1-11. [Link]
-
Quek, L. E., et al. (2012). 13C Metabolic Flux Analysis: From the Principle to Recent Applications. Metabolites, 2(1), 1-24. [Link]
-
Leighty, R. W., & Antoniewicz, M. R. (2013). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: a new precision and synergy scoring system. Metabolic engineering, 20, 33-41. [Link]
-
Antoniewicz, M. R. (2015). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 45(e24), 1-11. [Link]
-
Antoniewicz, M. R., et al. (2006). A new method for determining flux uncertainty in 13C metabolic flux analysis. Metabolic engineering, 8(4), 324-337. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2012). Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. Metabolic Engineering, 14(2), 150-161. [Link]
-
Long, C. P., & Antoniewicz, M. R. (2019). Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. Metabolites, 9(11), 263. [Link]
-
Elia, I., et al. (2019). 13C Tracer Analysis and Metabolomics in 3D Cultured Cancer Cells: Methods and Protocols. In Methods in Molecular Biology (Vol. 1928, pp. 221-235). Humana Press. [Link]
-
Hui, S., et al. (2020). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 14, 863. [Link]
-
Long, C. P., & Antoniewicz, M. R. (2019). The most common model validation strategies in Flux Balance Analysis, what these methods tell us, limitations, and important considerations for researchers and/or readers, and examples of these methods' implementation in the literature. Metabolic Engineering Communications, 9, e00095. [Link]
-
Fan, T. W., et al. (2015). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current opinion in biotechnology, 34, 107-115. [Link]
-
Någård, M., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLoS computational biology, 18(4), e1009993. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). Using Multiple Tracers for 13C Metabolic Flux Analysis. In Metabolic Engineering (pp. 195-212). Humana Press. [Link]
-
Lee, W. N. P., & Go, V. L. W. (2005). 13 C-Based Metabolic Flux Analysis: Fundamentals and Practice. In Metabolic Engineering (pp. 141-175). Humana Press. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic engineering, 20, 42-48. [Link]
-
Long, C. P., & Antoniewicz, M. R. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Current opinion in biotechnology, 59, 85-92. [Link]
-
Li, J., et al. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. STAR protocols, 4(3), 102484. [Link]
-
Någård, M., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLoS computational biology, 18(4), e1009993. [Link]
-
Leighty, R. W., & Antoniewicz, M. R. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 154(1), 53-58. [Link]
-
Long, C. P., & Antoniewicz, M. R. (2023). Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. arXiv preprint arXiv:2303.12651. [Link]
-
DeBerardinis, R. J., & Cheng, T. (2010). Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges. Cell metabolism, 11(4), 268-271. [Link]
-
Elia, I., et al. (2019). 13 C Tracer Analysis and Metabolomics in Dormant Cancer Cells. In Methods in Molecular Biology (Vol. 1928, pp. 237-248). Humana Press. [Link]
-
Li, J., et al. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. STAR protocols, 4(3), 102484. [Link]
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 189-201. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2012). Two alternative 13 C-glucose-tracing strategies for analysis of metabolic fluxes in upper metabolism based on mass isotopomer measurements of 3-phosphoglycerate (3PG). Metabolic engineering, 14(2), 150-161. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Metabolic Flux Analysis: The Distinct Advantages of DL-Alanine-¹³C₃
In the dynamic fields of metabolic research, drug discovery, and proteomics, the precise elucidation of cellular pathways is paramount. Stable isotope-labeled amino acids have become indispensable tools for tracing the intricate flow of metabolites and quantifying protein dynamics.[1][2] Among the diverse array of available tracers, DL-Alanine-¹³C₃ emerges as a uniquely powerful probe, offering distinct advantages over other labeled amino acids. This guide provides an in-depth technical comparison, supported by experimental insights, to empower researchers in leveraging the full potential of DL-Alanine-¹³C₃.
The Fundamental Advantage: Probing a Unique Metabolic Axis
The primary advantage of utilizing a racemic mixture of DL-Alanine-¹³C₃ lies in the distinct metabolic fates of its D- and L-enantiomers. While L-alanine is a proteinogenic amino acid central to primary metabolism, D-alanine is primarily metabolized in mammals by a separate enzymatic pathway.[3][4] This stereoisomerism provides a unique opportunity to simultaneously trace two different metabolic routes with a single labeled compound.
L-Alanine-¹³C₃ follows the conventional pathway of L-amino acids. It is readily incorporated into proteins and participates in central carbon metabolism, primarily through its conversion to pyruvate. This makes it an excellent tracer for monitoring protein synthesis and the flux through glycolysis and the tricarboxylic acid (TCA) cycle.[5]
D-Alanine-¹³C₃ , on the other hand, is predominantly catabolized by the flavoenzyme D-amino acid oxidase (DAO).[6][7] This enzyme converts D-alanine to pyruvate, ammonia, and hydrogen peroxide.[8] The activity of DAO is particularly relevant in the brain, kidney, and intestinal mucosa, where it plays roles in neurotransmission and innate immunity.[6][9] By tracing the metabolism of the D-enantiomer, researchers can gain insights into DAO activity and its downstream effects, a feat not possible with exclusively L-labeled amino acids.
A study on the metabolism of D- and L-[13C]alanine in rat liver demonstrated this divergence clearly. The enrichment of the alanine pool was significantly different for the two enantiomers, with the metabolic pathway via D-amino acid oxidase being distinctly observed after the infusion of labeled D-alanine.[10]
Superiority in Mass Spectrometry-Based Analyses
For researchers employing mass spectrometry (MS) for metabolic flux analysis and quantitative proteomics, the choice of isotope label significantly impacts data quality and interpretation. DL-Alanine-¹³C₃, being fully labeled with three ¹³C atoms, offers a clear advantage over other labeling strategies, such as those using Nitrogen-15 (¹⁵N) or deuterium (²H).
The key benefit of ¹³C labeling is the generation of a larger mass shift.[1] Each ¹³C atom adds one Dalton (Da) to the mass of the molecule, meaning Alanine-¹³C₃ will have a mass shift of +3 Da compared to its unlabeled counterpart. This substantial mass difference provides several analytical advantages:
-
Clearer Spectral Resolution: The larger mass shift minimizes the overlap between the isotopic clusters of the labeled and unlabeled species in a mass spectrum. This is particularly crucial in complex biological samples where numerous metabolites may have similar mass-to-charge ratios (m/z).
-
Enhanced Signal-to-Noise Ratio: With a more distinct separation from the natural ¹²C background, the signal from the ¹³C-labeled compound is more easily distinguished, leading to a higher signal-to-noise ratio and improved sensitivity.[2]
-
Simplified Data Analysis: The clear separation of isotopic peaks simplifies the algorithms required for data deconvolution and quantification, leading to more accurate and reliable flux calculations.
While ¹⁵N labeling is also a valuable technique, it typically results in a smaller mass shift per labeled atom. For an amino acid like alanine with only one nitrogen atom, this would mean a +1 Da shift, which can be more challenging to resolve from the natural isotope abundance, especially for low-abundance metabolites.
Experimental Data Synopsis
The following table summarizes the key performance characteristics of DL-Alanine-¹³C₃ in comparison to other commonly used labeled amino acids, based on established principles and experimental observations.
| Feature | DL-Alanine-¹³C₃ | L-Alanine-¹⁵N₁ | L-Leucine-¹³C₆ |
| Metabolic Pathways Traced | Central Carbon Metabolism, Protein Synthesis, D-amino Acid Oxidase Pathway | Central Carbon Metabolism, Protein Synthesis, Nitrogen Metabolism | Central Carbon Metabolism, Protein Synthesis, Branched-Chain Amino Acid Metabolism |
| Mass Shift in MS | +3 Da | +1 Da | +6 Da |
| Spectral Resolution in MS | Excellent | Good | Excellent |
| Metabolic Specificity | High (probes both L- and D-isomer pathways) | High (probes L-isomer and nitrogen fate) | High (probes L-isomer pathway) |
| Cost-Effectiveness | Generally more cost-effective than enantiomerically pure ¹³C-labeled amino acids due to simpler synthesis.[11] | Varies | Generally higher cost due to more complex synthesis. |
Experimental Workflow: ¹³C Metabolic Flux Analysis using DL-Alanine-¹³C₃
This section outlines a generalized workflow for conducting a ¹³C metabolic flux analysis experiment in a cell culture model using DL-Alanine-¹³C₃.
Diagram of the Experimental Workflow
Caption: A generalized workflow for a ¹³C metabolic flux analysis experiment.
Step-by-Step Methodology
1. Cell Culture and Labeling:
-
Cell Seeding: Seed adherent or suspension cells at a density that will ensure they are in the mid-logarithmic growth phase at the time of labeling. A 6-well plate format is often suitable for initial experiments.[12]
-
Medium Preparation: Prepare a custom cell culture medium that is depleted of natural alanine. This is crucial to maximize the incorporation of the labeled tracer.
-
Labeling: Replace the standard medium with the alanine-depleted medium supplemented with a known concentration of DL-Alanine-¹³C₃ (e.g., 200 µM). The optimal concentration should be determined empirically for your specific cell line and experimental goals.
-
Incubation: Incubate the cells for a predetermined time course. Time points can range from minutes to hours depending on the metabolic pathways of interest.[13]
2. Metabolite Extraction:
-
Quenching: To halt all metabolic activity instantaneously, rapidly wash the cells with ice-cold saline and then quench them by flash-freezing in liquid nitrogen.[14]
-
Extraction: Extract the intracellular metabolites using a cold solvent mixture, typically 80% methanol in water. Scrape the cells in the extraction solvent and collect the lysate.[12]
-
Centrifugation: Pellet the cell debris by centrifugation at high speed (e.g., 16,000 x g) at 4°C. The supernatant contains the polar metabolites.[12]
-
Normalization: Normalize the metabolite extracts to the total protein or DNA content of the cell pellet to account for variations in cell number.[13]
3. Analytical Measurement:
-
GC-MS Analysis:
-
Derivatization: The amino acids in the extract must be derivatized to make them volatile for gas chromatography. A common method is derivatization with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Instrumentation: Analyze the derivatized samples on a GC-MS system. The mass spectrometer will be used to determine the mass isotopomer distribution of alanine and other downstream metabolites.[15]
-
Parameters: Use electron ionization (EI) to generate fragment ions, which can provide positional information about the ¹³C labels.[15]
-
-
NMR Spectroscopy:
-
Sample Preparation: Lyophilize the metabolite extract and reconstitute it in a suitable deuterated solvent (e.g., D₂O).
-
Analysis: Acquire ¹³C NMR or ¹H-¹³C HSQC spectra. NMR is particularly powerful for resolving the specific positions of the ¹³C labels within a molecule, providing detailed insights into pathway activities.[16][17]
-
4. Data Analysis:
-
Isotopomer Distribution Analysis: Correct the raw MS or NMR data for the natural abundance of ¹³C.
-
Metabolic Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model. This will yield quantitative flux values for the reactions in the model.
Signaling Pathways and Logical Relationships
The metabolic fate of DL-Alanine-¹³C₃ can be visualized as two branching pathways from a central input.
Diagram of DL-Alanine-¹³C₃ Metabolic Fates
Caption: Divergent metabolic pathways of L- and D-Alanine-¹³C₃.
Conclusion
DL-Alanine-¹³C₃ offers a multifaceted approach to metabolic analysis that is not readily achievable with other labeled amino acids. Its unique ability to probe both L- and D-amino acid metabolism simultaneously, combined with the superior analytical clarity afforded by full ¹³C labeling in mass spectrometry, makes it an invaluable tool for researchers seeking a deeper understanding of cellular physiology. By carefully designing experiments and leveraging the appropriate analytical techniques, scientists and drug development professionals can unlock novel insights into metabolic reprogramming in disease, identify new therapeutic targets, and accelerate the development of next-generation medicines.
References
- Jouhten, P., & Maaheimo, H. (2014). Labelling analysis for ¹³C MFA using NMR spectroscopy. Methods in Molecular Biology, 1192, 165-185. doi: 10.1007/978-1-4939-1170-7_9
- Sasabe, J., Miyoshi, Y., & Suzuki, M. (2019). Emerging Role of D-Amino Acid Metabolism in the Innate Defense. Frontiers in Immunology, 10, 119. doi: 10.3389/fimmu.2019.00119
- Edison, A. S., et al. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. Methods in Molecular Biology, 2037, 79-102. doi: 10.1007/978-1-4939-9690-2_5
- Sauer, U. (2006). High-throughput metabolic flux analysis based on gas chromatography-mass spectrometry derived ¹³C constraints.
- Katane, M., & Homma, H. (Eds.). (2016).
-
J-STAGE. (n.d.). D-Amino acids metabolism in mammals. Retrieved from [Link]
-
Shimadzu. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Retrieved from [Link]
-
Mass Spectrometry Research Facility, University of Oxford. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategy for 13C metabolic flux analysis including the experimental.... Retrieved from [Link]
-
Biology LibreTexts. (2025). 18.2: Metabolic Fates of Amino Groups. Retrieved from [Link]
-
ResearchGate. (2010). Determination of Metabolic Flux Ratios From 13C-Experiments and Gas Chromatography-Mass Spectrometry Data. Retrieved from [Link]
-
University of Oxford. (n.d.). Guide to cell extraction, sample normalisation and sample submission for metabolomics. Retrieved from [Link]
- Kuester, R., et al. (2000). Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro. NMR in Biomedicine, 13(2), 72-81.
-
McGill University. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and pr. Retrieved from [Link]
- Takano, Y., et al. (2010). and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. Earth, Life, and Isotopes, 201-210.
-
Memorial Sloan Kettering Cancer Center. (n.d.). sample preparation guideline for extraction of polar metabolites from adherent or. Retrieved from [Link]
- Ohkouchi, N., et al. (2008). Compound-Specific Nitrogen Isotope Analysis of d-Alanine, l-Alanine, and Valine: Application of Diastereomer Separation to δ15N and Microbial Peptidoglycan Studies. Analytical Chemistry, 80(24), 9574-9579. doi: 10.1021/ac801736k
-
Metware Biotechnology Co., Ltd. (n.d.). Metabolomics Sample Preparation FAQ. Retrieved from [Link]
- Caldinelli, L., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5, 4. doi: 10.3389/fmolb.2018.00004
-
ResearchGate. (n.d.). LC-MS/MS spectra the mixture of 1-13 C/3-13 C-labelled alanine +.... Retrieved from [Link]
- Pollegioni, L., Piubelli, L., & Sacchi, S. (2018). Assays of D-Amino Acid Oxidase Activity. Methods in Molecular Biology, 1694, 159-174. doi: 10.1007/978-1-4939-7405-4_11
- Horiike, K., Tojo, H., Arai, R., Nozaki, M., & Maeda, T. (1994). Two spectrophotometric assays for D-amino acid oxidase: for the study of distribution patterns. Journal of biochemical and biophysical methods, 28(3), 227-236.
- Harris, C. M., Pollegioni, L., & Ghisla, S. (2001). pH and kinetic isotope effects in D-amino acid oxidase catalysis. European Journal of Biochemistry, 268(21), 5499-5505.
-
ResearchGate. (2001). A Comparison of Derivatives of Alanine and d -Alanine Used in Gas Chromatography–Mass Spectrometry Analysis for Protein Kinetics. Retrieved from [Link]
- Bier, D. M., Arnold, K. J., Sherman, W. R., Holland, W. H., Holmes, W. F., & Kipnis, D. M. (1977). In-vivo measurement of glucose and alanine metabolism with stable isotopic tracers. Diabetes, 26(11), 1005-1015.
-
Amanote Research. (n.d.). (PDF) pH and Kinetic Isotope Effects in D-Amino Acid. Retrieved from [Link]
- Wang, L., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 968848. doi: 10.3389/fnins.2022.968848
- Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2018). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 9, 147. doi: 10.3389/fpls.2018.00147
- Blombach, B., et al. (2009). Comparative 13C Metabolic Flux Analysis of Pyruvate Dehydrogenase Complex-Deficient, l-Valine-Producing Corynebacterium glutamicum. Journal of Bacteriology, 191(4), 1147-1157. doi: 10.1128/JB.01254-08
-
MtoZ Biolabs. (n.d.). Quantitative Proteomics: Strategies, Advantages, and Challenges. Retrieved from [Link]
- Testa, B., & Trager, W. F. (1990). The cost benefit ratio of enantiomeric drugs. Chirality, 2(3), 129-133.
- Allen, D. K., & Young, S. A. (2013). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 85(1), 444-451. doi: 10.1021/ac302685t
-
Bio-IT World. (2020). How Mass Spectrometry is Accelerating Quantitative Proteomics. Retrieved from [Link]
- Percy, A. J., & Borchers, C. H. (2014). Current Status and Advances in Quantitative Proteomic Mass Spectrometry.
-
Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Retrieved from [Link]
-
Biocompare. (2024). Advances in Quantitative Proteomics. Retrieved from [Link]
- Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2018). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 9, 147. doi: 10.3389/fpls.2018.00147
- Tiklová, K., et al. (2018). 13 C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology, 1771, 191-203. doi: 10.1007/978-1-4939-7788-8_13
- Yao, L., et al. (2011). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Chemical Communications, 47(37), 10428-10430. doi: 10.1039/c1cc13861j
- Akashi, T., et al. (2021). Preparation of racemic α-amino acid standards for accurate mass spectrometric analysis via racemization catalyzed by a hydrophobic pyridoxal derivative. Analytical and Bioanalytical Chemistry, 413(27), 6789-6796. doi: 10.1007/s00216-021-03649-6
Sources
- 1. D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C-based metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cost benefit ratio of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rockefeller.edu [rockefeller.edu]
- 13. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 15. shimadzu.com [shimadzu.com]
- 16. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
A Guide to the Analytical Validation of DL-Alanine-13C3 for Accurate Quantification in Complex Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids in biological matrices is a critical aspect of metabolomics, pharmacokinetic studies, and disease biomarker discovery. The use of stable isotope-labeled internal standards is the gold standard for achieving reliable and reproducible results, particularly in complex samples analyzed by mass spectrometry.[1] This guide provides an in-depth review of the validation of analytical methods utilizing DL-Alanine-13C3 as an internal standard for the quantification of alanine.
This compound, with its three carbon-13 isotopes, serves as an ideal internal standard for mass spectrometry-based assays. Its chemical properties are nearly identical to the endogenous analyte, alanine, ensuring it behaves similarly during sample preparation, chromatography, and ionization. The mass difference allows for its distinct detection, enabling correction for variations that can occur during the analytical process.[1]
This guide will delve into the critical parameters of analytical method validation, drawing upon established international guidelines and real-world applications to provide a comprehensive framework for researchers. We will explore the causality behind experimental choices and present supporting data to illustrate the expected performance of a well-validated method.
The Foundation of a Robust Analytical Method: Key Validation Parameters
The validation of an analytical method is a process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2] For the quantitative analysis of alanine using this compound, the following parameters are paramount:
-
Specificity and Selectivity
-
Linearity and Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Robustness
The following sections will detail the experimental protocols and expected outcomes for each of these validation characteristics.
Experimental Workflows and Data Analysis
A typical workflow for the quantification of alanine in a biological matrix such as plasma or urine involves protein precipitation, derivatization (though not always necessary with modern LC-MS/MS systems), and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: A typical experimental workflow for the quantification of alanine using a stable isotope-labeled internal standard.
In-Depth Analysis of Validation Parameters
Specificity and Selectivity
Why it's important: Specificity ensures that the signal measured is from the analyte of interest and not from other components in the sample matrix. In LC-MS/MS, this is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM).
Experimental Protocol:
-
Analyze blank matrix samples (e.g., plasma from multiple sources) to check for interfering signals at the retention time of alanine and this compound.
-
Analyze the blank matrix spiked with the internal standard to ensure the internal standard itself is free from interfering peaks.
-
Analyze the blank matrix spiked with alanine but without the internal standard.
-
Compare the chromatograms to ensure no significant interfering peaks are present at the retention times of the analyte and internal standard.
Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the response of the LLOQ for the analyte and less than 5% for the internal standard.
Linearity and Range
Why it's important: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. This range should cover the expected concentrations in the study samples.
Experimental Protocol:
-
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of alanine. A typical range for amino acid analysis in urine could be 0.2 to 200 µM.[3]
-
Add a constant concentration of this compound to each calibration standard.
-
Analyze the standards and plot the peak area ratio (analyte/internal standard) against the analyte concentration.
-
Perform a linear regression analysis.
Acceptance Criteria:
-
A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[4]
-
The calibration curve should be a straight line passing through the origin, or the y-intercept should be minimal.
Table 1: Representative Linearity Data for Alanine Quantification
| Concentration (µM) | Peak Area Ratio (Alanine/IS) |
| 0.2 | 0.005 |
| 1 | 0.024 |
| 5 | 0.126 |
| 25 | 0.630 |
| 100 | 2.510 |
| 200 | 5.025 |
| r² | 0.999 |
This is a hypothetical yet representative dataset.
Accuracy
Why it's important: Accuracy measures the closeness of the measured value to the true value. It is a measure of the systematic error of the method.[2][5]
Experimental Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Analyze multiple replicates (e.g., n=6) of each QC level.
-
Calculate the percent accuracy using the formula: (Mean Measured Concentration / Nominal Concentration) * 100.
Acceptance Criteria: The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%.
Precision
Why it's important: Precision assesses the degree of scatter between a series of measurements of the same sample. It reflects the random errors of the method.[2] It is typically evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision of the method over a short time interval with the same operator and equipment.
-
Intermediate Precision (Inter-assay precision): The precision over a longer period, including variations such as different days, analysts, or equipment.
Experimental Protocol:
-
Repeatability: Analyze multiple replicates (e.g., n=6) of the QC samples in a single analytical run.
-
Intermediate Precision: Analyze the QC samples on different days with different analysts if possible.
-
Calculate the coefficient of variation (CV) or relative standard deviation (RSD) for the measurements at each QC level.
Acceptance Criteria: The CV or RSD should not exceed 15% for the QC samples and 20% for the LLOQ.
Table 2: Representative Accuracy and Precision Data for Alanine Quantification
| QC Level | Nominal Conc. (µM) | Mean Measured Conc. (µM) | Accuracy (%) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |
| LLOQ | 0.2 | 0.19 | 95.0 | 8.5 | 11.2 |
| Low | 0.6 | 0.62 | 103.3 | 5.1 | 7.8 |
| Medium | 30 | 29.1 | 97.0 | 4.3 | 6.5 |
| High | 160 | 164.8 | 103.0 | 3.9 | 5.9 |
Data adapted from a validated method for amino acid quantification.[3]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it's important:
-
LOD: The lowest concentration of analyte that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.
-
LOQ: The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. The LOQ is the lowest point on the calibration curve.
Experimental Protocol:
-
The LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N). Typically, an S/N of 3 is used for LOD and 10 for LOQ.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[4]
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
The LOQ must be experimentally confirmed by analyzing replicates (e.g., n=6) of a sample at the proposed LOQ concentration and ensuring the accuracy and precision criteria are met.
Acceptance Criteria: The LOQ must be quantifiable with an accuracy of 80-120% and a precision of ≤20% CV.
Caption: Key parameters of analytical method validation.
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach for the quantification of alanine in complex biological matrices. A thoroughly validated analytical method, following the principles outlined in this guide, ensures that the generated data is accurate, precise, and reproducible. This is essential for the integrity of research findings and for making informed decisions in drug development and clinical studies. By understanding the "why" behind each validation step and adhering to stringent acceptance criteria, researchers can have high confidence in their analytical results.
References
-
A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Waters Corporation. [Link]
-
VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita". SciELO. [Link]
-
How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
You May Be Linear, but Not Accurate. Maine Standards. [Link]
Sources
- 1. Application of Alanine Scanning to Determination of Amino Acids Essential for Peptide Adsorption at the Solid/Solution Interface and Binding to the Receptor: Surface-Enhanced Raman/Infrared Spectroscopy versus Bioactivity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. lcms.cz [lcms.cz]
- 4. scielo.org.pe [scielo.org.pe]
- 5. blog.mainestandards.com [blog.mainestandards.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of DL-Alanine-13C3
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the knowledge to handle them safely and responsibly from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of DL-Alanine-13C3, a stable, non-radioactive, isotopically labeled amino acid. While this compound is not classified as hazardous, adherence to rigorous laboratory waste management protocols is essential for ensuring personnel safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist to explain the scientific reasoning behind each procedural step, building a framework of trust and safety for your laboratory operations.
Core Principles: Understanding the Waste Profile
This compound is chemically identical to its unlabeled counterpart, DL-Alanine, in terms of reactivity and biological properties.[] The incorporation of the stable isotope Carbon-13 (¹³C) results in a different mass but does not confer radioactivity or additional chemical hazards.[2][3] Therefore, the health and safety data for DL-Alanine can be reliably applied to its ¹³C-labeled isotopologue.[2]
Safety Data Sheets (SDS) for DL-Alanine and its isotopologues consistently classify the compound as non-hazardous according to GHS classifications and not regulated for transport.[4][5][6] The primary principle of disposal, therefore, is to manage it as a standard, non-hazardous laboratory chemical, with the crucial caveat that its final disposal route is dictated by what it may have been mixed with.[][8]
Table 1: Hazard Assessment of this compound
| Hazard Category | Classification | Rationale & References |
|---|---|---|
| Physical Hazards | Non-Flammable, Non-Combustible | The compound is a stable solid that does not meet criteria for flammability or reactivity.[6] |
| Health Hazards | Not Classified as Hazardous | May cause mild irritation to eyes or skin upon contact, or respiratory tract irritation if inhaled as dust.[2][9] Not considered acutely toxic. |
| Environmental Hazards | No Data Available | Assumed to be low-hazard, but direct release to the environment should always be avoided as a matter of good laboratory practice.[10] |
| Special Hazards | None | The ¹³C stable isotope label is non-radioactive and poses no radiological threat.[2][] |
The Disposal Decision Workflow
The critical step in determining the correct disposal path is to assess the state of the this compound waste. Is it pure and uncontaminated, or has it been mixed with other laboratory reagents? The following workflow provides a clear decision-making process.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Protocols
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[11]
Protocol 1: Disposal of Uncontaminated Solid Waste
This protocol applies to pure, unused this compound or lab debris (e.g., weighing paper, gloves, pipette tips) contaminated solely with this compound.
-
Waste Collection: Carefully place the solid waste into a designated, leak-proof container for non-hazardous solid chemical waste. This container should be clearly labeled.[8]
-
Container Labeling: Affix a label to the waste container that clearly states "Non-Hazardous Solid Waste" and lists the primary constituent: "this compound".[8] Accurate labeling is crucial for waste handlers.
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) or your lab's specified waste collection point.[12][13] This area should be away from incompatible materials.
-
Disposal Request: When the container is full, follow your institution's procedures to request a pickup from the Environmental Health & Safety (EHS) department or their designated waste contractor.[13]
Protocol 2: Disposal of Non-Hazardous Aqueous Solutions
This protocol applies to solutions where this compound is dissolved in a non-hazardous solvent, such as water or a benign buffer (pH between 5.5 and 10.5).[14]
-
Assess Drain Disposal Eligibility: Crucially, you must consult your institutional and local EHS regulations first. Some institutions strictly prohibit the drain disposal of any laboratory chemical, regardless of its hazard classification.[11]
-
If Drain Disposal is Prohibited:
-
Collect the aqueous waste in a sealable, leak-proof container (plastic is often preferred).[13]
-
Label the container clearly as "Non-Hazardous Aqueous Waste" and list all constituents (e.g., "this compound, Water, Sodium Phosphate").
-
Store in your designated waste accumulation area and request a pickup from EHS.
-
-
If Drain Disposal is Permitted by EHS:
-
Ensure the solution's pH is within the neutral range acceptable for your local wastewater system (typically between 5.5 and 10.5).[14]
-
Pour small quantities (a few hundred milliliters at a time) down a designated laboratory sink with a large volume of running water to ensure adequate dilution.[14]
-
Never use a storm drain, as these often lead directly to the environment without treatment.[14]
-
Protocol 3: Disposal of Empty Product Containers
Empty containers may retain chemical residues and must be handled properly before being discarded.[11][15]
-
Decontamination: For solid products, ensure the container is fully empty by scraping out any remaining material and disposing of it via Protocol 1.
-
Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., water) at least three times.[8]
-
Rinsate Collection: The rinsate from the first rinse should be collected and disposed of as chemical waste (in this case, as non-hazardous aqueous waste under Protocol 2). Subsequent rinses may be eligible for drain disposal if permitted by your EHS.[11]
-
Deface Label: Completely remove or obliterate the original product label on the container.[15] This critical step prevents the container from being mistaken for one that still holds the chemical.
-
Final Disposal: Once decontaminated and defaced, the container can typically be disposed of in the regular trash or recycling stream for clean glass or plastic, according to your facility's guidelines.[15][16]
Managing Contaminated Waste: The Overriding Principle
If this compound is mixed with any other substance classified as hazardous (e.g., flammable solvents like methanol, corrosive solutions, or toxic compounds), the entire mixture must be treated as hazardous waste. The disposal method is always dictated by the most hazardous component.[8]
-
Segregation is Key: Do not mix non-hazardous waste with hazardous waste streams.[17]
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste" and list all chemical constituents , including this compound.[8]
-
Follow Hazardous Waste Protocols: Adhere strictly to your institution's specific procedures for the hazardous waste class (e.g., "Flammable Liquid Waste," "Corrosive Waste"). This includes using the correct type of container and following accumulation time limits.[12][13]
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research leaves a positive and lasting impact.
References
- SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- LGC Standards. (2022, October 25). Safety Data Sheet: L-Alanine-13C3.
- CDN Isotopes. (2025, September 11). Safety Data Sheet: DL-Alanine (3-¹³C, 99%).
- Cambridge Isotope Laboratories, Inc. (2022, August 5). Safety Data Sheet: L-ALANINE (13C3, 99%; 15N, 99%).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-Alanyl-DL-alanine.
- Fisher Scientific. (2023, October 19). Safety Data Sheet: DL-Alanine.
- Temarry Recycling. (2020, June 30). How To Dispose Non-Hazardous Waste.
- Flinn Scientific. (n.d.). dl-Alanine SDS (Safety Data Sheet).
- U.S. Environmental Protection Agency. (n.d.). Non-Hazardous Materials and Waste Management Hierarchy.
- Central Drug House. (n.d.). DL-Alanine CAS No 302-72-7 Material Safety Data Sheet.
- Yuan, J., et al. (2016). Quantification of Isotopologues of Amino Acids by Multiplexed Stable Isotope Resolved Metabolomics using Ultrahigh Resolution Mass Spectrometry Coupled with Direct Infusion. Journal of Visualized Experiments.
- BOC Sciences. (2015, November 4). How to Dispose the Waste from Isotope Labeling.
- Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
- BenchChem. (2025). Proper Disposal of N-cyclohexyl-DL-alanine: A Step-by-Step Guide.
- Illinois Environmental Protection Agency. (n.d.). Non Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- ChemPep Inc. (n.d.). Stable Isotope Labeled Amino Acids | Precision Research Molecules for Proteomics & Metabolomics.
- BOC Sciences. (n.d.). Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers.
- BenchChem. (2025). Navigating the Disposal of L-Alanyl-L-alanine: A Guide for Laboratory Professionals.
Sources
- 2. isotope.com [isotope.com]
- 3. chempep.com [chempep.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. fishersci.nl [fishersci.nl]
- 6. dl-Alanine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. acs.org [acs.org]
- 15. sfasu.edu [sfasu.edu]
- 16. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 17. acewaste.com.au [acewaste.com.au]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling DL-Alanine-13C3
As researchers and drug development professionals, our work with specialized chemical reagents demands the highest standards of safety and precision. DL-Alanine-13C3, a stable, non-radioactive isotopically labeled amino acid, is a valuable tool in metabolic research and proteomics.[][2] While stable isotopes do not present radiological hazards, it is crucial to remember that they are still chemical compounds and must be handled with appropriate care to ensure personal safety and experimental integrity.[3]
This guide provides essential, immediate safety and logistical information for handling this compound. Moving beyond a simple checklist, we will explore the causality behind each procedural step, building a framework of self-validating protocols that enhance both safety and the quality of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
Before handling any chemical, a thorough understanding of its properties and potential hazards is paramount.[4] this compound is a solid, typically a white powder.[5] According to safety data sheets (SDS), the primary hazards associated with this compound are:
-
Harmful if swallowed (Acute toxicity, oral - Category 4).[6]
-
Causes skin irritation (Category 2).[6]
-
Causes serious eye irritation (Category 2A).[6]
The primary risks, therefore, stem from the potential for inhalation of the fine powder and direct contact with the skin and eyes. The causality is clear: the physical form of the solid necessitates controls to prevent it from becoming airborne or coming into contact with personnel.
Core Directive: A Multi-Layered Approach to Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all solution; it is a dynamic process tailored to the specific task at hand. The fundamental principle is to create multiple barriers between the researcher and the chemical.[8][9]
Summary of Recommended PPE
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Not required (unless risk of container breakage) | Lab coat | Not required |
| Weighing Solid Powder | Safety goggles or face shield | Chemical-resistant gloves (e.g., nitrile) | Lab coat (fully buttoned) | Work within a chemical fume hood or ventilated balance enclosure.[10] |
| Preparing Solutions | Safety goggles | Chemical-resistant gloves (e.g., nitrile) | Lab coat (fully buttoned) | Work within a chemical fume hood if splashing or aerosolization is possible. |
| General Handling | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Not typically required |
Detailed PPE Protocols: The "Why" Behind the "What"
-
Eye and Face Protection:
-
Protocol: At a minimum, wear safety glasses with side shields whenever in the laboratory.[10] When weighing the powder or handling solutions where splashing is possible, upgrade to chemical splash goggles.[4][7]
-
Causality: this compound is a fine powder that can easily become airborne and is a serious eye irritant.[6] Safety glasses protect from incidental contact, while goggles form a seal around the eyes to prevent airborne particles and splashes from entering.
-
-
Hand Protection:
-
Protocol: Wear suitable chemical-resistant gloves, such as nitrile gloves, when there is any potential for skin contact.[7] Inspect gloves for tears or holes before each use. Wash hands thoroughly after removing gloves.[11]
-
Causality: The compound is a known skin irritant.[6] Gloves provide the primary barrier. Nitrile is a common and effective choice for this type of chemical, offering good dexterity and resistance.
-
-
Body Protection:
-
Respiratory Protection:
-
Protocol: The most effective way to prevent respiratory irritation is to control the hazard at its source.[10] Always handle the solid powder form of this compound inside a certified chemical fume hood or a ventilated balance enclosure.[13] This engineering control is superior to relying on personal dust masks.
-
Causality: As a fine powder, the compound poses a respiratory tract irritation hazard.[6] A fume hood draws the airborne particles away from the user's breathing zone, providing a safe working environment.
-
Operational Plan: A Step-by-Step Workflow for Safe Handling
A well-defined workflow minimizes the chance of error and exposure.[8] The following protocol outlines the key steps from preparation to disposal.
Safe Handling Workflow Diagram
Caption: Workflow for handling this compound.
Experimental Protocol for Weighing and Solubilizing
-
Pre-Experiment Preparation: a. Review the Safety Data Sheet (SDS) for this compound.[4] b. Don all required PPE: safety goggles, a fully-buttoned lab coat, and nitrile gloves.[7] c. Prepare your work area by ensuring the chemical fume hood is on and functioning correctly.[10] d. Assemble all necessary equipment (spatula, weigh boat, vortexer, solvent, etc.) within the fume hood to minimize movement in and out of the containment area.
-
Weighing the Compound: a. Place the analytical balance inside the ventilated enclosure or place a weigh boat on the balance inside the fume hood. b. Carefully retrieve the this compound container. Open it away from your face. c. Use a clean spatula to transfer the desired amount of powder to the weigh boat. Avoid any actions that could create dust. d. Securely close the primary container and wipe it down with a damp cloth before removing it from the hood.
-
Solution Preparation: a. Carefully take the weigh boat with the powder and add it to your vessel containing the appropriate solvent. b. Use a small amount of the solvent to rinse the weigh boat to ensure a quantitative transfer. c. Cap the vessel and mix as required.
-
Cleanup and Disposal: a. Dispose of the used weigh boat, gloves, and any contaminated wipes in a designated chemical waste container.[9] b. Wipe down the spatula and the work surface inside the fume hood with an appropriate cleaning agent. c. Remove your PPE in the correct order (gloves first, then goggles, then lab coat) and wash your hands thoroughly with soap and water.[11]
Emergency and Disposal Plans
Emergency Procedures: Preparedness is a critical component of safety.[8][11] In the event of an exposure, follow these immediate steps:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide assistance and seek medical attention.[6]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
-
Spills: For a small spill, use absorbent material to clean it up while wearing appropriate PPE. For larger spills, evacuate the area and follow your institution's emergency procedures.[4]
Disposal Plan: Because this compound contains a stable, non-radioactive isotope, the disposal procedures are governed by its chemical properties, not radiological ones.[] DL-Alanine is not typically classified as a hazardous waste. However, you must always follow your institution's and local regulations for chemical waste disposal.[9] Dispose of unused material and contaminated items (gloves, wipes, etc.) in a clearly labeled waste container.[9] Never return unused chemicals to the original container to avoid contamination.[4]
By integrating these expert-level safety protocols into your daily laboratory work, you build a foundation of trust in your procedures and ensure the well-being of yourself and your colleagues. This commitment to safety is the bedrock of innovative and reliable scientific discovery.
References
- MedchemExpress. (2025, July 11). Safety Data Sheet: L-Alanine-13C3.
- CDN Isotopes. (n.d.). Safety Data Sheet: L-Alanine-13C3;15N.
- University of Nebraska-Lincoln. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- Columbia University. (n.d.). Handling Radioactive Materials Safely. Office of Environmental Health and Safety.
- University of California, Irvine. (n.d.). Appendix G.2 Safe Use of Radioisotopes. Environmental Health & Safety.
- Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
- Cambridge Isotope Laboratories. (2022, August 5). Safety Data Sheet: L-ALANINE (13C3, 99%; 15N, 99%).
- National Institutes of Health. (n.d.). Safe Laboratory Practices & Procedures. Office of Research Services.
- Allied Guru. (2025, January 19). Safety measures for handling radio-isotopes.
- Sigma-Aldrich. (n.d.). D-Alanine-13C3 99 atom % 13C.
- National Center for Biotechnology Information. (n.d.). L-(ngcontent-ng-c1597341111="" class="ng-star-inserted">13C_3)Alanine. PubChem Compound Database.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- Weill Cornell Medicine. (n.d.). Guide to Isotope Management In Laboratories. Environmental Health and Safety.
- Westlab. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines.
- Cambridge Isotope Laboratories. (n.d.). L-Alanine (¹³C₃, 99%; ¹⁵N, 99%).
- MedchemExpress. (2025, October 23). Safety Data Sheet: L-Alanine-13C3,15N,d4.
- Princeton University. (n.d.). Protective Clothing for Radioisotope Users. Office of Environmental Health and Safety.
- Cambridge Isotope Laboratories. (n.d.). L-Alanine (¹³C₃, 97-99%; D₄, 97-99%; ¹⁵N, 97-99%).
- Fisher Scientific. (2020, December 31). Safety Data Sheet: DL-Alanine.
- J&K Scientific LLC. (2023, December 20). L-Alanine Properties.
- BOC Sciences. (n.d.). Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers.
- BOC Sciences. (2015, November 4). How to Dispose the Waste from Isotope Labeling.
- Gu, H., et al. (2011). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Methods in Molecular Biology.
- ChemPep. (n.d.). Stable Isotope Labeled Amino Acids | Precision Research Molecules for Proteomics & Metabolomics.
- Cambridge Isotope Laboratories. (n.d.). Stable Isotope-Labeled and Unlabeled Amino Acids.
Sources
- 2. chempep.com [chempep.com]
- 3. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gz-supplies.com [gz-supplies.com]
- 5. geneseo.edu [geneseo.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. isotope.com [isotope.com]
- 8. greenwgroup.com [greenwgroup.com]
- 9. saffronchemicals.com [saffronchemicals.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
